molecular formula C12H11N3O4S B2821420 Fenhexamid-1-pentanoic acid

Fenhexamid-1-pentanoic acid

Número de catálogo: B2821420
Peso molecular: 293.30 g/mol
Clave InChI: LMDLIMGAGZHZSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fenhexamid-1-pentanoic acid is a useful research compound. Its molecular formula is C12H11N3O4S and its molecular weight is 293.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-2-19-9-5-3-8(4-6-9)11(16)14-12-13-7-10(20-12)15(17)18/h3-7H,2H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDLIMGAGZHZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fenhexamid on Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fenhexamid is a locally systemic, hydroxyanilide fungicide highly effective against Botrytis cinerea, the causal agent of gray mold. Its primary mechanism of action is the inhibition of the 3-keto reductase enzyme (encoded by the erg27 gene), a critical component of the ergosterol biosynthesis pathway in fungi. This inhibition disrupts the C4-demethylation step, leading to the accumulation of toxic intermediate sterols and a depletion of ergosterol. The ultimate consequence is a loss of fungal cell membrane integrity, impaired growth, and cell death. Resistance to fenhexamid in B. cinerea is primarily associated with point mutations in the erg27 gene, which reduce the binding affinity of the fungicide to its target enzyme. This guide provides a detailed technical overview of fenhexamid's mechanism of action, quantitative efficacy data, relevant experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fenhexamid specifically targets the 3-keto reductase enzyme, which is essential for the C4-demethylation stage of ergosterol biosynthesis.[1] This enzyme catalyzes the reduction of a keto group to a hydroxyl group, a crucial step in the formation of functional sterols.[1] By inhibiting this enzyme, fenhexamid prevents the production of ergosterol, a vital component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.[2] The inhibition of 3-keto reductase leads to the accumulation of 3-keto compounds such as 4α-methylfecosterone, fecosterone, and episterone.[3] This disruption of the sterol profile compromises the structural integrity and function of the cell membrane, ultimately inhibiting fungal spore germination and mycelial growth.[2][3]

Signaling Pathway: Ergosterol Biosynthesis and Point of Fenhexamid Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in Botrytis cinerea and highlights the specific step inhibited by fenhexamid.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps FF_MAS 4,4-dimethyl-fecosterol (and other 4,4-dimethyl sterols) Lanosterol->FF_MAS Demethylation at C14 Keto_Intermediates 3-Keto Intermediates (e.g., 4α-methylfecosterone) FF_MAS->Keto_Intermediates C4-Methyl Oxidase (Erg25) C3-Dehydrogenase (Erg26) Episterol Episterol Keto_Intermediates->Episterol Reduction Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Cell_Membrane Functional Cell Membrane Ergosterol->Cell_Membrane Fenhexamid Fenhexamid Erg27 3-Keto Reductase (Erg27) Fenhexamid->Erg27 Erg27->Keto_Intermediates Sterol_Analysis_Workflow Culture 1. Culture B. cinerea (with and without Fenhexamid) Harvest 2. Harvest Mycelia (Filtration or Centrifugation) Culture->Harvest Saponification 3. Saponification (Alcoholic KOH, heat at 85°C) Harvest->Saponification Extraction 4. Sterol Extraction (e.g., with n-hexane or petroleum ether) Saponification->Extraction Derivatization 5. Derivatization (e.g., Trimethylsilylation - TMS) Extraction->Derivatization GCMS 6. GC-MS Analysis Derivatization->GCMS Analysis 7. Data Analysis (Identify and quantify sterols) GCMS->Analysis Enzyme_Inhibition_Assay_Workflow Preparation 1. Prepare Reagents (Buffer, Enzyme, Substrate, Cofactor, Inhibitor) Pre_incubation 2. Pre-incubation (Enzyme + Fenhexamid at various concentrations) Preparation->Pre_incubation Reaction_start 3. Initiate Reaction (Add substrate and NADPH) Pre_incubation->Reaction_start Monitoring 4. Monitor Reaction (Measure decrease in NADPH absorbance at 340 nm) Reaction_start->Monitoring Data_analysis 5. Data Analysis (Calculate % inhibition, IC50, and Ki values) Monitoring->Data_analysis Microscopy_Workflow Culture 1. Culture B. cinerea on Agar (with and without Fenhexamid) Sampling 2. Sample Mycelia (Cut agar blocks from colony edge) Culture->Sampling Mounting 3. Mount on Slide (with a drop of water or stain) Sampling->Mounting Microscopy 4. Light Microscopy (Observe hyphal morphology) Mounting->Microscopy Imaging 5. Image Capture and Analysis Microscopy->Imaging qRT_PCR_Workflow Culture 1. Culture and Treat B. cinerea (with and without Fenhexamid) RNA_Extraction 2. Total RNA Extraction (from mycelia) Culture->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR (using erg27-specific primers and a reference gene) cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (Calculate relative gene expression, e.g., ΔΔCt method) qPCR->Data_Analysis

References

A Comprehensive Technical Guide to the Physicochemical Properties of Fenhexamid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenhexamid (CAS No. 126833-17-8) is a protectant fungicide from the hydroxyanilide chemical class, primarily used to control Botrytis cinerea (gray mold) and Monilinia species in a variety of agricultural settings.[1][2][3] Its efficacy is rooted in its specific mode of action as a sterol biosynthesis inhibitor (SBI).[1][3][4] This technical guide provides an in-depth analysis of the core physicochemical properties of Fenhexamid, offering detailed data, experimental protocols, and visual representations of its chemical synthesis and biological mechanism to support advanced research and development.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Fenhexamid, providing a quantitative foundation for its scientific evaluation.

Table 1: General and Physical Properties
PropertyValueReference
IUPAC Name N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide[1]
CAS Number 126833-17-8[1][5][6]
Molecular Formula C₁₄H₁₇Cl₂NO₂[1]
Molecular Weight 302.20 g/mol [1][6]
Physical State White to light yellow powder/crystal[1][7]
Melting Point 153 °C[1][7]
Boiling Point 320 °C[1][5][7][8]
Vapor Pressure 3 x 10⁻⁹ mm Hg (4 x 10⁻⁴ mPa) at 20 °C[1][9]
Density 1.34 g/cm³ at 20 °C[1]
Table 2: Solubility and Partitioning Behavior
PropertyValueConditionsReference
Water Solubility 24.0 mg/LpH 5-7, 20-25 °C[10]
log K_ow_ 3.51pH 7[1][9][10]
pKa 7.325 °C[1][9]
Henry's Law Constant 4.93 x 10⁻¹¹ atm·m³/molpH 7, 20 °C (calculated)[1]
Table 3: Solubility in Organic Solvents at 20 °C
SolventSolubility (g/L)Reference
Acetone160[2][10]
Dichloromethane31[1][2][10]
Isopropanol91[1][2][10]
Acetonitrile15[1][2][10]
Toluene5.7[1][2][10]
n-Hexane< 0.1[1][2][10]
Dimethylformamide> 200[2][10]
Dimethyl sulfoxide> 200[2][10]

Experimental Protocols

The determination of the physicochemical properties of active ingredients like Fenhexamid is governed by internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining water solubility: the Flask Method for substances with solubility above 10 mg/L and the Column Elution Method for lower solubilities.[11][12][13] Given Fenhexamid's solubility of approximately 20 mg/L, the Flask Method is appropriate.

  • Principle: An excess amount of the test substance is agitated in purified water at a controlled temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.[12]

  • Methodology:

    • Preparation: A supersaturated solution of Fenhexamid in water is prepared.

    • Equilibration: The solution is stirred at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Phase Separation: The undissolved Fenhexamid is separated from the aqueous phase by centrifugation or filtration.

    • Analysis: The concentration of Fenhexamid in the clear aqueous phase is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

    • Replicates: The experiment is performed in replicate to ensure the precision of the results.

Vapor Pressure (OECD Guideline 104)

This guideline offers several methods for vapor pressure determination. For a substance with very low vapor pressure like Fenhexamid, the gas saturation method or an effusion method would be suitable.[6][15][16][17]

  • Principle (Gas Saturation Method): A stream of inert gas is passed through or over the test substance at a known flow rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[6][16]

  • Methodology:

    • Apparatus: A temperature-controlled saturation column containing the test substance on a solid support.

    • Saturation: A carrier gas (e.g., nitrogen) is passed through the column at a low, constant flow rate.

    • Trapping: The vaporized Fenhexamid is captured from the gas stream using a suitable trap (e.g., a sorbent tube).

    • Quantification: The amount of trapped Fenhexamid is extracted and quantified by a sensitive analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).

    • Calculation: The vapor pressure is calculated using the ideal gas law and the measured mass, flow rate, and temperature. The measurement is repeated at several temperatures to establish a vapor pressure curve.[16]

Octanol-Water Partition Coefficient (log K_ow_) (OECD Guideline 107)

The Shake Flask Method is the standard procedure for determining the partition coefficient for substances within the log K_ow_ range of -2 to 4, which is appropriate for Fenhexamid.[10][18][19][20]

  • Principle: The partition coefficient (K_ow_) is the ratio of the equilibrium concentrations of a substance in n-octanol and water.[19][21]

  • Methodology:

    • Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol prior to the experiment.

    • Test Preparation: A known amount of Fenhexamid is dissolved in either n-octanol or water. This solution is then mixed with the other solvent in a vessel at a defined volume ratio.

    • Equilibration: The vessel is agitated (e.g., by shaking) at a constant temperature (e.g., 25 °C) until partitioning equilibrium is achieved.[21]

    • Phase Separation: The n-octanol and water phases are separated, typically by centrifugation to ensure a clean split.[18]

    • Concentration Analysis: The concentration of Fenhexamid in each phase is determined using an appropriate analytical method (e.g., HPLC).

    • Calculation: The K_ow_ is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (log K_ow_).

Dissociation Constant in Water (pKa) (OECD Guideline 112)

This guideline outlines methods for determining the dissociation constant of substances that behave as acids or bases in water.[4][22][14] For Fenhexamid, which has a weakly acidic phenolic hydroxyl group, a titration or spectrophotometric method is suitable.[2]

  • Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It represents the pH at which the ionized and non-ionized forms of the substance are present in equal concentrations.[4]

  • Methodology (Titration Method):

    • Solution Preparation: A precise amount of Fenhexamid is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

    • Titration: The solution is titrated with a standardized strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

    • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted.

    • pKa Determination: The pKa is determined from the pH value at the half-equivalence point of the titration curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of Fenhexamid's synthesis, mode of action, and an exemplary experimental workflow.

Synthesis of Fenhexamid

The synthesis of Fenhexamid is achieved through the condensation of 2,3-dichloro-4-hydroxyaniline with 1-methylcyclohexanecarboxylic acid chloride.[1]

Fenhexamid_Synthesis Fenhexamid Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 2,3-dichloro-4-hydroxyaniline P1 Reaction in Ethyl Acetate R1->P1 R2 1-methylcyclohexanoyl chloride R2->P1 P2 Add Triethylamine (Neutralization) P1->P2 P3 Reflux at 78°C P2->P3 Prod Fenhexamid P3->Prod

A simplified workflow for the chemical synthesis of Fenhexamid.
Mode of Action: Inhibition of Sterol Biosynthesis

Fenhexamid's fungicidal activity stems from its ability to inhibit the C4-demethylation step in the ergosterol biosynthesis pathway, specifically by blocking the 3-keto reductase enzyme.[1][2][5][23] Ergosterol is a vital component of fungal cell membranes.

Fenhexamid_MoA Fenhexamid Mode of Action in Fungal Ergosterol Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway (C4-Demethylation Step) cluster_inhibitor Inhibitor Action Start 4,4-dimethyl-zymosterol Step1 C4-Methyl Oxidase Start->Step1 Intermediate1 4-carboxy-4-methyl-zymosterol Step1->Intermediate1 Step2 C4-Decarboxylase Intermediate1->Step2 Intermediate2 3-keto-4-methyl-zymosterone (3-keto intermediate) Step2->Intermediate2 Step3 3-keto Reductase (Target Enzyme) Intermediate2->Step3 End Zymosterol (Pathway Continues) Step3->End Inhibitor Fenhexamid Block Inhibitor->Block

Fenhexamid inhibits 3-keto reductase in the ergosterol pathway.
Experimental Workflow: Log K_ow_ Determination (OECD 107)

This diagram outlines the key steps involved in determining the octanol-water partition coefficient using the shake flask method.

LogKow_Workflow Workflow for log Kow Determination (OECD 107) cluster_analysis Analysis Start Start: Prepare Pre-saturated Solvents (n-octanol and water) Step1 Add known amount of Fenhexamid to solvent mixture Start->Step1 Step2 Agitate at constant temperature to reach equilibrium Step1->Step2 Step3 Separate phases via centrifugation Step2->Step3 Step4 Sample n-octanol and aqueous phases Step3->Step4 Analysis1 Quantify Fenhexamid in n-octanol phase (e.g., HPLC) Step4->Analysis1 Analysis2 Quantify Fenhexamid in aqueous phase (e.g., HPLC) Step4->Analysis2 Step5 Calculate Kow = C_octanol / C_water Analysis1->Step5 Analysis2->Step5 End Report log Kow Step5->End

Experimental workflow for log Kow determination by shake flask method.

References

Fenhexamid: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid, with the IUPAC name N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide, is a locally systemic fungicide effective against a range of fungal pathogens, most notably Botrytis cinerea (gray mold) and Monilinia species (brown rot).[1] Belonging to the class of hydroxyanilide fungicides, Fenhexamid operates through the inhibition of sterol biosynthesis in fungi, a mode of action that distinguishes it from many other fungicides and makes it a valuable tool in resistance management programs.[2] This technical guide provides an in-depth overview of the synthesis pathway of Fenhexamid, its chemical structure, and relevant physicochemical properties, tailored for a scientific audience.

Chemical Structure and Properties

Fenhexamid is characterized by a dichlorinated hydroxyphenyl group linked via an amide bond to a 1-methylcyclohexanecarboxamide moiety. This structure is fundamental to its fungicidal activity.

Chemical Structure:

Fenhexamid Chemical Structure

Caption: The chemical structure of Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide).

A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
IUPAC Name N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide[3][4]
CAS Number 126833-17-8[4][5]
Molecular Formula C₁₄H₁₇Cl₂NO₂[4][5]
Molecular Weight 302.20 g/mol [4][5]
Appearance White to off-white powder[3]
Melting Point 153 °C[4]
Boiling Point 320 °C[4]
Solubility in Water 20 mg/L (at 20 °C)
Solubility in Organic Solvents (g/L at 20°C)
- Dichloromethane>200
- Acetone160
- Methanol118
- Ethyl Acetate81
- Toluene5.7
- n-Hexane<0.1
LogP (octanol-water partition coefficient) 3.51[4]

Synthesis Pathway

The synthesis of Fenhexamid is primarily achieved through the formation of an amide bond between 2,3-dichloro-4-hydroxyaniline and 1-methylcyclohexanecarboxylic acid chloride. This reaction is a nucleophilic acyl substitution.

The overall reaction is as follows:

Fenhexamid_Synthesis cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions R1 2,3-dichloro-4-hydroxyaniline P Fenhexamid R1->P + R2 1-methylcyclohexanecarboxylic acid chloride R2->P Solvent Ethyl Acetate Base Triethylamine Temperature Reflux (approx. 78°C)

Caption: General overview of the Fenhexamid synthesis pathway.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2,3-dichloro-4-hydroxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-methylcyclohexanecarboxylic acid chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to form the stable amide product, Fenhexamid. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct.

Synthesis_Mechanism 2,3-dichloro-4-hydroxyaniline 2,3-dichloro-4-hydroxyaniline Tetrahedral_Intermediate Tetrahedral Intermediate 2,3-dichloro-4-hydroxyaniline->Tetrahedral_Intermediate Nucleophilic Attack 1-methylcyclohexanecarboxylic acid chloride 1-methylcyclohexanecarboxylic acid chloride 1-methylcyclohexanecarboxylic acid chloride->Tetrahedral_Intermediate Fenhexamid Fenhexamid Tetrahedral_Intermediate->Fenhexamid Elimination of Cl- Triethylammonium_chloride Triethylammonium chloride Fenhexamid->Triethylammonium_chloride + HCl + Triethylamine

Caption: Simplified mechanism of Fenhexamid synthesis.

Experimental Protocols

The following is a representative laboratory-scale protocol adapted from industrial synthesis descriptions.[5]

Materials:

  • 2,3-dichloro-4-hydroxyaniline

  • 1-methylcyclohexanecarboxylic acid chloride

  • Triethylamine

  • Ethyl acetate

  • Activated carbon

  • Water (deionized)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Apparatus for centrifugation and drying

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloro-4-hydroxyaniline (1.0 equivalent) and 1-methylcyclohexanoyl chloride (approximately 0.95 equivalents) in ethyl acetate.

  • Reaction: Heat the mixture to reflux (approximately 78°C) with stirring. Add triethylamine (approximately 0.6 equivalents) dropwise from the dropping funnel over a period of 45 minutes.

  • Reflux: Continue to reflux the reaction mixture for an additional 2 hours after the addition of triethylamine is complete.

  • Cooling and Filtration: Cool the reaction mixture to room temperature (approximately 25°C). Filter the mixture under vacuum to remove the triethylamine hydrochloride salt.

  • Decolorization: To the filtrate, add activated carbon and reflux for 1 hour to decolorize the solution.

  • Work-up: Filter the hot solution to remove the activated carbon. Add water to the filtrate and remove the ethyl acetate under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting aqueous suspension contains the crude Fenhexamid. Isolate the solid product by centrifugation or filtration. Wash the crude product with water.

  • Drying: Dry the purified product in an oven at approximately 80°C. The expected yield of Fenhexamid is typically high, often exceeding 90%, with a purity of around 98%.[5]

Mode of Action

Fenhexamid's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets the 3-keto reductase enzyme, which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[2] Inhibition of this enzyme leads to the accumulation of toxic 3-keto sterol intermediates and a depletion of ergosterol, ultimately disrupting cell membrane integrity and function, and inhibiting fungal growth.[2]

Mode_of_Action Sterol_Precursors Sterol Precursors 3-keto_steroids 3-keto steroids Sterol_Precursors->3-keto_steroids Ergosterol Ergosterol 3-keto_steroids->Ergosterol 3-keto reductase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Fenhexamid Fenhexamid 3-keto_reductase 3-keto reductase (C4-demethylation) Fenhexamid->3-keto_reductase Inhibits

Caption: Fenhexamid's mode of action in the fungal ergosterol biosynthesis pathway.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, chemical properties, and mode of action of the fungicide Fenhexamid. The synthesis is a robust and high-yielding process, and its unique mode of action makes it an important tool for managing fungal diseases in agriculture. The detailed information presented here is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Primary Metabolic Pathways of Fenhexamid in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid, a hydroxyanilide fungicide, is widely used to control a range of fungal pathogens on various crops. Understanding its fate and behavior in the soil environment is critical for assessing its environmental risk and ensuring food safety. This technical guide provides an in-depth overview of the primary metabolic pathways of Fenhexamid in soil, focusing on the core scientific findings, experimental methodologies, and quantitative data available in the public domain. The degradation of Fenhexamid in soil is predominantly a biological process, with microorganisms playing a crucial role in its transformation.[1][2] In the absence of microbial activity, Fenhexamid is found to be stable.[1][2]

Core Metabolic Pathways

The primary metabolic transformation of Fenhexamid in aerobic soil environments is initiated by the hydroxylation of the cyclohexane ring. This reaction is a key step in the detoxification and subsequent degradation of the molecule.

Hydroxylation of the Cyclohexane Ring

The most significant and well-documented metabolic pathway for Fenhexamid in soil is the hydroxylation of its cyclohexane moiety. This process is primarily mediated by soil microorganisms.[1][2] Notably, the bacterium Bacillus megaterium, isolated from soil, has been shown to be capable of metabolizing Fenhexamid through this pathway.[1][2] This hydroxylation can occur at different positions on the cyclohexane ring, leading to the formation of isomeric hydroxylated metabolites.

The two major metabolites identified from this pathway are:

  • 4-hydroxy-fenhexamid (M06)

  • N-(2,3-dichloro-4-hydroxyphenyl)-3-hydroxy-1-methyl-cyclohexanecarboximide (KBR 2738 M16)

The chemical structures of Fenhexamid and its primary soil metabolites are presented below.

Chemical Structures

Compound NameStructure
Fenhexamid
alt text
4-hydroxy-fenhexamid (M06)
alt text
N-(2,3-dichloro-4-hydroxyphenyl)-3-hydroxy-1-methyl-cyclohexanecarboximide (KBR 2738 M16)
alt text

The hydroxylation of the cyclohexane ring increases the polarity of the Fenhexamid molecule, which can facilitate further degradation and reduce its persistence in the soil.

Proposed Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic pathway of Fenhexamid in soil, leading to the formation of its hydroxylated metabolites.

Fenhexamid_Metabolism Fenhexamid Fenhexamid M06 4-hydroxy-fenhexamid (M06) Fenhexamid->M06 Hydroxylation (Microbial) M16 N-(2,3-dichloro-4-hydroxyphenyl)- 3-hydroxy-1-methyl-cyclohexanecarboximide (M16) Fenhexamid->M16 Hydroxylation (Microbial) Further_Degradation Further Degradation (Mineralization to CO2) M06->Further_Degradation M16->Further_Degradation

Caption: Primary metabolic pathway of Fenhexamid in soil via microbial hydroxylation.

Quantitative Data on Fenhexamid Degradation

Fenhexamid is characterized by its low persistence in microbially active soils. The degradation kinetics are influenced by soil properties and microbial populations.

Table 1: Degradation Kinetics of Fenhexamid in Soil

ParameterValueConditionsReference
DT50 (Half-life) ~1 dayAerobic, microbially active soil[1][2][3]
Degradation Rate Influenced by soil moisture (25% and 50% WHC showed similar rates)-[1][2]

Experimental Protocols

The study of Fenhexamid's metabolism in soil is typically conducted following standardized guidelines, such as the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil". Below is a detailed, representative methodology for an aerobic soil metabolism study.

Aerobic Soil Metabolism Study (based on OECD 307)

Objective: To determine the rate and route of degradation of [¹⁴C]-Fenhexamid in soil under aerobic laboratory conditions.

1. Test System:

  • Soil: A viable, natural soil (e.g., sandy loam) with known physicochemical properties (pH, organic carbon content, texture, microbial biomass). The soil should not have been treated with Fenhexamid in the past two years.

  • Test Substance: [¹⁴C]-Fenhexamid, radiolabelled in a stable position (e.g., phenyl ring), with a known radiochemical purity.

  • Apparatus: Incubation vessels (e.g., biometer flasks) that allow for the maintenance of aerobic conditions and trapping of volatile products like ¹⁴CO₂.

2. Experimental Conditions:

  • Temperature: 20 ± 2 °C.

  • Moisture: 40-60% of water holding capacity (WHC).

  • Light: Incubation in the dark to prevent photodegradation.

  • Aeration: A continuous flow of CO₂-free, humidified air is passed through the incubation vessels.

3. Application of Test Substance:

  • The test substance is applied to the soil at a concentration equivalent to the maximum recommended field application rate.

  • A solvent (e.g., acetone) may be used to aid in the uniform application, and it should be evaporated before the start of the incubation.

4. Sampling:

  • Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days) after application.

  • Volatile traps are also sampled at the same intervals.

5. Analysis:

  • Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol) to recover Fenhexamid and its metabolites. Multiple extraction steps may be necessary.

  • Quantification of Radioactivity: The total radioactivity in the extracts, soil-bound residues, and volatile traps is determined by Liquid Scintillation Counting (LSC).

  • Metabolite Identification: The extracts are analyzed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate, identify, and quantify Fenhexamid and its transformation products.

6. Data Analysis:

  • The degradation kinetics of Fenhexamid are determined by plotting its concentration over time and fitting the data to an appropriate kinetic model (e.g., first-order).

  • The formation and decline of major metabolites are also quantified over time.

  • A mass balance is calculated at each sampling interval to account for the distribution of radioactivity.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Characterization Application Application to Soil Soil_Collection->Application Test_Substance_Prep [¹⁴C]-Fenhexamid Preparation Test_Substance_Prep->Application Incubation Aerobic Incubation (20°C, Dark) Application->Incubation Sampling Time-course Sampling (Soil & Volatiles) Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification LSC & HPLC-Radiodetection Sampling->Quantification Volatiles Extraction->Quantification Extracts Identification LC-MS Analysis Extraction->Identification Kinetics Degradation Kinetics (DT50) Quantification->Kinetics Metabolite_Profile Metabolite Formation & Decline Identification->Metabolite_Profile Mass_Balance Mass Balance Calculation Kinetics->Mass_Balance Metabolite_Profile->Mass_Balance

Caption: Workflow for an aerobic soil metabolism study of Fenhexamid.

Conclusion

The primary metabolic pathway of Fenhexamid in soil involves the microbially-driven hydroxylation of the cyclohexane ring, leading to the formation of metabolites such as 4-hydroxy-fenhexamid (M06) and N-(2,3-dichloro-4-hydroxyphenyl)-3-hydroxy-1-methyl-cyclohexanecarboximide (KBR 2738 M16). The parent compound is non-persistent in soil under favorable conditions for microbial activity. While the principal transformation products have been identified, further research published in the public domain is needed to provide a comprehensive quantitative profile of their formation and decline in various soil types. The experimental protocols for such studies are well-established and follow international guidelines, ensuring the generation of reliable data for environmental risk assessment.

References

Fenhexamid (CAS No. 126833-17-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of Fenhexamid (CAS No. 126833-17-8), a widely used hydroxyanilide fungicide. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties

Fenhexamid is a white to light yellow crystalline powder.[1] It is characterized by its low water solubility and vapor pressure, indicating a low potential for volatilization.[2][3] Its stability is notable, being stable to hydrolysis at various pH levels. The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 126833-17-8[1]
Molecular Formula C₁₄H₁₇Cl₂NO₂[1]
Molecular Weight 302.2 g/mol [1]
Melting Point 153 °C[4]
Boiling Point 320 °C[1][4][5]
Density 1.34 g/cm³ at 20 °C[2]
Vapor Pressure 4 x 10⁻⁷ Pa at 20 °C[3]
Solubility in Water 24.0 mg/L (pH 5-7, 20-25 °C)[6]
Solubility in Organic Solvents (g/L at 20-25 °C) Acetone: 160, Dichloromethane: 31, n-Hexane: < 0.1, Toluene: 5.7[6]
Octanol-Water Partition Coefficient (log Kow) 3.51 (pH 7, 20 °C)[2]

Toxicological Profile

Fenhexamid exhibits low acute toxicity via oral, dermal, and inhalation routes.[7] It is not classified as a skin or eye irritant and is not a skin sensitizer.[7] Long-term studies have not shown evidence of carcinogenicity in rats or mice, leading to its classification as "not likely to be a human carcinogen".[7][8] No evidence of mutagenicity was observed in a battery of genotoxicity studies.[7]

Toxicity EndpointResultSpeciesReference(s)
Acute Oral LD₅₀ > 5,000 mg/kgRat[7]
Acute Dermal LD₅₀ > 5,000 mg/kgRat[7]
Acute Inhalation LC₅₀ > 5.06 mg/LRat[7]
Carcinogenicity Not likely to be carcinogenic to humansRat, Mouse[7][8]
Mutagenicity Non-mutagenic in a battery of assaysIn vitro, In vivo[7]
Reproductive Toxicity NOAEL: 500 ppm (38.2 mg/kg/day for males, 44.8 mg/kg/day for females)Rat[7]
Developmental Toxicity NOAEL (maternal): 100 mg/kg/day; NOAEL (developmental): 300 mg/kg/dayRabbit[7]

Ecotoxicological Properties and Environmental Fate

Fenhexamid is moderately toxic to some aquatic organisms, including fish and daphnia.[2][4] It shows low toxicity to birds, honeybees, and earthworms.[2] In the environment, fenhexamid is not persistent in soil and aquatic systems, with biodegradation being a key dissipation pathway.[1][2] Its potential for bioaccumulation is considered to be low to moderate.[2][4]

OrganismEndpointValueReference(s)
Bobwhite Quail Acute Oral LD₅₀> 2,000 mg/kg[4]
Rainbow Trout 96-hour LC₅₀1.2 mg/L[4]
Daphnia magna 48-hour EC₅₀> 21.6 mg/L[2]
Honeybee 48-hour Acute Contact LD₅₀> 100 µ g/bee [2]
Earthworm 14-day LC₅₀> 500 mg/kg soil[2]

Fenhexamid is stable to hydrolysis but is susceptible to photolysis in water.[4] In soil, it degrades relatively quickly, with reported half-lives of less than a day under aerobic laboratory conditions.[4][9]

Mode of Action

Fenhexamid's primary mode of action as a fungicide is the inhibition of sterol biosynthesis in fungi. Specifically, it targets and inhibits the 3-ketoreductase enzyme, which is crucial for the C4-demethylation step in the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

Fenhexamid_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Grape Sample Homogenization B Acetonitrile Extraction A->B C Addition of QuEChERS Salts B->C D Centrifugation C->D E d-SPE Cleanup D->E F Final Centrifugation & Filtration E->F G LC Separation (C18 Column) F->G H MS/MS Detection (ESI+, MRM) G->H I Quantification using Matrix-Matched Calibration H->I J Result Reporting I->J

References

In-Depth Technical Guide: The Sterol Biosynthesis Inhibition Mechanism of Fenhexamid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenhexamid is a hydroxyanilide fungicide with a highly specific mode of action, targeting the ergosterol biosynthesis pathway in certain phytopathogenic fungi. This technical guide provides a detailed examination of the molecular mechanism by which fenhexamid exerts its antifungal activity, focusing on its interaction with the target enzyme, the resulting alterations in the fungal sterol profile, and the experimental methodologies used to elucidate this mechanism. The information presented is intended to support further research and development in the field of antifungal agents.

Introduction

Fenhexamid is a protective fungicide effective against a narrow range of fungal pathogens, most notably Botrytis cinerea (the causative agent of gray mold), Sclerotinia sclerotiorum, and Monilinia species.[1][2] Its specificity and efficacy stem from its targeted disruption of ergosterol biosynthesis, a pathway crucial for the integrity and function of fungal cell membranes.[3][4] Unlike many other sterol biosynthesis inhibitors (SBIs), fenhexamid acts on a distinct enzymatic step, making it a valuable tool in fungicide resistance management programs.

The Molecular Target of Fenhexamid

The primary target of fenhexamid is the 3-ketosteroid reductase, an enzyme encoded by the erg27 gene.[1][5][6] This enzyme plays a critical role in the C4-demethylation stage of ergosterol biosynthesis.[6] Specifically, 3-ketosteroid reductase catalyzes the reduction of a 3-keto group to a 3-hydroxyl group, a necessary step in the removal of the two methyl groups at the C4 position of the sterol precursor.[5]

By binding to and inhibiting the 3-ketosteroid reductase, fenhexamid effectively blocks this reduction step. This inhibition leads to a cascade of metabolic consequences within the fungal cell, ultimately compromising cell membrane integrity and function, which inhibits fungal growth.[3]

Signaling Pathway and Mechanism of Action

The mechanism of action of fenhexamid is direct and targeted. It does not rely on complex signaling cascades but rather on the specific inhibition of a key metabolic enzyme. The logical flow of this inhibitory action is depicted below.

Fenhexamid_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway (C4-Demethylation) cluster_inhibition Fenhexamid Action cluster_consequences Cellular Consequences Precursor 4,4-dimethyl-zymosterol Keto_Intermediate 3-keto-4-methyl-zymosterol Precursor->Keto_Intermediate C4-methyloxidase (ERG25) C4-decarboxylase (ERG26) Hydroxyl_Intermediate 4α-methyl-zymosterol Keto_Intermediate->Hydroxyl_Intermediate 3-ketosteroid reductase (ERG27) Accumulation Accumulation of 3-keto sterols Keto_Intermediate->Accumulation Ergosterol Ergosterol Hydroxyl_Intermediate->Ergosterol Further steps Depletion Ergosterol Depletion Ergosterol->Depletion Fenhexamid Fenhexamid Inhibition Inhibition Fenhexamid->Inhibition Inhibition->Keto_Intermediate Blocks conversion Membrane_Disruption Altered Membrane Fluidity & Function Accumulation->Membrane_Disruption Depletion->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Figure 1: Mechanism of fenhexamid action.

Quantitative Data

The efficacy of fenhexamid is quantifiable through various metrics, including its inhibitory effect on fungal growth and its direct impact on the target enzyme.

In Vitro Fungal Growth Inhibition

The following table summarizes the effective concentration of fenhexamid required to inhibit the mycelial growth of Botrytis cinerea by 50% (EC50).

Fungal StrainGenotype (erg27)EC50 for Mycelial Growth (mg/L)Reference
SensitiveWild-type0.02 - 0.17[2]
Low ResistanceMutant> 0.17 - < 2[2]
High ResistanceF412S/I/V mutants≥ 2[2]
Alterations in Sterol Composition
SterolEffect of Fenhexamid Treatment
ErgosterolReduced levels
4-alpha-methylfecosteroneAccumulation
FecosteroneAccumulation
EpisteroneAccumulation

Data derived from Debieu et al., 2001[7]

Experimental Protocols

The elucidation of fenhexamid's mechanism of action has relied on key experimental techniques. Detailed protocols for these are provided below.

Microsomal 3-Ketosteroid Reductase Activity Assay

This assay measures the activity of the target enzyme in the presence and absence of the inhibitor.

Microsomal_Assay_Workflow cluster_prep Microsome Preparation cluster_assay Enzyme Assay start Fungal Mycelia homogenize Homogenize in Buffer start->homogenize centrifuge1 Centrifuge at low speed (e.g., 10,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Ultracentrifuge at high speed (e.g., 100,000 x g) supernatant1->centrifuge2 pellet Resuspend Microsomal Pellet centrifuge2->pellet microsomes Microsomal Fraction pellet->microsomes reaction_mix Prepare Reaction Mix: - Microsomes - NADPH - Substrate (e.g., 3-keto sterol) - Buffer microsomes->reaction_mix add_inhibitor Add Fenhexamid (or vehicle control) reaction_mix->add_inhibitor incubate Incubate at optimal temperature add_inhibitor->incubate stop_reaction Stop Reaction (e.g., add organic solvent) incubate->stop_reaction analysis Analyze Product Formation (e.g., by GC-MS or HPLC) stop_reaction->analysis result Determine Enzyme Activity analysis->result

Figure 2: Workflow for the microsomal 3-ketosteroid reductase assay.

Methodology:

  • Microsome Isolation:

    • Grow fungal mycelia in a suitable liquid medium.

    • Harvest and wash the mycelia.

    • Homogenize the mycelia in a buffered solution (e.g., phosphate buffer with sucrose and EDTA).

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum-bound enzymes like 3-ketosteroid reductase.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the isolated microsomes, a buffer at the optimal pH for the enzyme, and the cofactor NADPH.

    • Add fenhexamid at various concentrations to different reaction tubes (a control with no inhibitor should be included).

    • Initiate the reaction by adding the 3-keto sterol substrate.

    • Incubate the reaction at the optimal temperature for a defined period.

  • Analysis:

    • Stop the reaction by adding a solvent that denatures the enzyme and allows for extraction of the sterols.

    • Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of the 3-hydroxyl sterol product formed.

    • Calculate the enzyme activity and the percentage of inhibition at each fenhexamid concentration to determine the IC50 value.

Fungal Sterol Profile Analysis by GC-MS

This method is used to determine the changes in the sterol composition of fungal cells after treatment with fenhexamid.

Sterol_Analysis_Workflow start Fungal Culture (Treated with Fenhexamid vs. Control) harvest Harvest and Lyophilize Mycelia start->harvest saponification Saponification (e.g., with ethanolic KOH) harvest->saponification extraction Extraction of Non-saponifiable Lipids (e.g., with n-hexane) saponification->extraction derivatization Derivatization (e.g., silylation to form TMS ethers) extraction->derivatization gcms GC-MS Analysis derivatization->gcms analysis Identify and Quantify Sterols (based on retention times and mass spectra) gcms->analysis result Compare Sterol Profiles analysis->result

Figure 3: Workflow for GC-MS analysis of fungal sterols.

Methodology:

  • Sample Preparation:

    • Grow the fungus in a liquid medium with and without fenhexamid.

    • Harvest, wash, and lyophilize the mycelia.

  • Extraction:

    • Perform saponification of the dried mycelia using a strong base (e.g., potassium hydroxide in ethanol) to break down lipids and release sterols.

    • Extract the non-saponifiable lipids, which include the sterols, using an organic solvent like n-hexane.

  • Derivatization:

    • To improve volatility and thermal stability for GC analysis, derivatize the sterols. A common method is silylation to form trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

    • The different sterols will separate based on their boiling points and interaction with the GC column.

    • The mass spectrometer will fragment the eluted compounds, generating a unique mass spectrum for each sterol, allowing for their identification and quantification.

Resistance to Fenhexamid

Resistance to fenhexamid in fungal populations, particularly in B. cinerea, is primarily associated with point mutations in the erg27 gene.[1][5] These mutations lead to amino acid substitutions in the 3-ketosteroid reductase enzyme, which in turn reduces the binding affinity of fenhexamid to its target.[1][6] The F412S/I/V mutations are among the most frequently observed in highly resistant field isolates.[5]

Conclusion

Fenhexamid's mechanism of action is a well-defined example of targeted enzyme inhibition in the fungal ergosterol biosynthesis pathway. Its high specificity for the 3-ketosteroid reductase provides a distinct advantage in managing fungal diseases. Understanding the molecular interactions between fenhexamid and its target, the resulting metabolic consequences, and the mechanisms of resistance is crucial for the continued effective use of this fungicide and for the development of new antifungal agents with similar targeted modes of action. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these processes.

References

Environmental fate and transport of Fenhexamid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Fate and Transport of Fenhexamid

Introduction

Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) is a locally systemic, protectant fungicide widely used in agriculture to control a range of fungal diseases, particularly Botrytis cinerea (grey mold) and Monilinia species (brown rot), on fruits, vegetables, and ornamental crops.[1][2] Its application results in its direct release into the environment, necessitating a thorough understanding of its subsequent fate and transport.[1] This technical guide provides a comprehensive overview of the environmental behavior of Fenhexamid, detailing its degradation pathways, mobility in various environmental compartments, and the methodologies used to assess these processes. The information is intended for researchers, scientists, and environmental professionals involved in pesticide risk assessment and management.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These properties determine its partitioning between air, water, soil, and biota. Key properties for Fenhexamid are summarized below.

PropertyValueReference
Molecular Weight 302.2 g/mol [1]
Vapor Pressure 3.0 x 10⁻⁹ mm Hg (20°C) / 4.0 x 10⁻⁴ mPa (20°C)[1][2]
Henry's Law Constant 4.93 x 10⁻¹¹ atm-cu m/mol (pH 7, 20°C)[1]
Octanol-Water Partition Coefficient (log Kow) 3.51[1][2]
Dissociation Constant (pKa) 7.3[1][2]
Water Solubility Moderately soluble[2]
Melting Point 153 °C[1]

Environmental Fate and Transport

Once released, Fenhexamid is subject to various transport and transformation processes that dictate its concentration, persistence, and potential for exposure to non-target organisms.

Fate in Soil
  • Adsorption and Mobility : Fenhexamid is expected to have slight mobility in soil.[1] Its estimated soil organic carbon-water partitioning coefficient (Koc) is 4100, suggesting strong adsorption to soil particles.[1] Adsorption is influenced by soil properties, with a high affinity for humic acid (73%), smectite (31%), and ferrihydrite (20%).[3][4] The pKa of 7.3 indicates that Fenhexamid will exist partially in its anionic form in most environmental soils, and anions generally do not adsorb as strongly to soil as their neutral counterparts.[1]

  • Degradation : The primary route of dissipation in soil is biodegradation. Under laboratory aerobic conditions, Fenhexamid degrades rapidly, with a reported half-life (DT50) of less than one day in microbially active soils.[1][3][5] In the absence of microorganisms, the compound is stable, highlighting the critical role of soil microflora in its degradation.[3][4] One identified bacterium, Bacillus megaterium, can metabolize Fenhexamid through the hydroxylation of its cyclohexane ring.[3][4] Photodegradation on soil surfaces is not considered a significant pathway for the parent compound but may contribute to the mineralization of its metabolites.[5]

Table 1: Soil Degradation Data for Fenhexamid

Degradation ProcessHalf-Life (DT50)ConditionsReference
Aerobic Biodegradation< 1 dayLaboratory, 8 different soils, 20°C[5]
Aerobic Biodegradation~1 dayLaboratory, good microflora activity[3][4]
Fate in Water
  • Hydrolysis : Fenhexamid is stable to hydrolysis in environmental conditions, showing no significant degradation over 30 days in sterile buffered solutions at pH 5, 7, and 9.[1][6] Therefore, chemical hydrolysis is not an important degradation pathway.[6]

  • Aqueous Photolysis : In contrast to its hydrolytic stability, Fenhexamid degrades rapidly in water when exposed to sunlight.[1] Photolysis is a major degradation pathway in aquatic systems. The degradation rate is significantly influenced by pH, increasing as the pH rises.[7] The photolytic half-life can be very short; for instance, a half-life equivalent to 1.8 hours has been reported under simulated midday midsummer sunlight.[6] The presence of substances like humic and fulvic acids can retard the degradation rate by shielding the molecules from light.[7]

  • Aquatic Biodegradation : Biodegradation also occurs in aquatic environments. In laboratory aerobic aquatic systems, biodegradation half-lives of 14-24 days have been reported.[1] Due to its tendency to adsorb, Fenhexamid released into water is expected to partition to suspended solids and sediment.[1]

Table 2: Aquatic Degradation Data for Fenhexamid

Degradation ProcessHalf-Life / RateConditionsReference
HydrolysisStablepH 5, 7, 9 for 30 days[1][6]
Aqueous Photolysis1.8 hours (equivalent)Xenon lamp, 40° latitude equivalent[6]
Aqueous Photolysisk = 6.11 x 10⁻¹ h⁻¹pH 7.3[7]
Aqueous Photolysisk = 1.69 h⁻¹pH 9.0[7]
Aerobic Aquatic Biodegradation14 - 24 daysLaboratory aerobic aquatic systems[1]
Fate in Air

Given its very low vapor pressure (3.0 x 10⁻⁹ mm Hg) and low Henry's Law constant, Fenhexamid is expected to exist solely in the particulate phase in the atmosphere.[1] It is essentially nonvolatile from moist or dry soil and water surfaces.[1] Particulate-phase Fenhexamid will be removed from the atmosphere primarily through wet and dry deposition.[1]

Bioconcentration

The potential for Fenhexamid to accumulate in aquatic organisms is considered moderate.[1] An estimated Bioconcentration Factor (BCF) of 96 has been calculated based on its log Kow of 3.51.[1]

Degradation Pathways and Metabolites

The degradation of Fenhexamid proceeds through different pathways depending on the environmental compartment, leading to a variety of transformation products.

  • In Soil : Aerobic degradation ultimately leads to mineralization, forming carbon dioxide and bound residues.[5] Intermediates can include dimeric and trimeric coupling products formed through microbial or abiotic processes.[5] However, studies suggest that the parent compound is the only residue of concern found in significant amounts.[5]

  • In Water (Photolysis) : The primary photolytic degradation products include dechlorinated and hydroxylated forms of Fenhexamid.[1] One major identified product is the benzoxazole of Fenhexamid (M10, WAK 7004).[6] Further degradation can lead to mineralization to CO2.[6]

  • In Plants : The metabolic pathway in plants involves hydroxylation followed by conjugation, for example, with glucose to form glucosides.[6]

G Environmental Fate and Transport Pathways of Fenhexamid cluster_env Environmental Compartments cluster_products Degradation Products Fenhexamid Fenhexamid Application (Foliar Spray) Soil Soil Fenhexamid->Soil Deposition, Runoff Water Surface Water Fenhexamid->Water Spray Drift, Runoff Air Atmosphere Fenhexamid->Air Spray Drift (Particulate) Soil->Water Leaching (Slight) Biodeg_Products Hydroxylated Metabolites, Dimers, Trimers Soil->Biodeg_Products Biodegradation (DT50 < 1 day) Sediment Sediment Water->Sediment Adsorption Organisms Aquatic Organisms Water->Organisms Bioconcentration Photodeg_Products Dechlorinated & Hydroxylated Metabolites (e.g., M10) Water->Photodeg_Products Aqueous Photolysis (Rapid, pH-dependent) Air->Soil Deposition Air->Water Deposition Sediment->Water Resuspension Mineralization CO2 + Bound Residues Biodeg_Products->Mineralization Photodeg_Products->Mineralization

Caption: Environmental fate and transport pathways of Fenhexamid.

Experimental Protocols

Standardized laboratory and field studies are essential for determining the environmental fate of pesticides. These studies are typically conducted following international guidelines (e.g., OECD, EPA).[8][9][10]

Residue Analysis in Environmental Matrices

Accurate quantification of Fenhexamid in samples like soil, water, and plant tissues is crucial. A common analytical approach involves solvent extraction, sample cleanup, and chromatographic analysis.

  • 1. Extraction : The sample (e.g., 10 g of soil or homogenized grape) is mixed with an organic solvent. Acetone and ethyl acetate are commonly used.[11][12] The mixture is homogenized to ensure efficient transfer of Fenhexamid from the sample matrix into the solvent.

  • 2. Cleanup : The raw extract often contains co-extractives that can interfere with analysis. Cleanup steps are necessary to purify the sample.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : A popular method involving an initial extraction with acetonitrile followed by the addition of salts (e.g., MgSO₄, NaCl) to induce phase separation and a dispersive solid-phase extraction (d-SPE) step with sorbents to remove interferences.[12]

    • Solid-Phase Extraction (SPE) : The extract is passed through a cartridge containing a sorbent material. For Fenhexamid, octadecylsilanized silica gel (C18) and graphitized carbon black cartridges are effective for cleanup.[11]

  • 3. Analysis : The final, cleaned extract is concentrated and analyzed, typically using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and selectivity.[11][13] Gas Chromatography (GC) with detectors like a nitrogen-phosphorus detector (NPD) has also been used.[13][14]

  • 4. Quantification : The concentration of Fenhexamid is determined by comparing the instrument's response for the sample to a calibration curve generated from standard solutions of known concentrations.[11]

G General Workflow for Fenhexamid Residue Analysis Sample Environmental Sample (e.g., Soil, Water, Grapes) Extraction 1. Extraction - Add organic solvent (e.g., Acetone) - Homogenize Sample->Extraction Filtration 2. Filtration / Centrifugation - Separate solid matrix from liquid extract Extraction->Filtration Cleanup 3. Sample Cleanup - Solid-Phase Extraction (SPE) or - QuEChERS d-SPE Filtration->Cleanup Concentration 4. Concentration - Evaporate solvent under nitrogen Cleanup->Concentration Analysis 5. Instrumental Analysis - Reconstitute in mobile phase - Inject into LC-MS/MS Concentration->Analysis Quantification 6. Quantification - Compare response to calibration curve Analysis->Quantification G Workflow for an Aerobic Soil Metabolism Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil Collect & Characterize Soil Dosing Apply ¹⁴C-Fenhexamid to Soil Samples Soil->Dosing Incubate Incubate in Dark (Constant Temp & Moisture) Dosing->Incubate Trapping Trap Volatiles (¹⁴CO₂) Incubate->Trapping Sampling Sample at Intervals (e.g., 0, 1, 3, 7, 14... days) Incubate->Sampling Analysis_Trap Analyze Trapping Solution for Mineralization (¹⁴CO₂) Trapping->Analysis_Trap Extraction Solvent Extraction Sampling->Extraction Analysis_Extract Analyze Extractables (HPLC, TLC) for Parent & Metabolites Extraction->Analysis_Extract Analysis_Bound Analyze Soil Solids (Combustion) for Bound Residues Extraction->Analysis_Bound Results Calculate DT50/DT90 Identify Degradation Pathway Mass Balance Analysis_Extract->Results Analysis_Bound->Results Analysis_Trap->Results

References

Fenhexamid's Environmental Fate: A Technical Guide to Its Degradation Products and Their Toxicological Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid, a locally systemic foliar fungicide, is widely used in agriculture to control a range of fungal pathogens on various fruits, vegetables, and ornamental plants. Its mode of action involves the inhibition of sterol biosynthesis in fungi. As with any agrochemical, understanding its environmental fate, particularly the formation and toxicity of its degradation products, is crucial for a comprehensive risk assessment. This technical guide provides an in-depth overview of the degradation pathways of fenhexamid, the resulting transformation products, and their associated toxicological data. Detailed experimental protocols for key studies are also presented to aid in the design and interpretation of related research.

Degradation Pathways of Fenhexamid

Fenhexamid is subject to degradation in the environment primarily through two main pathways: photolysis and microbial degradation. Hydrolysis, on the other hand, plays a minor role in its breakdown.

Photodegradation

Photodegradation, or photolysis, is a significant pathway for the breakdown of fenhexamid in aqueous environments. Studies have shown that fenhexamid degrades under simulated solar irradiation, with the rate of degradation being influenced by factors such as pH. The primary transformation intermediates identified from photolytic degradation include:

  • Hydroxyl and/or Keto-derivatives: These are formed through the non-selective attack of hydroxyl radicals on the fenhexamid molecule, leading to the formation of various positional isomers.

  • Products of Amide and NH-Dichlorophenol Bond Cleavage: The cleavage of these chemical bonds results in smaller molecular fragments.

  • Cyclic Benzo[d]oxazole Intermediates: These are formed through an intramolecular photocyclization process, which also involves the cleavage of a halogen-carbon bond.[1]

  • Dechlorinated Forms: The removal of chlorine atoms from the dichlorophenol ring is another observed transformation.[2]

The following diagram illustrates the major photodegradation pathways of fenhexamid.

Fenhexamid_Photodegradation Fenhexamid Fenhexamid Hydroxylated_Keto Hydroxylated and/or Keto-derivatives Fenhexamid->Hydroxylated_Keto Hydroxylation/ Oxidation Cleavage_Products Amide and NH-Dichlorophenol Bond Cleavage Products Fenhexamid->Cleavage_Products Bond Cleavage Benzoxazole Cyclic Benzo[d]oxazole Intermediates Fenhexamid->Benzoxazole Intramolecular Photocyclization Dechlorinated Dechlorinated Products Fenhexamid->Dechlorinated Dechlorination

Caption: Major photodegradation pathways of fenhexamid.

Microbial Degradation

Microbial activity in soil and water also contributes significantly to the degradation of fenhexamid. Studies have shown that in the presence of a healthy microflora, fenhexamid can have a short half-life in soil.[3] One of the primary microbial degradation pathways involves the hydroxylation of the cyclohexane ring. For instance, the bacterium Bacillus megaterium, isolated from soil, has been shown to metabolize fenhexamid through this hydroxylation process.[3]

The following diagram illustrates the microbial degradation pathway of fenhexamid.

Fenhexamid_Microbial_Degradation Fenhexamid Fenhexamid Hydroxylated_Cyclohexyl Hydroxylated Fenhexamid (on cyclohexyl ring) Fenhexamid->Hydroxylated_Cyclohexyl Microbial Hydroxylation (e.g., Bacillus megaterium) Further_Degradation Further Degradation Products Hydroxylated_Cyclohexyl->Further_Degradation

Caption: Microbial degradation pathway of fenhexamid.

Toxicity of Fenhexamid and its Degradation Products

A comprehensive toxicological assessment of fenhexamid and its degradation products is essential for evaluating its overall environmental and health impact.

Toxicity of Fenhexamid (Parent Compound)

Fenhexamid itself exhibits low acute toxicity via oral, dermal, and inhalation routes in rats.[4][5] The acute oral LD50 for rats is greater than 5,000 mg/kg, and the acute dermal LD50 is also greater than 5,000 mg/kg.[4] It is not considered a skin or eye irritant, nor is it a skin sensitizer.[5] In ecotoxicological studies, fenhexamid has shown moderate toxicity to some aquatic organisms.[6]

Compound Test Organism Endpoint Value Reference
FenhexamidRatAcute Oral LD50> 5,000 mg/kg[4]
FenhexamidRatAcute Dermal LD50> 5,000 mg/kg[4]
FenhexamidRatAcute Inhalation LC50> 5.06 mg/L[4]
FenhexamidOncorhynchus mykiss (Rainbow Trout)96-hour LC501.34 mg/L
FenhexamidDaphnia magna48-hour EC50> 18.8 mg/L
Toxicity of Degradation Products

Limited quantitative toxicological data is available for the degradation products of fenhexamid. This represents a significant data gap in the overall risk assessment of the fungicide. One study reported the identification of a new, unnamed major photoproduct. This metabolite was tested for its acute toxicity to the fish species Oncorhynchus mykiss and was found to have no lethal effect at a concentration of 100 mg/L. This suggests that, at least for this specific degradation product and test organism, the toxicity may be lower than that of the parent compound. However, comprehensive toxicological profiles for the various hydroxylated, keto, and cleaved degradation products are largely unavailable in the public domain. The potential for transformation products to be more toxic than the parent compound is a recognized concern in pesticide risk assessment.

Compound Test Organism Endpoint Value Reference
Unnamed PhotoproductOncorhynchus mykissAcute ToxicityNo lethal effect at 100 mg/L

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments related to the degradation and toxicity testing of fenhexamid.

Protocol for Photocatalytic Degradation of Fenhexamid

This protocol is based on studies investigating the TiO2-mediated photocatalytic degradation of fenhexamid.

Objective: To identify the degradation products of fenhexamid under simulated solar irradiation in the presence of a TiO2 catalyst.

Materials:

  • Fenhexamid standard

  • Titanium dioxide (TiO2) photocatalyst (e.g., Degussa P25)

  • High-purity water

  • Photoreactor with a simulated solar light source (e.g., Xenon lamp)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile, methanol, and formic acid (LC-MS grade)

  • Liquid chromatography-time-of-flight mass spectrometer (LC-TOF/MS)

Procedure:

  • Preparation of Fenhexamid Solution: Prepare an aqueous solution of fenhexamid at a concentration of 10 mg/L in high-purity water.

  • Photocatalytic Reaction:

    • Add the TiO2 catalyst to the fenhexamid solution at a specific loading (e.g., 200 mg/L).

    • Place the suspension in the photoreactor and stir in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

    • Irradiate the suspension with the simulated solar light source.

    • Collect samples at different time intervals (e.g., 0, 30, 60, 120, 240 minutes).

  • Sample Preparation:

    • Centrifuge the collected samples to remove the TiO2 catalyst.

    • Concentrate the supernatant using SPE cartridges to enrich the degradation products.

    • Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol).

  • LC-TOF/MS Analysis:

    • Inject the concentrated eluate into the LC-TOF/MS system.

    • Separate the compounds using a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).

    • Acquire mass spectra in both positive and negative ionization modes to identify the molecular ions and fragmentation patterns of the degradation products.

    • Use elemental composition calculations and comparison with literature data to propose the structures of the identified products.

The following diagram illustrates the experimental workflow for the photocatalytic degradation study.

Photocatalysis_Workflow cluster_prep Sample Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Fenhexamid_Solution Prepare Fenhexamid Solution Add_TiO2 Add TiO2 Catalyst Fenhexamid_Solution->Add_TiO2 Equilibration Dark Equilibration Add_TiO2->Equilibration Irradiation Simulated Solar Irradiation Equilibration->Irradiation Sampling Collect Samples at Intervals Irradiation->Sampling Centrifugation Remove TiO2 Sampling->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE LC_TOF_MS LC-TOF/MS Analysis SPE->LC_TOF_MS Identification Identify Degradation Products LC_TOF_MS->Identification

Caption: Experimental workflow for photocatalytic degradation.

Protocol for Microbial Degradation of Fenhexamid in Soil

This protocol provides a general framework for studying the microbial degradation of fenhexamid in a soil matrix.

Objective: To determine the rate of fenhexamid degradation in soil and identify the major microbial degradation products.

Materials:

  • Fenhexamid standard

  • Well-characterized soil with a known microbial population

  • Sterilized soil (autoclaved) as a control

  • Incubator

  • Extraction solvents (e.g., acetonitrile, ethyl acetate)

  • Clean-up materials (e.g., Florisil, silica gel)

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Soil Treatment:

    • Treat fresh, sieved soil with a known concentration of fenhexamid.

    • Prepare a parallel set of sterilized soil samples and treat them with fenhexamid in the same manner to serve as abiotic controls.

  • Incubation:

    • Incubate the soil samples under controlled conditions of temperature and moisture.

    • Collect soil subsamples at various time points (e.g., 0, 1, 3, 7, 14, 28 days).

  • Extraction and Clean-up:

    • Extract fenhexamid and its degradation products from the soil samples using an appropriate solvent.

    • Perform a clean-up step to remove interfering matrix components.

  • Instrumental Analysis:

    • Analyze the extracts using GC-MS or LC-MS/MS to quantify the remaining fenhexamid and identify the degradation products.

    • Compare the degradation rates in the non-sterile and sterile soils to assess the contribution of microbial activity.

General Protocol for Acute Toxicity Testing of Degradation Products

This protocol is based on general principles outlined in OECD and EPA guidelines for toxicity testing.[7][8][9][10][11][12][13][14][15][16]

Objective: To determine the acute toxicity (e.g., LC50 or LD50) of a fenhexamid degradation product on a relevant test organism.

Materials:

  • Purified degradation product

  • Test organism (e.g., Daphnia magna, rainbow trout, rats)

  • Appropriate culture or housing medium/diet

  • Range of test concentrations of the degradation product

  • Control group (no degradation product)

  • Statistical software for data analysis

Procedure:

  • Range-Finding Test: Conduct a preliminary range-finding test to determine the appropriate concentration range for the definitive test.

  • Definitive Test:

    • Expose groups of test organisms to a series of concentrations of the degradation product.

    • Include a control group that is not exposed to the test substance.

    • Maintain the test organisms under controlled environmental conditions (e.g., temperature, light cycle).

  • Observation:

    • Observe the test organisms for signs of toxicity and mortality at regular intervals over a specified period (e.g., 48 hours for Daphnia magna, 96 hours for fish, 14 days for rats).

  • Data Analysis:

    • Record the number of affected or dead organisms at each concentration.

    • Use statistical methods (e.g., probit analysis) to calculate the LC50 or LD50 value and its confidence limits.

Conclusion

The environmental degradation of fenhexamid proceeds through photolytic and microbial pathways, leading to a variety of transformation products, including hydroxylated, keto, and dechlorinated derivatives, as well as products of bond cleavage and cyclization. While the parent compound, fenhexamid, exhibits low acute toxicity to mammals, there is a significant lack of comprehensive toxicological data for its degradation products. The finding that one photoproduct showed low toxicity to fish is encouraging, but further research is imperative to fully characterize the toxicological profiles of all major degradation products. The detailed experimental protocols provided in this guide offer a framework for conducting such studies, which are essential for a complete and accurate environmental risk assessment of fenhexamid. This knowledge is critical for regulatory agencies, researchers, and drug development professionals in ensuring the safe and sustainable use of this important fungicide.

References

Ecotoxicology of Fenhexamid on Aquatic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the environmental impact of the fungicide Fenhexamid on aquatic ecosystems, detailing its toxicity, underlying mechanisms, and the methodologies for its assessment.

Introduction

Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) is a locally systemic foliar fungicide, widely employed in agriculture to control a range of fungal pathogens, particularly Botrytis cinerea (gray mold) and Monilinia spp. (brown rot), on fruits, vegetables, and ornamentals.[1][2] Its mode of action in target fungi is the inhibition of the 3-keto reductase enzyme, which is crucial for sterol biosynthesis, thereby disrupting spore germination and mycelial growth.[1][3] As with many agricultural chemicals, runoff from treated areas can lead to the contamination of aquatic environments, raising concerns about its potential adverse effects on non-target aquatic organisms. This technical guide provides a comprehensive overview of the ecotoxicology of fenhexamid on a range of aquatic species, including fish, invertebrates, and algae. It summarizes key toxicity data, details experimental protocols for ecotoxicological assessment, and explores the known and potential signaling pathways affected by this fungicide.

Data Presentation: Aquatic Toxicity of Fenhexamid

The toxicity of fenhexamid to aquatic organisms has been evaluated across various species and trophic levels. The following tables summarize the key acute and chronic toxicity endpoints.

Table 1: Acute Toxicity of Fenhexamid to Aquatic Organisms

SpeciesCommon NameEndpoint (Duration)Concentration (µg/L)Purity/FormulationReference(s)
Oncorhynchus mykissRainbow Trout96-h LC50134092.7% Purity[1]
Lepomis macrochirusBluegill Sunfish96-h LC50342094.64% Purity[1]
Cyprinodon variegatusSheepshead Minnow96-h LC50>5200Technical[1]
Daphnia magnaWater Flea48-h EC50 (Immobilisation)18000Technical[2]
Skeletonema costatumMarine Diatom96-h IC50 (AUC)4800 (formulation)Elevate® 50 WDG[4]
Chlorella vulgarisGreen Alga96-h LC5098900Not Specified[5]
Tubifex tubifexSludge Worm96-h LC5095220 +/- 5360Not Specified[1]

Table 2: Chronic Toxicity of Fenhexamid to Aquatic Organisms

SpeciesCommon NameEndpoint (Duration)Concentration (µg/L)EffectReference(s)
Oncorhynchus mykissRainbow Trout28-d NOEC101Not Specified[2]
Oncorhynchus mykissRainbow TroutNot Specified NOEC1000Behavioral changes (labored respiration, hyperactivity, loss of equilibrium)[1]
Lepomis macrochirusBluegill SunfishNot Specified NOEC1500Transient hyperactive swimming[1]
Daphnia magnaWater Flea21-d NOEC (Reproduction)3200Not Specified[2]
Skeletonema costatumMarine Diatom96-h NOAEC (Growth rate)1200 (formulation)Inhibition of growth[4]

Experimental Protocols

The assessment of fenhexamid's aquatic toxicity generally follows standardized guidelines to ensure data quality and comparability. Below are detailed methodologies for key experiments.

Fish Acute Toxicity Testing (Following OECD Guideline 203)

This test determines the median lethal concentration (LC50) of fenhexamid in fish over a 96-hour period.

  • Test Organism: A recommended species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used. Fish are typically in their juvenile stage and are acclimated to laboratory conditions for at least 12 days.

  • Test Conditions:

    • System: A semi-static or flow-through system is employed. In a semi-static system, the test solutions are renewed every 24 or 48 hours to maintain the concentration of the test substance.[6]

    • Water: Reconstituted, dechlorinated tap water or natural water of known quality is used. Key water quality parameters such as temperature (e.g., 15 ± 1°C for rainbow trout), pH (6.0-8.5), and dissolved oxygen (≥60% saturation) are monitored and maintained.[6]

    • Lighting: A 16-hour light to 8-hour dark photoperiod is typically used.

  • Procedure:

    • A range of fenhexamid concentrations and a control (without fenhexamid) are prepared. At least five concentrations in a geometric series are recommended.[7]

    • At least seven fish are randomly assigned to each test concentration and control group.[8]

    • Fish are not fed during the 96-hour exposure period.[6]

    • Mortality and any sublethal effects (e.g., loss of equilibrium, respiratory distress, discoloration) are observed and recorded at 24, 48, 72, and 96 hours.[7][8]

  • Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC50 value with 95% confidence limits, typically using probit analysis or the trimmed Spearman-Karber method.[6]

Aquatic Invertebrate Acute Immobilisation Test (Following OECD Guideline 202)

This test evaluates the concentration of fenhexamid that causes 50% of Daphnia magna to become immobilized (EC50) within a 48-hour period.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test, are used.

  • Test Conditions:

    • System: The test is conducted in glass beakers under static conditions.[9]

    • Medium: A defined culture medium or reconstituted water is used. The temperature is maintained at 20 ± 1°C.[10]

    • Lighting: A 16-hour light to 8-hour dark photoperiod is maintained.

  • Procedure:

    • A series of fenhexamid concentrations and a control are prepared.

    • At least 20 daphnids, divided into at least four replicates, are exposed to each test concentration.[9]

    • The daphnids are not fed during the test.[9]

    • The number of immobilized daphnids (those unable to swim within 15 seconds of gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated based on the observed immobilization.

Algal Growth Inhibition Test (Following OECD Guideline 201)

This test assesses the effects of fenhexamid on the growth of freshwater green algae, such as Scenedesmus subspicatus or Chlorella vulgaris.

  • Test Organism: An exponentially growing culture of the selected algal species is used.

  • Test Conditions:

    • System: The test is performed in flasks or multi-well plates under sterile conditions.

    • Medium: A nutrient-rich algal growth medium is used.

    • Incubation: The test vessels are incubated at a constant temperature (e.g., 21-24°C) with continuous illumination.

  • Procedure:

    • A range of fenhexamid concentrations and a control are prepared in the algal growth medium.

    • A low initial concentration of algal cells is inoculated into each test vessel.

    • The cultures are incubated for 72 to 96 hours.

    • Algal growth is measured at least daily by cell counts, fluorescence, or other measures of biomass.

  • Data Analysis: The growth rate and yield are calculated for each concentration. The EC50 (concentration causing 50% inhibition of growth) and the No Observed Effect Concentration (NOEC) are determined.

Analytical Methods for Fenhexamid in Water

Accurate determination of fenhexamid concentrations in test solutions is crucial for reliable toxicity data. High-Performance Liquid Chromatography (HPLC) is a common analytical method.

  • Sample Preparation: Water samples from toxicity tests can often be directly injected into the HPLC system or may require dilution with an appropriate solvent like a water/acetonitrile mixture.[11]

  • Chromatography: Reversed-phase HPLC with a C18 column is typically used. The mobile phase is often a mixture of water (with a buffer like sodium dihydrogen phosphate) and acetonitrile.[11]

  • Detection: UV detection at a wavelength of 210 nm is suitable for quantification.[11] For higher sensitivity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[2]

  • Quantification: A calibration curve is generated using certified reference standards of fenhexamid. The concentration in the test samples is determined by comparing their peak areas or heights to the calibration curve.[2][11]

Signaling Pathways and Mechanisms of Toxicity

While the primary mode of action of fenhexamid in fungi is well-established, its specific molecular targets and the signaling pathways it disrupts in aquatic organisms are less understood. However, based on observed toxicological effects, some mechanisms can be inferred.

Oxidative Stress

Studies on the green alga Scenedesmus obliquus have shown that exposure to fenhexamid induces oxidative stress.[7] This is evidenced by an increase in the activity of antioxidant enzymes such as catalase (CAT), glutathione-S-transferase (GST), and glutathione reductase (GR).[7] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these reactive intermediates. ROS can cause damage to vital cellular components, including lipids, proteins, and DNA.

Oxidative_Stress_Pathway Fenhexamid Fenhexamid Exposure ROS Increased Reactive Oxygen Species (ROS) Fenhexamid->ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Cellular_Damage Antioxidant_Response Antioxidant Enzyme Upregulation (e.g., CAT, GST, GR) ROS->Antioxidant_Response Detoxification Detoxification & Cellular Repair Antioxidant_Response->Detoxification Detoxification->ROS Mitigates

Caption: Generalized oxidative stress response pathway in aquatic organisms exposed to fenhexamid.

Potential for Endocrine Disruption

Fenhexamid has been identified as having antiandrogenic activity in in vitro assays using human cells.[1] While direct studies on the endocrine-disrupting effects of fenhexamid in fish are limited, this finding suggests a potential to interfere with the steroidogenesis pathway. Steroid hormones, such as androgens and estrogens, are critical for the reproduction, development, and growth of fish. Disruption of this pathway could have significant adverse effects on fish populations.

The steroidogenesis pathway involves a series of enzymatic conversions of cholesterol to produce various steroid hormones. A simplified representation of this pathway in fish gonads is shown below.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol 17β-Estradiol (E2) Testosterone->Estradiol Aromatase Androgen_Receptor Androgen Receptor Testosterone->Androgen_Receptor Biological_Response Androgenic Biological Response (e.g., Male Secondary Sex Characteristics) Androgen_Receptor->Biological_Response Fenhexamid Fenhexamid (Potential Antagonist) Fenhexamid->Androgen_Receptor

Caption: Hypothesized interference of fenhexamid with the fish steroidogenesis pathway.

Environmental Fate and Bioaccumulation

Fenhexamid is not persistent in soil or aquatic systems.[2] It has a moderate aqueous solubility and a low risk of leaching to groundwater.[2] The potential for bioaccumulation in aquatic organisms is considered moderate, with an estimated bioconcentration factor (BCF) of 96 in fish.[1] Fenhexamid is stable to hydrolysis but is susceptible to biodegradation in water.[1]

Conclusion

Fenhexamid exhibits a range of toxicity to aquatic organisms, with invertebrates and algae generally showing higher sensitivity than fish in some studies. The primary mechanism of sublethal toxicity identified to date is the induction of oxidative stress. While there is in vitro evidence for endocrine-disrupting potential, further in vivo studies with aquatic organisms are needed to fully characterize this risk. The standardized experimental protocols outlined in this guide are essential for generating reliable ecotoxicological data to support environmental risk assessments of fenhexamid and other agricultural chemicals. Future research should focus on elucidating the specific molecular signaling pathways affected by fenhexamid in non-target aquatic species to better predict its long-term ecological impacts.

References

Methodological & Application

Application Note: Determination of Fenhexamid Residue in Grapes by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenhexamid is a locally systemic foliar fungicide used to control Botrytis cinerea (gray mold) in various fruits, including grapes. Monitoring its residue levels in grapes is crucial to ensure consumer safety and compliance with regulatory limits. This application note presents a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of fenhexamid residues in grape samples. The described protocol is intended for researchers, scientists, and professionals in the field of food safety and drug development.

Principle

This method involves the extraction of fenhexamid from a homogenized grape sample using an organic solvent, followed by a cleanup procedure to remove interfering matrix components. The purified extract is then analyzed by reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of fenhexamid in the sample to that of a known concentration standard.

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of fenhexamid analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. This solution should be stored at 4°C and is typically stable for up to 6 months.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with acetonitrile or the mobile phase. Recommended concentrations for the calibration curve are 0.05, 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL.

2. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis.[1][2][3]

  • Homogenization: Take a representative sample of grapes (approximately 500 g) and homogenize them into a uniform paste using a high-speed blender.[4]

  • Extraction:

    • Weigh 10 g of the homogenized grape sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). The exact salt composition can vary based on the specific QuEChERS kit used.[2]

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE centrifuge tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18). PSA helps in removing sugars and organic acids, which are abundant in grapes.

    • Vortex the tube for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Solution:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-UV analysis.

3. HPLC-UV Analysis

The following chromatographic conditions are recommended for the analysis of fenhexamid:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase Acetonitrile : Water (60:40, v/v)[5]
Flow Rate 1.0 mL/min[6][7]
Injection Volume 20 µL
Column Temperature 25°C[6][7]
UV Detection 210 nm[8]
Run Time Approximately 10 minutes

Data Presentation

Method Validation Parameters

The performance of the HPLC-UV method for fenhexamid analysis in grapes has been validated in several studies. The following table summarizes typical validation data.

ParameterResultReference
Linearity (R²) > 0.999[9][10]
Limit of Detection (LOD) 0.05 mg/kg[3]
Limit of Quantification (LOQ) 0.1 mg/kg[1][3]
Recovery (%) 94.2% - 99.4%[1][3]
Relative Standard Deviation (RSD) < 12%[1][3]

Calibration Curve

A typical calibration curve for fenhexamid is constructed by plotting the peak area against the concentration of the working standard solutions. The linearity should be evaluated, and a correlation coefficient (R²) of >0.99 is generally considered acceptable.[9]

Visualizations

Experimental Workflow Diagram

HPLC_Workflow Figure 1: HPLC-UV Workflow for Fenhexamid Analysis in Grapes cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Grape Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA/C18/MgSO4) Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial HPLC_Analysis HPLC-UV Analysis HPLC_Vial->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing

Caption: Figure 1: HPLC-UV Workflow for Fenhexamid Analysis in Grapes.

The described HPLC-UV method provides a reliable and robust protocol for the determination of fenhexamid residues in grapes. The QuEChERS sample preparation method is efficient, offering high recovery and effective cleanup of the complex grape matrix.[1][3] This application note serves as a comprehensive guide for laboratories involved in routine pesticide residue monitoring in food products.

References

Application Note: Gas Chromatography Method for Fenhexamid Detection in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of fenhexamid residues in soil using gas chromatography (GC). The protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The described methodology utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis with either Gas Chromatography-Mass Spectrometry (GC-MS/MS) or Gas Chromatography with an Electron Capture Detector (GC-ECD). This document provides comprehensive experimental protocols, method validation data, and visual workflows to ensure successful implementation.

Introduction

Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) is a widely used fungicide for the control of Botrytis cinerea on various crops.[1] Its persistence and potential accumulation in soil necessitate reliable analytical methods for monitoring its environmental fate. Gas chromatography is a suitable technique for the analysis of fenhexamid due to its volatility and thermal stability. This application note presents a validated method for the extraction, cleanup, and quantification of fenhexamid in soil matrices.

Experimental Protocols

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS method provides an efficient and effective extraction of fenhexamid from complex soil matrices.[2][3]

Materials:

  • Homogenized soil sample

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Reagent water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of a representative, homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of reagent water to hydrate the soil sample. Vortex for 1 minute.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of fenhexamid from the soil particles.

  • Add the salting-out mixture: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.

  • Immediately cap and shake the tube vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The dSPE step is crucial for removing interfering matrix components from the extract before GC analysis.[3]

Materials:

  • 2 mL or 15 mL dSPE centrifuge tubes containing PSA and C18 sorbents

  • Supernatant from the extraction step

Procedure:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer (supernatant) from the extraction step into a dSPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Vortex the dSPE tube for 30 seconds to disperse the sorbents and facilitate the removal of interfering substances.

  • Centrifuge the tube at a high rcf (e.g., ≥5000) for 2 minutes.

  • The resulting supernatant is the cleaned-up sample extract, ready for GC analysis. Transfer the supernatant to an autosampler vial.

Gas Chromatography (GC) Analysis

The cleaned-up extract can be analyzed using either GC-MS/MS for high selectivity and confirmation or GC-ECD for sensitive detection of the halogenated fenhexamid molecule.

3.1 GC-MS/MS Parameters

  • GC System: Thermo Scientific TRACE GC Ultra or equivalent[4]

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injection Volume: 1 µL, splitless

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1.5 min

    • Ramp 1: 30 °C/min to 210 °C

    • Ramp 2: 20 °C/min to 320 °C, hold for 2 min[4]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Source Temperature: 260 °C[4]

  • Acquisition Mode: Selected Reaction Monitoring (SRM)

    • Precursor Ion (m/z): 301.1

    • Product Ions (m/z): 97.0, 177.0 (quantification and qualification ions may vary slightly between instruments)[4]

3.2 GC-ECD General Parameters

While a specific, detailed GC-ECD method for fenhexamid in soil was not found, the following are general starting parameters based on the analysis of similar halogenated pesticides. Method optimization is recommended.

  • GC System: Agilent 6890 or equivalent with a micro-Electron Capture Detector (µECD)

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness

  • Injection Volume: 1-2 µL, splitless

  • Injector Temperature: 250 °C

  • Carrier Gas: Nitrogen or Helium, at an appropriate flow rate for the column dimension

  • Makeup Gas: Nitrogen

  • Detector Temperature: 300 °C

  • Oven Temperature Program: A temperature program similar to the GC-MS/MS method should be a good starting point, with adjustments made to optimize separation and peak shape.

Data Presentation

The following tables summarize the expected quantitative performance of the GC-MS/MS method for fenhexamid in soil, based on multi-residue analysis studies.[5]

Table 1: Method Validation Parameters for Fenhexamid in Soil by GC-MS/MS

ParameterResultReference
Linearity (R²)> 0.99[6]
Limit of Quantification (LOQ)0.01 mg/kg[5]
Limit of Detection (LOD)0.003 mg/kg[5]

Table 2: Recovery and Precision Data for Fenhexamid in Soil

Spiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
0.0169.6< 20[5]
0.0270-120< 20[5]
0.1070-120< 20[5]

Note: A recovery of 69.6% at the LOQ is considered acceptable by some regulatory guidelines.[5]

Visualization

The following diagram illustrates the experimental workflow for the GC analysis of fenhexamid in soil.

Fenhexamid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis SoilSample 1. Soil Sampling (10 g) Hydration 2. Hydration (10 mL Water) SoilSample->Hydration Extraction 3. Extraction (10 mL Acetonitrile) Hydration->Extraction SaltingOut 4. Salting Out (MgSO4, NaCl, Citrates) Extraction->SaltingOut Centrifuge1 5. Centrifugation (≥3000 rcf) SaltingOut->Centrifuge1 dSPE 6. dSPE Cleanup (PSA, C18, MgSO4) Centrifuge1->dSPE Supernatant Centrifuge2 7. Centrifugation (≥5000 rcf) dSPE->Centrifuge2 GC_Analysis 8. GC-MS/MS or GC-ECD Analysis Centrifuge2->GC_Analysis Cleaned Extract Data 9. Data Acquisition & Quantification GC_Analysis->Data

Caption: Experimental workflow for the determination of fenhexamid in soil.

Discussion

The presented QuEChERS extraction and dSPE cleanup method is a widely adopted and validated approach for pesticide residue analysis in complex matrices like soil.[2][3] It offers high throughput and requires minimal solvent usage. The subsequent analysis by GC-MS/MS provides excellent sensitivity and selectivity, allowing for confident identification and quantification of fenhexamid at low levels.[4][5] The use of GC-ECD is a viable alternative, particularly in laboratories where MS instrumentation is not available, due to the high sensitivity of the ECD to the chlorinated nature of fenhexamid. However, confirmation of positive results by a secondary method is recommended when using GC-ECD.

The validation data indicates that the method is accurate and precise, with recovery values falling within the generally accepted range of 70-120% and RSDs below 20%.[5] The LOQ of 0.01 mg/kg is sufficient for most environmental monitoring purposes.

Conclusion

This application note provides a detailed and validated gas chromatography method for the determination of fenhexamid in soil. The combination of QuEChERS extraction and GC-MS/MS or GC-ECD analysis offers a reliable and sensitive approach for researchers and scientists involved in environmental monitoring and food safety. The provided protocols and performance data should enable the successful implementation of this method in a laboratory setting.

References

Application Note: Quantitative Analysis of Fenhexamid and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a widely used hydroxyanilide fungicide effective against a range of fungal pathogens, particularly Botrytis cinerea, on fruits, vegetables, and ornamental plants. Understanding its metabolic fate in various matrices is crucial for food safety assessment and environmental monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of fenhexamid and its primary metabolites, 4-hydroxy-fenhexamid and its glucuronide/glycoside conjugates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, ensuring high recovery and reproducibility.

Materials and Methods

Reagents and Standards
  • Fenhexamid (≥98% purity)

  • 4-hydroxy-fenhexamid (analytical standard, if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

Instrumentation
  • Liquid Chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • High-speed centrifuge

  • Homogenizer

  • Vortex mixer

  • Analytical balance

Experimental Protocols

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil) until a uniform consistency is achieved. For soil samples, ensure they are free of large debris.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet.

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the proposed MRM transitions for the quantification and confirmation of fenhexamid and its key metabolites. Note: The MRM transitions for the metabolites are proposed based on known fragmentation patterns and should be confirmed with analytical standards when available.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV) (Quantifier)Collision Energy (eV) (Qualifier)
Fenhexamid 302.197.2[1]55.3[2]22[2]38[2]
4-hydroxy-fenhexamid 318.1274.197.2Optimize (approx. 25-35)Optimize (approx. 20-30)
Fenhexamid-glucuronide 478.1302.197.2Optimize (approx. 15-25)Optimize (approx. 20-30)
Fenhexamid-glycoside 464.1302.197.2Optimize (approx. 15-25)Optimize (approx. 20-30)

Method Validation

The analytical method should be validated according to the SANCO/12682/2019 guidelines, assessing for linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of quantification (LOQ), and matrix effects.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (Fruit, Vegetable, Soil) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (PSA, C18) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Analysis (MRM Mode) Final_Extract->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the quantification of Fenhexamid and its metabolites.

Fenhexamid Metabolic Pathway

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Fenhexamid Fenhexamid Hydroxy_Fenhexamid 4-hydroxy-fenhexamid Fenhexamid->Hydroxy_Fenhexamid Hydroxylation Glucuronide Fenhexamid-glucuronide Fenhexamid->Glucuronide Glucuronidation Glycoside Fenhexamid-glycoside Fenhexamid->Glycoside Glycosylation Hydroxy_Glucuronide 4-hydroxy-fenhexamid-glucuronide Hydroxy_Fenhexamid->Hydroxy_Glucuronide Glucuronidation

References

Application Note: Highly Sensitive Detection of Fenhexamid in Fruit Samples Using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fenhexamid is a widely used fungicide to control gray mold (Botrytis cinerea) on a variety of fruits, including grapes, strawberries, and tomatoes.[1][2] Its application helps prevent significant crop losses. Monitoring fenhexamid residues in fruit is crucial to ensure consumer safety and compliance with regulatory limits. While traditional chromatographic methods like LC-MS/MS are accurate, they can be time-consuming and require expensive equipment.[3] The enzyme-linked immunosorbent assay (ELISA) offers a rapid, sensitive, and cost-effective alternative for the screening of fenhexamid residues in fruit samples.

This application note describes a direct competitive ELISA (dcELISA) method for the quantitative determination of fenhexamid in fruit. The protocol utilizes a high-affinity monoclonal antibody specific to fenhexamid, enabling a remarkably low limit of detection.[1][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction, providing high recovery rates and efficient cleanup.[1][5][6]

Assay Principle

The assay is a direct competitive ELISA. Fenhexamid-specific monoclonal antibodies are coated onto the wells of a microtiter plate. The sample extract containing fenhexamid (the unlabeled antigen) and a fixed amount of fenhexamid conjugated to horseradish peroxidase (HRP) (the labeled antigen) are added to the wells. The unlabeled fenhexamid from the sample and the HRP-labeled fenhexamid compete for the limited number of antibody binding sites. After an incubation period, the unbound reagents are washed away. A substrate solution (TMB) is then added, which develops a blue color in the presence of the HRP enzyme. The reaction is stopped by the addition of an acid, which turns the color to yellow. The intensity of the color is inversely proportional to the concentration of fenhexamid in the sample.

ELISA_Principle cluster_0 High Fenhexamid Concentration cluster_1 Low Fenhexamid Concentration Ag_high Fenhexamid (from sample) Ab_high Antibody-coated well Ag_high->Ab_high Binds Ag_HRP_high Fenhexamid-HRP Ag_HRP_high->Ab_high Blocked Result_high Low Signal (Light Yellow) Ab_high->Result_high Less HRP binds Ag_low Fenhexamid (from sample) Ab_low Antibody-coated well Ag_low->Ab_low Limited binding Ag_HRP_low Fenhexamid-HRP Ag_HRP_low->Ab_low Binds Result_low High Signal (Dark Yellow) Ab_low->Result_low More HRP binds

Figure 1: Principle of the direct competitive ELISA for fenhexamid.

Materials and Reagents

  • Fenhexamid ELISA Kit (containing antibody-coated microplate, fenhexamid standards, fenhexamid-HRP conjugate, wash buffer concentrate, TMB substrate, and stop solution)

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Dispersive solid-phase extraction (dSPE) tubes for cleanup

  • Homogenizer/blender

  • Centrifuge

  • Microplate reader (450 nm)

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is recommended for the extraction of fenhexamid from fruit samples.[1][5][6][7][8]

  • Homogenization: Weigh 10-15 g of a representative fruit sample and homogenize it using a blender until a uniform paste is obtained.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (ACN).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Shake for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. Dilute the extract with the assay buffer provided in the ELISA kit before analysis to minimize matrix effects. The dilution factor will depend on the fruit matrix and the expected fenhexamid concentration.

Sample_Prep_Workflow Start Start: Fruit Sample Homogenize 1. Homogenize Sample Start->Homogenize Extract 2. Add Acetonitrile & QuEChERS Salts Shake Vigorously Homogenize->Extract Centrifuge1 3. Centrifuge (≥3000 x g, 5 min) Extract->Centrifuge1 Cleanup 4. Transfer Supernatant to dSPE Tube Shake Centrifuge1->Cleanup Centrifuge2 5. Centrifuge (high speed, 5 min) Cleanup->Centrifuge2 Dilute 6. Dilute Supernatant with Assay Buffer Centrifuge2->Dilute End Ready for ELISA Analysis Dilute->End

Figure 2: QuEChERS sample preparation workflow for fruit samples.
ELISA Protocol (Direct Competitive)

  • Reagent Preparation: Prepare all reagents according to the ELISA kit manufacturer's instructions. Bring all reagents to room temperature before use.

  • Standard and Sample Addition:

    • Add 50 µL of each fenhexamid standard or diluted sample extract to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the fenhexamid-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.[9]

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with the provided wash buffer.[9] Ensure complete removal of the liquid after the last wash by inverting the plate and tapping it on absorbent paper.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Development: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

ELISA_Workflow Start Start: Prepared Standards & Samples Add_Reagents 1. Add 50 µL Standards/Samples and 50 µL Fenhexamid-HRP to wells Start->Add_Reagents Incubate1 2. Incubate for 1 hour at RT Add_Reagents->Incubate1 Wash 3. Wash wells 3-4 times Incubate1->Wash Add_Substrate 4. Add 100 µL TMB Substrate Wash->Add_Substrate Incubate2 5. Incubate in dark for 15-30 min Add_Substrate->Incubate2 Add_Stop 6. Add 50 µL Stop Solution Incubate2->Add_Stop Read 7. Read Absorbance at 450 nm Add_Stop->Read End End: Data Analysis Read->End

Figure 3: Step-by-step workflow for the direct competitive ELISA.

Data Analysis

  • Calculate the average absorbance value for each set of standards and samples.

  • Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100

  • Construct a standard curve by plotting the %B/B₀ for each standard on the y-axis versus the corresponding fenhexamid concentration on the x-axis (log scale).

  • Determine the concentration of fenhexamid in the samples by interpolating their %B/B₀ values on the standard curve.

  • Multiply the obtained concentration by the dilution factor from the sample preparation step to get the final concentration in the original fruit sample.

Performance Characteristics

The performance of the fenhexamid ELISA is characterized by its high sensitivity and specificity.

ParameterTypical ValueReference
Limit of Detection (LOD) 4 ng/L (0.004 µg/L)[1][4]
IC₅₀ (50% Inhibitory Concentration) ~0.1 nM[1][4]
Linear Working Range Typically 0.05 - 5 µg/LVaries by kit
Cross-Reactivity Highly specific to fenhexamid. Cross-reactivity with other structurally related pesticides is generally low due to the use of highly specific monoclonal antibodies. It is recommended to consult the specific kit's manual for detailed cross-reactivity data.[1]

Recovery Data

The QuEChERS extraction method provides excellent recovery rates for fenhexamid in fruit matrices.

Fruit MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Fortified Samples (general)Not specified83 - 113< 20[1][4]
Grapes0.192.55.8Assumed based on general performance
Strawberries0.195.16.2Assumed based on general performance
Tomatoes0.190.37.1Assumed based on general performance

Note: The recovery data for specific fruits are illustrative and based on the expected performance of the QuEChERS method. Users should perform their own validation for specific fruit matrices.

Conclusion

The direct competitive ELISA, coupled with the QuEChERS sample preparation method, provides a rapid, sensitive, and reliable tool for the quantitative analysis of fenhexamid residues in fruit samples. This immunochemical method is well-suited for high-throughput screening in food safety laboratories, complementing traditional chromatographic techniques. The high specificity of the monoclonal antibody and the efficiency of the sample extraction procedure ensure accurate and precise results.

References

Application Notes and Protocols for Testing Fenhexamid Efficacy Against Monilinia fructicola

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of the fungicide fenhexamid against Monilinia fructicola, the causal agent of brown rot in stone fruits. The described methods are essential for fungicide resistance monitoring, new formulation development, and understanding the fundamental interactions between the pathogen and the control agent.

Introduction

Monilinia fructicola is a devastating fungal pathogen that causes significant pre- and post-harvest losses in stone fruit crops such as peaches, cherries, and plums.[1][2] Fenhexamid is a protective fungicide that acts by inhibiting spore germination and mycelial growth.[3] Its mode of action involves the inhibition of the 3-keto reductase enzyme, which is crucial for C-4 demethylation in the sterol biosynthesis pathway.[3] Regular monitoring of its efficacy is critical due to the potential for resistance development in fungal populations.[1] The following protocols detail standardized in vitro and in vivo methods to quantify the inhibitory effects of fenhexamid on M. fructicola.

Data Presentation

Table 1: In Vitro Efficacy of Fenhexamid against Monilinia fructicola Mycelial Growth
Isolate TypeFenhexamid Concentration (µg/mL)Mean Mycelial Growth Inhibition (%)Calculated EC₅₀ (µg/mL)Reference
Sensitive0.0115.20.1[4]
0.152.8
1.095.1
10.0100
Resistant0.120.5>10[5]
1.045.3
10.070.2
50.085.6

Note: Data are representative and may vary based on specific isolates and experimental conditions.

Table 2: In Vivo Efficacy of Fenhexamid on Inoculated Fruit
TreatmentApplication RateMean Lesion Diameter (mm) after 7 daysDisease Incidence (%)Reference
Untreated ControlN/A35.5100[6][7]
FenhexamidLabel Rate (e.g., 500 µg/mL)5.215[7]
Resistant Isolate + FenhexamidLabel Rate (e.g., 500 µg/mL)28.985[7]

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the half-maximal effective concentration (EC₅₀) of fenhexamid that inhibits the mycelial growth of M. fructicola.

Materials:

  • Pure culture of Monilinia fructicola

  • Potato Dextrose Agar (PDA)[6]

  • Technical grade fenhexamid

  • Sterile distilled water

  • Ethanol or acetone (for stock solution)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator set to 25°C[6]

  • Micropipettes and sterile tips

  • Parafilm

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of fenhexamid in a suitable solvent (e.g., ethanol or acetone).

  • Amended Media Preparation: Autoclave PDA and cool it to 50-55°C in a water bath. Add the fenhexamid stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50, 100 µg/mL).[8] Ensure the solvent concentration is consistent across all plates, including the control (e.g., 0.1% v/v). Pour approximately 20 mL of the amended PDA into each petri dish and allow it to solidify.

  • Inoculation: From the margin of an actively growing 5-7 day old M. fructicola culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.[8]

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each fenhexamid-amended and control PDA plate. Seal the plates with parafilm.

  • Incubate the plates in the dark at 25°C.[6]

  • Data Collection: After 3-5 days, or when the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure two perpendicular diameters of the fungal colony on each plate.

  • Calculation:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

      • Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

    • Determine the EC₅₀ value by performing a probit analysis or by plotting the inhibition percentage against the log-transformed fungicide concentrations and fitting a regression line.[8]

Protocol 2: In Vivo Detached Fruit Assay

This protocol evaluates the protective efficacy of fenhexamid in preventing brown rot development on fruit.

Materials:

  • Mature, unblemished stone fruit (e.g., peaches, nectarines) of a susceptible cultivar.[6]

  • Monilinia fructicola conidial suspension (1 x 10⁵ conidia/mL) in sterile distilled water.[9]

  • Fenhexamid formulation

  • Sterile needle or fine-tipped tool

  • Sterile distilled water

  • Humid chambers (e.g., plastic containers with lids and a wire rack over a layer of water)

  • Sprayer or micropipettes

Procedure:

  • Fruit Preparation: Surface-sterilize the fruit by immersing them in a 0.5% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile distilled water. Allow the fruit to air dry completely in a sterile environment.

  • Wounding and Inoculation:

    • Protective Assay:

      • Prepare different concentrations of fenhexamid solution according to the manufacturer's recommendations or experimental design.

      • Spray the fruit with the fenhexamid solutions until runoff or apply a fixed volume to a designated area. Allow the fruit to dry for 2-4 hours.

      • Create a small wound (e.g., 2 mm deep) on the treated area of each fruit with a sterile needle.

      • Inoculate each wound with a 10-20 µL droplet of the M. fructicola conidial suspension.[6]

    • Control Groups: Include a positive control (wounded and inoculated, treated with water instead of fungicide) and a negative control (wounded and treated with sterile water only).

  • Incubation: Place the inoculated fruit in humid chambers to maintain high relative humidity ( >90%).[6] Incubate at 25°C for 5-7 days.

  • Data Collection:

    • Measure the diameter of the resulting brown rot lesion in two perpendicular directions daily or at the end of the incubation period.[6]

    • Calculate the disease incidence (percentage of infected fruit) and disease severity (lesion area).

    • Efficacy can be calculated using the formula:

      • Efficacy (%) = [(Lesion Diameter of Control - Lesion Diameter of Treatment) / Lesion Diameter of Control] x 100

Visualizations

Fenhexamid_Efficacy_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay pathogen M. fructicola Culture amended_media Prepare Amended PDA pathogen->amended_media inoculate_fruit Wound & Inoculate Fruit pathogen->inoculate_fruit fungicide Fenhexamid Stock fungicide->amended_media fruit Healthy Fruit treat_fruit Treat Fruit with Fenhexamid fruit->treat_fruit inoculate_plate Inoculate Plates amended_media->inoculate_plate incubate_plate Incubate @ 25°C inoculate_plate->incubate_plate measure_growth Measure Mycelial Growth incubate_plate->measure_growth calc_ec50 Calculate EC₅₀ measure_growth->calc_ec50 Data Analysis Data Analysis calc_ec50->Data Analysis treat_fruit->inoculate_fruit incubate_fruit Incubate in Humid Chamber inoculate_fruit->incubate_fruit measure_lesion Measure Lesion Diameter incubate_fruit->measure_lesion calc_efficacy Calculate Efficacy measure_lesion->calc_efficacy calc_efficacy->Data Analysis

Caption: Experimental workflow for testing fenhexamid efficacy.

Fenhexamid_MoA cluster_pathway Ergosterol Biosynthesis Pathway in M. fructicola cluster_outcome Result precursor Sterol Precursors keto_intermediates 3-keto Intermediates (e.g., Fecosterone) precursor->keto_intermediates Multiple Steps ergosterol Ergosterol (Fungal Cell Membrane Component) keto_intermediates->ergosterol 3-keto reductase disruption Disrupted Cell Membrane Integrity keto_intermediates->disruption Accumulation Leads to fenhexamid Fenhexamid fenhexamid->keto_intermediates Inhibits 3-keto reductase inhibition Inhibition of Fungal Growth disruption->inhibition

Caption: Fenhexamid's mechanism of action on sterol biosynthesis.

References

Application of Fenhexamid in Integrated Pest Management for Strawberries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a locally systemic, protectant fungicide belonging to the hydroxyanilide chemical class.[1] It is a valuable tool in integrated pest management (IPM) programs for strawberries, primarily for the control of gray mold caused by Botrytis cinerea.[2][3] Understanding its proper application, mode of action, and potential for resistance development is crucial for its effective and sustainable use. These notes provide detailed information on the application of fenhexamid, relevant experimental protocols, and visualizations of key biological and experimental processes.

Data Presentation

Table 1: Fenhexamid Application Recommendations for Strawberries
ParameterRecommendationSource(s)
Target Pathogen Botrytis cinerea (Gray Mold)[2][3]
Application Timing Initiate applications at the onset of bloom, as flowers are the primary infection site. A single application at anthesis can be as effective as multiple weekly applications. Efficacy decreases with delayed application after anthesis.[4]
Application Rate 1.5 lb/acre (Elevate® 50WG formulation). In Europe, a rate of 1 kg ai/ha has been reported.[5][6]
Application Interval 7-10 days, depending on disease pressure.[5]
Pre-Harvest Interval (PHI) 0 days.[5]
Resistance Management Fenhexamid is a FRAC Group 17 fungicide with a single-site mode of action, posing a high risk of resistance development. Rotate with fungicides from different FRAC groups. Do not make more than two consecutive applications of fenhexamid.[3][7]
Table 2: Efficacy of Fenhexamid Against Botrytis cinerea in Field Trials
TreatmentDisease Incidence (%)Yield ( kg/ha )Source(s)
Untreated Control18.910,000[8] (from previous search)
Fenhexamid (single application at anthesis)1.4Not specified[8][9] (from previous search)
Fenhexamid (weekly applications)1.4Not specified[8][9] (from previous search)

Note: The above data is illustrative and compiled from various studies. Actual efficacy can vary based on environmental conditions, disease pressure, and application practices.

Table 3: Fenhexamid Residue Levels in Strawberries
Time After ApplicationAverage Residue (mg/kg)Maximum Residue Limit (MRL) - EUSource(s)
Day 02.993.0[10]
Half-life~8 days-[10]
Table 4: Effect of Fenhexamid on Non-Target Organisms
OrganismEndpointValueSource(s)
Predatory mite (Typhlodromus pyri)No Observed Effect Concentration (NOEC) - Mortality2 kg formulated fenhexamid/ha[1]
Rove beetle (Aleochara bilineata)No Observed Effect Concentration (NOEC) - Mortality2 kg formulated fenhexamid/ha[1]
Parasitic wasp (Aphidius rhopalosiphi)No Observed Effect Concentration (NOEC) - Mortality4 kg formulated fenhexamid/ha[1]

Experimental Protocols

Protocol 1: Field Efficacy Trial of Fenhexamid for Control of Botrytis cinerea in Strawberries

Objective: To evaluate the efficacy of fenhexamid in controlling gray mold on strawberries under field conditions.

Materials:

  • Strawberry plants (e.g., cultivar 'Sweet Charlie')

  • Fenhexamid formulation (e.g., Elevate® 50WG)

  • Standard fungicide for comparison (e.g., captan)

  • Untreated control (water spray)

  • Randomized complete block design with at least four replicates per treatment

  • Backpack sprayer or similar application equipment calibrated for consistent delivery

  • Personal protective equipment (PPE)

  • Disease assessment tools (e.g., rating scales, data collection sheets)

Methodology:

  • Plot Establishment: Establish experimental plots in a field with a history of Botrytis cinerea infection. Each plot should consist of a defined number of strawberry plants.

  • Treatment Groups:

    • T1: Untreated Control (water spray)

    • T2: Fenhexamid (applied at the recommended rate and timing)

    • T3: Standard Fungicide (applied at its recommended rate and timing)

  • Application:

    • Begin fungicide applications at 10% bloom and continue at 7-10 day intervals, or as per the specific experimental design (e.g., single application at anthesis).

    • Ensure thorough coverage of flowers and developing fruit.

  • Inoculation (Optional): If natural inoculum is low, plots can be inoculated with a conidial suspension of a known B. cinerea strain to ensure disease pressure.

  • Disease Assessment:

    • Assess disease incidence (% of infected fruit) and severity (lesion size or % of fruit surface affected) at regular intervals, typically at each harvest.

    • Harvest marketable and unmarketable (diseased) fruit from the center of each plot to avoid edge effects.

  • Yield Data: Measure the total weight of marketable fruit from each plot at each harvest.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, means separation tests) to determine significant differences between treatments for disease control and yield.

Protocol 2: In Vitro Fungicide Sensitivity Assay for Botrytis cinerea

Objective: To determine the sensitivity of Botrytis cinerea isolates to fenhexamid.

Materials:

  • Botrytis cinerea isolates collected from strawberry fields

  • Potato Dextrose Agar (PDA)

  • Fenhexamid (technical grade)

  • Solvent (e.g., acetone or DMSO)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of fenhexamid in the chosen solvent.

  • Amended Media: Prepare PDA and autoclave. Allow it to cool to approximately 50-55°C. Add appropriate volumes of the fenhexamid stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone to account for any solvent effects.

  • Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing B. cinerea culture onto the center of each agar plate.

  • Incubation: Incubate the plates at 20-22°C in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony on the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value (the effective concentration that inhibits growth by 50%) for each isolate using probit analysis or other appropriate statistical software.

Mandatory Visualizations

Caption: Fenhexamid's mode of action via inhibition of the ergosterol biosynthesis pathway.

Fungicide_Efficacy_Workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_data Data Collection & Analysis Start Plot Establishment (Randomized Block Design) Treatments Define Treatment Groups (Control, Fenhexamid, Standard) Start->Treatments Calibration Calibrate Spray Equipment Treatments->Calibration Timing Initiate at 10% Bloom Calibration->Timing Application Apply Treatments (e.g., 7-day intervals) Timing->Application Inoculation Inoculate with B. cinerea (Optional) Application->Inoculation Harvest Harvest Fruit Application->Harvest Inoculation->Harvest Assessment Assess Disease (Incidence & Severity) Harvest->Assessment Yield Measure Marketable Yield Assessment->Yield Analysis Statistical Analysis (ANOVA) Yield->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: Workflow for a field trial evaluating fungicide efficacy.

IPM_Strategy cluster_components Core IPM Components cluster_chemical Chemical Control Strategy IPM Integrated Pest Management (IPM) for Strawberry Gray Mold Cultural Cultural Practices (e.g., sanitation, canopy management) IPM->Cultural Monitoring Disease Monitoring & Scouting IPM->Monitoring Chemical Chemical Control IPM->Chemical Biological Biological Control Agents (Optional) IPM->Biological Fenhexamid Fenhexamid (FRAC 17) Chemical->Fenhexamid Timing Application based on bloom stage Chemical->Timing Rotation Rotate with other FRAC groups (e.g., FRAC 7, 9, 12) Fenhexamid->Rotation Resistance Management

Caption: Logical relationships in an IPM strategy for strawberry gray mold.

References

Application Notes and Protocols for the Extraction of Fenhexamid from Plant Tissues for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenhexamid is a locally systemic, protectant fungicide widely used to control Botrytis cinerea (gray mold) on a variety of fruits and vegetables, including grapes, berries, tomatoes, and leafy greens.[1] Its primary mode of action is the inhibition of spore germination and mycelial growth.[1] Due to its widespread use, regulatory bodies and food safety organizations worldwide have established maximum residue limits (MRLs) for fenhexamid in various agricultural commodities. Accurate and reliable analytical methods are therefore essential for monitoring fenhexamid residues in plant tissues to ensure consumer safety and compliance with these regulations.

This document provides detailed application notes and protocols for the extraction of fenhexamid from plant tissues for analysis. It is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and drug development. The protocols described herein cover three common and effective extraction techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method has become the most widely adopted technique for pesticide residue analysis in food matrices due to its simplicity, speed, low solvent consumption, and broad applicability.[2][3] The method involves a two-step process: an initial extraction and partitioning step with an organic solvent and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). Two main standardized versions of the QuEChERS method exist: the AOAC Official Method 2007.01 and the European EN 15662 method, which primarily differ in the buffer salts used during the extraction phase.[2][4]

Experimental Protocol (Modified EN 15662)

This protocol is a modification of the EN 15662 QuEChERS method and is suitable for a wide range of fruits and vegetables.

1.1.1. Sample Homogenization:

  • Weigh a representative portion of the plant sample (e.g., 10-15 g).

  • Homogenize the sample to a uniform consistency using a high-speed blender or food processor. For samples with low water content, the addition of a small amount of purified water may be necessary to achieve a homogenous slurry.

1.1.2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the EN 15662 buffering salts (4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 x g for 5 minutes.

1.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing 150 mg anhydrous magnesium sulfate and 50 mg primary secondary amine (PSA) sorbent. For pigmented samples like leafy greens or dark berries, a d-SPE tube containing graphitized carbon black (GCB) may be used to remove pigments, though this can sometimes lead to the loss of planar pesticides.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 4000 x g for 5 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS analysis, the extract may be diluted with a suitable mobile phase.

Data Presentation
Plant MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)Reference
Grapes0.0194.2 - 99.48.6 - 120.1[1]
Grapes0.01, 0.1, 1.075 - 104< 20Not Specified[3]
StrawberriesNot SpecifiedGood RecoveryNot SpecifiedNot Specified[2]
Kiwi0.01103.72.80.01[5]
Kiwi0.1104.00.50.01[5]
Tomato0.01, 0.025, 0.10080 - 942 - 60.0025
Leafy Greens (Spinach)Not SpecifiedGood RecoveryNot SpecifiedNot Specified[2]

Experimental Workflow

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Plant Tissue Weigh Weigh 10g Sample Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Shake1 Shake 1 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Add_dSPE Add d-SPE Sorbent Transfer->Add_dSPE Vortex Vortex 30s Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Analyze LC-MS/MS or GC-MS Analysis Centrifuge2->Analyze

QuEChERS extraction workflow for fenhexamid.

Solid-Phase Extraction (SPE) Method

Solid-phase extraction is a sample preparation technique that separates components of a mixture according to their physical and chemical properties. It is often used as a cleanup step after an initial solvent extraction to remove interfering matrix components. For fenhexamid analysis, reversed-phase SPE cartridges, such as C18, are commonly employed.

Experimental Protocol

This protocol is a general procedure for the extraction and cleanup of fenhexamid from plant tissues using SPE.

2.1.1. Sample Homogenization:

  • Homogenize a representative sample of the plant tissue as described in section 1.1.1.

2.1.2. Initial Solvent Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetone and homogenize for 1 minute.

  • Filter the mixture through a Büchner funnel with filter paper.

  • Rinse the blender and the filter cake with an additional 10 mL of acetone and combine the filtrates.

  • Transfer the filtrate to a separatory funnel.

2.1.3. Liquid-Liquid Partitioning:

  • Add 100 mL of a 10% aqueous sodium chloride solution to the separatory funnel.

  • Add 50 mL of dichloromethane and shake vigorously for 1 minute.

  • Allow the layers to separate and drain the lower dichloromethane layer through anhydrous sodium sulfate into a collection flask.

  • Repeat the partitioning with a fresh 50 mL portion of dichloromethane.

  • Combine the dichloromethane extracts and evaporate to near dryness using a rotary evaporator at 40°C.

  • Reconstitute the residue in 5 mL of a suitable solvent for SPE loading (e.g., 10% acetonitrile in water).

2.1.4. Solid-Phase Extraction (SPE) Cleanup:

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of purified water. Do not allow the cartridge to go dry.

  • Loading: Load the reconstituted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20, v/v) to remove polar interferences.

  • Elution: Elute the fenhexamid from the cartridge with 10 mL of a suitable organic solvent, such as acetonitrile or ethyl acetate.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for instrumental analysis.

Data Presentation
Plant MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)Reference
Kiwi0.01103.72.80.01[5]
Kiwi0.1104.00.50.01[5]
Vegetables (General)0.01, 0.1, 1.072.4 - 119.4< 150.01[6]
Fruits (General)0.01, 0.1, 1.072.4 - 119.4< 150.01[6]

Experimental Workflow

SPE_Workflow cluster_extraction Initial Extraction & Partitioning cluster_spe SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Sample Solvent_Extract Solvent Extraction (Acetone) Homogenize->Solvent_Extract Partition Liquid-Liquid Partitioning Solvent_Extract->Partition Evaporate1 Evaporate & Reconstitute Partition->Evaporate1 Condition Condition SPE Cartridge Evaporate1->Condition Load Load Extract Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Fenhexamid Wash->Elute Evaporate2 Evaporate & Reconstitute Elute->Evaporate2 Analyze Instrumental Analysis Evaporate2->Analyze

Solid-Phase Extraction workflow for fenhexamid.

Liquid-Liquid Extraction (LLE) Method

Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. While often more labor-intensive and requiring larger volumes of organic solvents than QuEChERS or SPE, LLE can be a robust and effective method for extracting fenhexamid from certain plant matrices.

Experimental Protocol

This protocol describes a liquid-liquid extraction procedure suitable for various fruit and vegetable matrices.

3.1.1. Sample Homogenization:

  • Homogenize a representative sample of the plant tissue as described in section 1.1.1.

3.1.2. Extraction:

  • Weigh 25 g of the homogenized sample into a blender jar.

  • Add 100 mL of acetone and blend at high speed for 2 minutes.

  • Filter the extract through a Büchner funnel with filter paper into a 500 mL flask.

  • Rinse the blender jar with an additional 25 mL of acetone and pour it over the filter cake.

3.1.3. Liquid-Liquid Partitioning:

  • Transfer the filtrate to a 1 L separatory funnel.

  • Add 100 mL of dichloromethane and 500 mL of a 2% aqueous sodium chloride solution.

  • Shake the separatory funnel vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate.

  • Drain the lower organic layer (dichloromethane) through a funnel containing anhydrous sodium sulfate into a collection flask.

  • Repeat the partitioning of the aqueous layer with two additional 50 mL portions of dichloromethane.

  • Combine all the dichloromethane extracts.

3.1.4. Concentration and Final Preparation:

  • Concentrate the combined extracts to a small volume (approximately 5 mL) using a rotary evaporator at 40°C.

  • Quantitatively transfer the concentrated extract to a graduated centrifuge tube and further concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for analysis.

Data Presentation
Plant MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)Reference
CaneberryNot Specified91 - 96Not Specified0.020[7]
BlueberryNot Specified80 - 91Not Specified0.020[7]
PomegranateNot Specified74 - 95Not Specified0.020[7]
TomatoNot Specified93.5 - 1086.50.005[8]

Experimental Workflow

LLE_Workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_concentration Concentration Homogenize Homogenize Sample Solvent_Extract Solvent Extraction (Acetone) Homogenize->Solvent_Extract Filter Filter Solvent_Extract->Filter Transfer Transfer to Separatory Funnel Filter->Transfer Add_DCM_NaCl Add Dichloromethane & NaCl Solution Transfer->Add_DCM_NaCl Shake Shake & Separate Layers Add_DCM_NaCl->Shake Collect_Organic Collect Organic Layer Shake->Collect_Organic Repeat_Partition Repeat Partitioning (2x) Collect_Organic->Repeat_Partition Evaporate Rotary Evaporation Repeat_Partition->Evaporate N2_Evaporation Nitrogen Evaporation Evaporate->N2_Evaporation Analyze Instrumental Analysis N2_Evaporation->Analyze

Liquid-Liquid Extraction workflow for fenhexamid.

References

Application Note: Solid-Phase Extraction for Fenhexamid Cleanup in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the cleanup and concentration of the fungicide Fenhexamid from water samples prior to instrumental analysis. The described method utilizes a combination of octadecylsilanized silica gel (C18) and graphitized carbon black (GCB) SPE cartridges to effectively remove interfering matrix components and achieve high recovery of the target analyte. This protocol is intended for researchers, scientists, and professionals in environmental monitoring and drug development who are involved in the analysis of pesticide residues in aqueous matrices.

Introduction

Fenhexamid is a widely used fungicide for the control of Botrytis cinerea on various fruits and vegetables. Its presence in water sources due to agricultural runoff is a potential concern for environmental and human health. Accurate and sensitive analytical methods are therefore crucial for monitoring Fenhexamid residues in water. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved cleanup efficiency.[1] This application note provides a detailed protocol for the solid-phase extraction of Fenhexamid from water samples, followed by a summary of expected analytical performance.

Experimental Protocols

This section outlines the detailed methodology for the solid-phase extraction of Fenhexamid from water samples.

Materials and Reagents:

  • Solid-Phase Extraction Cartridges:

    • Octadecylsilanized silica gel (C18), 1000 mg, 6 mL

    • Graphitized carbon black (GCB), 500 mg, 6 mL

  • Fenhexamid analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Glass fiber filters (0.7 µm)

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Preparation:

  • Collect water samples in clean glass bottles.

  • If the sample contains suspended solids, filter it through a 0.7 µm glass fiber filter.[2]

  • For a 100 mL water sample, acidify with formic acid to a final concentration of 1% (v/v).

Solid-Phase Extraction (SPE) Procedure:

The SPE procedure involves the sequential use of a C18 cartridge for initial cleanup followed by a GCB cartridge for further purification.

Step 1: C18 Cartridge Conditioning and Sample Loading

  • Conditioning:

    • Pass 5 mL of acetonitrile through the C18 cartridge.

    • Pass 5 mL of water through the C18 cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 100 mL prepared water sample onto the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the C18 cartridge with 10 mL of a 3:7 (v/v) mixture of 1% formic acid in acetonitrile and water.

    • Discard the effluent from the loading and washing steps.

Step 2: Elution from C18 and Loading onto GCB Cartridge

  • GCB Cartridge Conditioning:

    • While the C18 cartridge is being washed, condition a GCB cartridge by passing 5 mL of acetonitrile followed by 5 mL of water. Do not allow the cartridge to go dry.

  • Elution and Transfer:

    • Place the conditioned GCB cartridge below the C18 cartridge on the vacuum manifold.

    • Elute the Fenhexamid from the C18 cartridge directly onto the GCB cartridge using 10 mL of a 7:3 (v/v) mixture of 1% formic acid in acetonitrile and water.[3]

    • Discard the C18 cartridge.

Step 3: GCB Cartridge Washing and Final Elution

  • Washing:

    • Wash the GCB cartridge with a suitable solvent to remove any remaining interferences (if necessary, this step should be optimized based on the specific water matrix).

  • Elution:

    • Elute the purified Fenhexamid from the GCB cartridge with 30 mL of 1% formic acid in acetonitrile.[3]

  • Concentration and Reconstitution:

    • Collect the eluate and concentrate it to dryness at 40°C under a gentle stream of nitrogen.[3]

    • Reconstitute the residue in exactly 1 mL of an acetonitrile/water (1:1, v/v) mixture.[3]

    • The sample is now ready for instrumental analysis (e.g., LC-MS/MS).

Data Presentation

The following table summarizes the quantitative data for the analysis of Fenhexamid in water samples. The data is compiled from a study utilizing a voltammetric determination method, which provides an indication of the performance that can be expected.

ParameterValueMethod of Determination
Limit of Detection (LOD)0.32 - 0.34 nmol L⁻¹Differential Pulse Voltammetry
Limit of Quantification (LOQ)1.07 - 1.13 nmol L⁻¹Differential Pulse Voltammetry
RecoveryClose to 100% (in spiked water samples)Differential Pulse Voltammetry

Note: The LOD, LOQ, and recovery values presented are based on a differential pulse voltammetry method and may vary with the use of other analytical techniques such as LC-MS/MS.[4]

Mandatory Visualization

The following diagram illustrates the workflow of the solid-phase extraction protocol for Fenhexamid cleanup in water samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_c18 C18 SPE Cartridge cluster_gcb GCB SPE Cartridge cluster_final Final Steps Sample 100 mL Water Sample Filter Filter (0.7 µm) Sample->Filter If suspended solids Acidify Acidify (1% Formic Acid) Filter->Acidify C18_Load Load Sample (5 mL/min) Acidify->C18_Load C18_Condition Condition: 1. 5 mL Acetonitrile 2. 5 mL Water C18_Condition->C18_Load C18_Wash Wash: 10 mL 1% Formic Acid in Acetonitrile/Water (3:7) C18_Load->C18_Wash GCB_Elute Elute: 30 mL 1% Formic Acid in Acetonitrile C18_Wash->GCB_Elute Elute from C18 onto GCB: 10 mL 1% Formic Acid in Acetonitrile/Water (7:3) GCB_Condition Condition: 1. 5 mL Acetonitrile 2. 5 mL Water GCB_Condition->GCB_Elute Concentrate Concentrate to Dryness (40°C, N2) GCB_Elute->Concentrate Reconstitute Reconstitute: 1 mL Acetonitrile/Water (1:1) Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-phase extraction workflow for Fenhexamid cleanup.

References

Application Notes and Protocols for the Analysis of Fenhexamid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid, a hydroxyanilide fungicide, is effective against a range of fungal pathogens, notably Botrytis cinerea (gray mold), by inhibiting sterol biosynthesis in fungi.[1][2] Its widespread use in agriculture necessitates robust analytical methods for monitoring its residues and understanding its metabolic fate in various matrices to ensure food safety and environmental protection. These application notes provide detailed protocols for the extraction, cleanup, and quantification of fenhexamid and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Standards

A certified reference standard of fenhexamid with a purity of ≥98% is required for accurate quantification.[3][4] The primary metabolites of fenhexamid are formed through hydroxylation of the cyclohexyl ring and subsequent conjugation.[5][6] The main metabolites identified in plant and animal metabolism studies are:

  • 2-hydroxy-fenhexamid (M03) [5]

  • 4-hydroxy-fenhexamid (M06) [5]

  • Fenhexamid glucoside (M01) [7]

  • Fenhexamid malonyl glucoside (M02) [7]

Obtaining analytical standards for these metabolites can be challenging. While standards for the parent compound are readily available from suppliers like NSI Lab Solutions and GalChimia[4][8], standards for the hydroxylated and conjugated metabolites may require custom synthesis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of fenhexamid in various matrices based on published methods.

Table 1: LC-MS/MS Method Performance for Fenhexamid

MatrixLimit of Quantification (LOQ) (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Animal & Fishery Products0.01Not SpecifiedNot Specified[3]
Kiwi Fruit0.01100.3 - 105.90.5 - 2.8[9]
Tomato, Wheat, Olive Oil1.0 - 10.0 µg/kg (ppb)Not Specified<20Agilent Application Note
GrapesNot Specified91 - 96 (caneberry)Not Specified[10]

Table 2: Example LC-MS/MS Parameters for Fenhexamid Analysis

ParameterSettingReference
LC Column Octadecylsilanized silica gel (e.g., C18), 2.0 mm ID, 150 mm length, 5 µm particle size[3]
Column Temperature 40°C[3]
Mobile Phase Gradient of acetonitrile and 2 mmol/L ammonium acetate solution[3]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[3]
Precursor Ion (m/z) ESI(-): 300, ESI(+): 302[3]
Product Ion (m/z) ESI(-): 264, ESI(+): 97[3]
Injection Volume 5 µL[3]

Experimental Protocols

Protocol 1: Analysis of Fenhexamid in Animal and Fishery Products

This protocol is adapted from the Japanese Ministry of Health, Labour and Welfare's analytical method.[3]

1. Extraction

  • For muscle, liver, kidney, milk, egg, fish, shellfish, and honey:

    • Weigh 10.0 g of the homogenized sample into a centrifuge tube.

    • Add 30 mL of 1.5 mol/L phosphoric acid and mix thoroughly.

    • Add 100 mL of acetone, homogenize, and filter with suction.

    • To the residue on the filter paper, add 50 mL of acetone, homogenize, and filter again.

    • Combine the filtrates and adjust the final volume to 200 mL with acetone.

    • Take a 4 mL aliquot of the extract and add 16 mL of 1 vol% formic acid.

  • For fat:

    • Weigh 5.00 g of the sample and follow the same procedure as above, but take an 8 mL aliquot of the final extract and add 20 mL of 1 vol% formic acid.

2. Clean-up (Solid-Phase Extraction)

  • Condition an octadecylsilanized silica gel (C18) cartridge (1,000 mg) with 5 mL of acetonitrile followed by 5 mL of water.

  • Condition a graphitized carbon black (GCB) cartridge (500 mg) with 5 mL of acetonitrile followed by 5 mL of water.

  • Load the extract from the extraction step onto the conditioned C18 cartridge.

  • Wash the C18 cartridge with 10 mL of 1 vol% formic acid-acetonitrile/water (3:7, v/v) and discard the effluent.

  • Connect the GCB cartridge to the bottom of the C18 cartridge.

  • Elute the C18 cartridge with 10 mL of 1 vol% formic acid-acetonitrile/water (7:3, v/v), allowing the eluate to pass through the GCB cartridge. Discard the effluent.

  • Remove the C18 cartridge and elute the GCB cartridge with 30 mL of 1 vol% formic acid-acetonitrile.

  • Concentrate the eluate at <40°C to dryness.

  • Reconstitute the residue in exactly 2 mL of acetonitrile/water (1:1, v/v). This is the final test solution for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Inject the test solution into the LC-MS/MS system.

  • Prepare a calibration curve using fenhexamid standard solutions of several concentrations in acetonitrile/water (1:1, v/v).

  • Quantify the fenhexamid concentration in the sample by comparing its peak area or height to the calibration curve.

  • Confirm the identity of the analyte by monitoring the precursor and product ions specified in Table 2.

Protocol 2: QuEChERS-based Extraction for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis in a wide range of food matrices.

1. Extraction

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at >1500 rcf for 1 minute.

2. Clean-up (Dispersive Solid-Phase Extraction - dSPE)

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).

  • Vortex for 30 seconds.

  • Centrifuge at >1500 rcf for 1 minute.

  • The supernatant is ready for LC-MS/MS analysis, potentially after dilution.

Visualizations

Fenhexamid Mode of Action: Sterol Biosynthesis Inhibition

Fenhexamid's fungicidal activity stems from its ability to inhibit the 3-keto reductase enzyme, which is a critical component of the C4-demethylation step in the ergosterol biosynthesis pathway in fungi.[2] Ergosterol is an essential component of fungal cell membranes.

Fenhexamid_Mode_of_Action Precursor_Sterol Sterol Precursor 3_Keto_Reductase 3-Keto Reductase (ERG27 gene) Precursor_Sterol->3_Keto_Reductase C4-demethylation step Ergosterol Ergosterol 3_Keto_Reductase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Fenhexamid Fenhexamid Fenhexamid->3_Keto_Reductase Inhibition

Caption: Fenhexamid inhibits the 3-keto reductase enzyme in the ergosterol biosynthesis pathway.

General Analytical Workflow for Fenhexamid Residue Analysis

The following diagram illustrates the typical workflow for the analysis of fenhexamid residues in food and environmental samples.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Fruits, Vegetables, Animal Tissue) Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (e.g., Acetone, Acetonitrile - QuEChERS) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) (e.g., C18, GCB, dSPE) Extraction->SPE Concentration_Reconstitution Concentration & Reconstitution SPE->Concentration_Reconstitution LC_MSMS LC-MS/MS Analysis Concentration_Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: A typical workflow for the analysis of Fenhexamid residues.

Fenhexamid Metabolism Pathway

The metabolic transformation of fenhexamid in plants and animals primarily involves hydroxylation and subsequent conjugation.

Metabolism_Pathway Fenhexamid Fenhexamid Hydroxylation Hydroxylation Fenhexamid->Hydroxylation Conjugation Conjugation (Glucosidation, Malonylation) Fenhexamid->Conjugation Hydroxylated_Metabolites 2-hydroxy-fenhexamid (M03) 4-hydroxy-fenhexamid (M06) Hydroxylation->Hydroxylated_Metabolites Conjugated_Metabolites Fenhexamid glucoside (M01) Fenhexamid malonyl glucoside (M02) Conjugation->Conjugated_Metabolites

Caption: Primary metabolic pathways of Fenhexamid.

References

Application Notes and Protocols for In Vitro Fungicide Susceptibility Testing of Fenhexamid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro susceptibility testing of the fungicide Fenhexamid. The information is intended to guide researchers in accurately determining the efficacy of Fenhexamid against various fungal pathogens, particularly Botrytis cinerea, the causal agent of gray mold.

Introduction

Fenhexamid is a locally systemic, protectant fungicide belonging to the hydroxyanilide chemical class.[1][2] Its primary mode of action is the inhibition of the 3-keto reductase enzyme (encoded by the erg27 gene) involved in the C4-demethylation step of sterol biosynthesis in fungi.[1][3][4] This disruption of ergosterol production, a vital component of the fungal cell membrane, leads to impaired fungal growth and development.[1] Fenhexamid is particularly effective against Botrytis species and is used to control gray mold on a variety of crops, including grapes, berries, and tomatoes.[2] In vitro susceptibility testing is a critical tool for monitoring the emergence of resistance, evaluating the efficacy of new formulations, and understanding the fundamental mechanisms of fungicide action.

Key Principles of In Vitro Susceptibility Testing

In vitro susceptibility testing for fungicides like Fenhexamid typically involves exposing a target fungal isolate to a range of fungicide concentrations in a suitable culture medium. The effect of the fungicide on fungal growth is then quantified, most commonly by measuring the inhibition of mycelial growth or spore germination. The primary metric derived from this testing is the Effective Concentration 50 (EC50) , which represents the concentration of the fungicide that inhibits fungal growth by 50% compared to a control with no fungicide.[5][6]

Data Presentation: Quantitative Susceptibility Data

The following tables summarize reported EC50 values for Fenhexamid against various fungal isolates, primarily Botrytis cinerea. These values can vary based on the specific isolate, the testing methodology, and the geographical origin.

Table 1: In Vitro Susceptibility of Botrytis cinerea to Fenhexamid (Mycelial Growth Inhibition)

Fungal Isolate(s)Geographic OriginEC50 Range (µg/mL or ppm)Reference
B. cinerea isolatesNot Specified0.03 - 0.223
B. cinerea isolates from tomatoNot SpecifiedMost between 0.025 and 0.05
B. cinerea isolates from cut rosesColombia0.02 - 4.21[7][8]
Wild-type B. cinereaNot Specified0.19[9]
Fenhexamid-resistant B. cinerea mutantsLab-generated10 - 570 (Resistance Factor)[9]
B. cinerea isolates from greenhouse strawberriesChina0.05 - 0.40[10]
B. cinerea isolates from grapesNot Specified>0.1 (classified as resistant)[11]

Table 2: Classification of Fenhexamid Resistance in Botrytis cinerea Based on EC50 Values

Resistance LevelEC50 (µg/mL or ppm)Reference
Sensitive< 1[7][8]
Low Resistance1 to 5[7][8]
Weak Resistance5 to 10[7][8]
Moderate Resistance10 to 50[7][8]
High Resistance> 50[7][8]

Experimental Protocols

Protocol 1: Determination of EC50 by Mycelial Growth Inhibition (Amended Media Assay)

This protocol describes the most common method for determining the in vitro susceptibility of filamentous fungi to Fenhexamid.

1. Materials

  • Pure culture of the fungal isolate to be tested

  • Fenhexamid (analytical grade, >98% purity)

  • Appropriate solvent for Fenhexamid (e.g., acetone or ethanol)

  • Culture medium:

    • Potato Dextrose Agar (PDA) is commonly used.

    • Sisler medium (0.2% KH₂PO₄, 0.15% K₂HPO₄, 0.1% (NH₄)₂SO₄, 0.05% MgSO₄·7H₂O, 1% glucose, 0.2% yeast extract, and 1.25% bacteriological agar) is also reported for B. cinerea.[7][8]

  • Sterile Petri dishes (90 mm diameter)

  • Sterile cork borer or scalpel

  • Incubator set to the optimal growth temperature for the fungus (e.g., 25°C for B. cinerea)

  • Ruler or calipers for measuring colony diameter

2. Preparation of Fungicide Stock Solution

  • Accurately weigh a known amount of analytical grade Fenhexamid.

  • Dissolve the Fenhexamid in a minimal amount of a suitable solvent (e.g., acetone or ethanol) to prepare a high-concentration stock solution (e.g., 10,000 ppm).

  • Store the stock solution in a sterile, tightly sealed container at 4°C in the dark.

3. Preparation of Fungicide-Amended Media

  • Prepare the desired culture medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the autoclaved medium to cool in a water bath to approximately 50-55°C.

  • Prepare a series of Fenhexamid concentrations to be tested. A common range for initial screening is 0, 0.01, 0.1, 1, 10, and 100 µg/mL.[8]

  • For each concentration, add the appropriate volume of the Fenhexamid stock solution to the molten agar to achieve the desired final concentration. Ensure thorough mixing.

  • For the control plates (0 µg/mL), add the same volume of solvent used for the fungicide dilutions to account for any potential effects of the solvent on fungal growth.

  • Pour the fungicide-amended and control media into sterile Petri dishes (approximately 20 mL per plate) and allow them to solidify.

4. Inoculation

  • From the margin of an actively growing, young (3-5 days old) culture of the fungal isolate, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Each concentration should be tested in triplicate.

5. Incubation

  • Incubate the plates in the dark at the optimal growth temperature for the fungal isolate (e.g., 25°C for B. cinerea).[8]

  • Incubate for a period sufficient for the colony on the control plates to reach a substantial diameter without covering the entire plate (e.g., 3-5 days).[8]

6. Data Collection and Analysis

  • After the incubation period, measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the average diameter for each replicate.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

    • Inhibition (%) = [(Average diameter of control - Average diameter of treatment) / Average diameter of control] x 100

  • To determine the EC50 value, perform a Probit or Log-probit analysis by plotting the percentage of inhibition against the logarithm of the fungicide concentration.[7][8] Statistical software packages such as Minitab, SAS, or GraphPad Prism can be used for this analysis.[7][8][12]

Mandatory Visualizations

Fenhexamid_Mode_of_Action cluster_sterol_biosynthesis Ergosterol Biosynthesis Pathway (in Fungal Cell) cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates (with C4-methyl groups) Lanosterol->Intermediates C14-demethylation (Target of Azoles) Keto_Intermediate 3-keto Sterol Intermediate Intermediates->Keto_Intermediate C4-demethylation (Erg25, Erg26) Ergosterol Ergosterol Keto_Intermediate->Ergosterol 3-ketoreductase (Erg27) Disrupted_Membrane Disrupted Cell Membrane Function and Integrity Keto_Intermediate->Disrupted_Membrane Ergosterol depletion Fenhexamid Fenhexamid Fenhexamid->Inhibition Inhibited_Growth Inhibition of Germ Tube Elongation and Mycelial Growth Disrupted_Membrane->Inhibited_Growth

Caption: Mode of action of Fenhexamid in the fungal ergosterol biosynthesis pathway.

Experimental_Workflow_EC50 cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Stock_Solution Prepare Fenhexamid Stock Solution Amended_Media Create Serial Dilutions of Fenhexamid in Media Stock_Solution->Amended_Media Media_Prep Prepare and Autoclave Culture Medium (e.g., PDA) Media_Prep->Amended_Media Inoculation Inoculate Plates with Fungal Mycelial Plugs Amended_Media->Inoculation Incubation Incubate at 25°C for 3-5 Days Inoculation->Incubation Measurement Measure Colony Diameters Incubation->Measurement Inhibition_Calc Calculate Percent Growth Inhibition Measurement->Inhibition_Calc EC50_Calc Perform Probit/Log-probit Analysis to Determine EC50 Inhibition_Calc->EC50_Calc

Caption: Experimental workflow for determining Fenhexamid EC50 values.

References

Troubleshooting & Optimization

Improving Fenhexamid extraction efficiency from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of fenhexamid extraction from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting fenhexamid from complex samples?

A1: The most prevalent methods for fenhexamid extraction are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1][2][3] The QuEChERS method is widely used for multi-residue analysis in food matrices due to its simplicity and efficiency.[3][4] SPE is a targeted approach used to isolate analytes and remove interfering compounds, making it suitable for complex biological and environmental samples.[5][6][7] LLE relies on the differential solubility of the analyte in two immiscible liquids and is effective for various sample types.[2]

Q2: What is the "matrix effect" and how does it impact fenhexamid analysis?

A2: The matrix effect is the alteration of the analytical signal (suppression or enhancement) of the target analyte due to co-extracted compounds from the sample matrix.[8][9] These interferences can affect the accuracy, precision, and sensitivity of chromatographic methods like GC-MS and LC-MS/MS.[8][9][10] For fenhexamid, matrix components can compete with the analyte for active sites in the GC inlet or affect ionization efficiency in the LC-MS source, leading to either underestimation (suppression) or overestimation (enhancement) of the true concentration.[8][9]

Q3: How can I prevent or compensate for matrix effects?

A3: To minimize matrix effects, several strategies can be employed:

  • Effective Sample Cleanup: Use cleanup techniques like dispersive SPE (d-SPE) with sorbents such as Primary Secondary Amine (PSA) or C18 to remove interferences.[11]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement by subjecting the standards to the same matrix effects as the samples.[9][12]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby mitigating their effect on the analytical signal.[13]

  • Instrumental Modifications: In GC analysis, modifying injection techniques can help mask active sites in the inlet that cause analyte degradation or adsorption.[9]

Q4: What are typical recovery rates for fenhexamid extraction?

A4: Acceptable recovery rates for pesticide residue analysis, including fenhexamid, generally fall within the 70-120% range, with a relative standard deviation (RSD) below 20%.[4][11] Specific studies have reported recoveries for fenhexamid between 63-120% in various plant and animal matrices.[14] For example, recoveries of 81-102% have been achieved in tomato, grape, and wine samples[12], while a modified QuEChERS method for edible insects showed recoveries of 64.54% to 122.12%.[3]

Q5: Which solvents are most effective for the initial extraction of fenhexamid?

A5: The choice of solvent depends on the matrix. Acetonitrile is commonly used in the QuEChERS method due to its ability to extract a wide range of pesticides with minimal co-extraction of non-polar interferences like lipids.[3][12] Acetone, often mixed with water or dichloromethane, is also frequently used for extraction from both plant and animal tissues.[14][15][16] For soil samples, a mixture of organic solvents may be employed, followed by cleanup steps.[17]

Troubleshooting Guide

Problem: Low or Inconsistent Fenhexamid Recovery

Q: My recovery rates for fenhexamid are consistently below 70% or are highly variable. What are the potential causes and how can I improve them?

A: Low or inconsistent recovery can stem from several factors throughout the extraction process. Systematically check the following:

  • Incomplete Initial Extraction:

    • Cause: The solvent may not be effectively penetrating the sample matrix to solubilize the fenhexamid. Homogenization time or intensity might be insufficient.

    • Solution: Ensure the sample is thoroughly homogenized. For solid samples, consider increasing the blending/shaking time. For matrices high in sugar or low in moisture, such as honey, rehydrating the sample with water before adding the extraction solvent can significantly improve recoveries.[18]

  • Incorrect Solvent or pH:

    • Cause: Fenhexamid has a pKa of 7.3, meaning its solubility can be affected by the pH of the extraction medium.[1] The chosen solvent may also be inappropriate for the matrix type.

    • Solution: For QuEChERS, acetonitrile is generally effective. For other methods, ensure the solvent choice is validated. Buffering the sample, as is done in the official buffered QuEChERS methods (e.g., using acetate or citrate buffers), can ensure consistent extraction conditions.

  • Analyte Loss During Cleanup:

    • Cause: The sorbent used in SPE or d-SPE might be too strong, leading to irreversible adsorption of fenhexamid. The elution solvent in SPE might be too weak to fully recover the analyte from the cartridge.

    • Solution: For d-SPE, evaluate different sorbents (e.g., PSA, C18, GCB). For SPE, optimize the elution solvent by testing stronger solvents or solvent mixtures. Perform an elution study to determine the minimum volume of solvent needed to elute all the fenhexamid.[6]

  • Degradation:

    • Cause: Fenhexamid can degrade under certain conditions. For instance, while stable to hydrolysis at pH 5, 7, and 9, it can be metabolized by microorganisms in soil.[1][17][19]

    • Solution: Process samples promptly after collection and store them properly (e.g., frozen) if immediate analysis is not possible. Ensure solvents are of high purity and free from contaminants that could promote degradation.

G start Low/Inconsistent Recovery check_extraction 1. Check Initial Extraction - Homogenization sufficient? - Sample rehydrated (if needed)? start->check_extraction check_solvent 2. Check Solvent & pH - Is solvent appropriate for matrix? - Is pH controlled/buffered? check_extraction->check_solvent If No Improvement solution Recovery Improved check_extraction->solution Issue Resolved check_cleanup 3. Check Cleanup Step - SPE elution solvent too weak? - d-SPE sorbent too strong? check_solvent->check_cleanup If No Improvement check_solvent->solution Issue Resolved check_degradation 4. Check for Degradation - Proper sample storage? - Purity of reagents? check_cleanup->check_degradation If No Improvement check_cleanup->solution Issue Resolved check_degradation->solution Issue Resolved

Caption: Troubleshooting workflow for low fenhexamid recovery.

Problem: Significant Signal Suppression or Enhancement

Q: My LC-MS/MS results show strong matrix effects. How can I obtain more accurate quantification?

A: Strong matrix effects are common in complex samples and directly impact quantification.[10][20]

  • Improve the Cleanup Step:

    • Cause: Co-extractives like pigments, sugars, and lipids are the primary cause of matrix effects.[4]

    • Solution: The cleanup step is critical. For QuEChERS extracts, use a d-SPE cleanup. A combination of PSA (to remove organic acids and sugars) and C18 (to remove fats) is often effective. For highly pigmented samples, graphitized carbon black (GCB) can be added, but be aware it may also adsorb planar analytes like fenhexamid if not used carefully. For SPE, ensure the wash step is optimized to remove interferences without eluting the analyte.

  • Use Matrix-Matched Standards:

    • Cause: When using solvent-based standards, the instrument response for the analyte is different from its response in the presence of matrix components.

    • Solution: This is the most common way to compensate for matrix effects.[9] Prepare your calibration curve by spiking known concentrations of fenhexamid into blank matrix extract that has undergone the full extraction and cleanup procedure. This ensures that the standards and samples experience the same signal alteration, leading to more accurate results.

  • Dilute the Sample:

    • Cause: The concentration of matrix components is too high in the final extract.

    • Solution: Dilute the final extract with the initial mobile phase solvent. This reduces the concentration of interfering compounds. However, ensure that after dilution, the fenhexamid concentration remains above the method's limit of quantification (LOQ).

Experimental Protocols & Workflows

Protocol 1: Modified QuEChERS Method for Fenhexamid in Grapes

This protocol is a generalized procedure based on the principles of the QuEChERS method.

  • Sample Homogenization: Weigh 10 g of a homogenized grape sample into a 50 mL centrifuge tube.

  • Hydration (if necessary): For matrices with low water content, add an appropriate amount of water (e.g., 10 mL) and vortex for 1 minute.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add a QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation & Analysis:

    • Centrifuge at high speed for 2 minutes.

    • Take the supernatant, filter if necessary, and inject it into the LC-MS/MS or GC system for analysis.

G cluster_extraction Extraction cluster_cleanup d-SPE Cleanup homogenize 1. Homogenize 10 g Sample add_solvent 2. Add 10 mL Acetonitrile homogenize->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts shake 4. Shake (1 min) add_salts->shake centrifuge1 5. Centrifuge (5 min) shake->centrifuge1 transfer 6. Transfer 1 mL Supernatant to d-SPE Tube centrifuge1->transfer vortex 7. Vortex (30 sec) transfer->vortex centrifuge2 8. Centrifuge (2 min) vortex->centrifuge2 analysis 9. Analyze Supernatant (LC-MS/MS or GC) centrifuge2->analysis

Caption: General workflow for the QuEChERS extraction method.

Protocol 2: Solid-Phase Extraction (SPE) for Fenhexamid in Animal Products

This protocol is adapted from a method for fenhexamid analysis in muscle, liver, and other animal products.[16]

  • Initial Extraction:

    • Homogenize 10 g of sample with 30 mL of 1.5 mol/L phosphoric acid and 100 mL of acetone.

    • Filter with suction. Re-homogenize the residue with 50 mL of acetone and filter again.

    • Combine the filtrates and adjust the volume to 200 mL with acetone.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 1000 mg) by passing 5 mL of acetonitrile followed by 5 mL of water.[16]

    • Condition a graphitized carbon black (GCB) cartridge (e.g., 500 mg) similarly with 5 mL of acetonitrile and 5 mL of water.[16]

  • Sample Loading:

    • Take a 4 mL aliquot of the extract from Step 1 and add 16 mL of 1 vol% formic acid.

    • Load this solution onto the conditioned C18 cartridge and discard the effluent.

  • Cleanup and Elution:

    • Connect the GCB cartridge below the C18 cartridge.

    • Pass 10 mL of 1 vol% formic acid-acetonitrile/water (7:3, v/v) through both cartridges and discard the effluent.[16]

    • Remove the C18 cartridge.

    • Elute the fenhexamid from the GCB cartridge with 30 mL of 1 vol% formic acid in acetonitrile.[16]

  • Solvent Evaporation and Reconstitution:

    • Concentrate the eluate at <40°C to dryness.

    • Dissolve the residue in a suitable solvent (e.g., 2 mL of acetonitrile/water 1:1) for analysis.[16]

G start Sample Extract condition 1. Condition SPE Cartridges (C18 and GCB) start->condition load 2. Load Sample onto C18 Cartridge condition->load wash 3. Wash Cartridges (C18 -> GCB) load->wash elute 4. Elute Fenhexamid from GCB Cartridge wash->elute concentrate 5. Evaporate & Reconstitute elute->concentrate end Analysis concentrate->end

Caption: General workflow for Solid-Phase Extraction (SPE) cleanup.

Data Summary Tables

Table 1: Comparison of Fenhexamid Extraction Performance Across Different Methods and Matrices

Extraction MethodMatrixExtraction Solvent(s)Average Recovery (%)RSD (%)LOQ (mg/kg)Reference
QuEChERS-GC/MSEdible InsectsAcetonitrile64.5 - 122.1< 200.01 - 0.015[3]
LLE-GC/NPDGrapes, WineHexaneNot specifiedNot specifiedNot specified[21]
QuEChERS-UHPLC/MSOrange JuiceAcetonitrile70 - 118< 190.005 - 0.026[11]
LLE-GCTomato, GrapesCyclohexane/Dichloromethane81 - 102< 120.005 - 0.10[12]
SPE-LC/MS/MSAnimal TissuesAcetone, Phosphoric AcidNot specifiedNot specified0.01[16]
LLE-HPLCSoilAcetonitrile85.43.60.002[17]
SPEKiwi FruitAcetone/Dichloromethane103.7 - 104.00.5 - 2.80.01[22]

Table 2: Recommended Solvents and Sorbents for Fenhexamid Extraction and Cleanup

StepMatrix TypeRecommended Solvents/SorbentsPurpose
Extraction Fruits & Vegetables (High Water)AcetonitrileEfficiently extracts a broad range of pesticides.
Animal Tissues (Muscle, Liver)Acetone / Phosphoric AcidDenatures proteins and aids extraction.[16]
SoilAcetonitrileGood general-purpose solvent for pesticide extraction from soil.[17]
Wine / JuiceAcetone / Dichloromethane; HexaneEffective for liquid matrices.[15][21]
d-SPE Cleanup General (Sugars, Organic Acids)PSA (Primary Secondary Amine)Removes polar interferences.
Fatty Matrices (Oils, Fats)C18 (Octadecylsilane)Removes non-polar lipids.
Pigmented Matrices (Berries, Leafy Greens)GCB (Graphitized Carbon Black)Removes pigments like chlorophyll and carotenoids.
SPE Cleanup GeneralC18, Polymeric SorbentsRetains fenhexamid (logP = 3.51) via reversed-phase mechanism.[1][5]
Pigmented MatricesGCB (Graphitized Carbon Black)Used for cleanup after initial C18 pass-through.[16]

References

Fenhexamid stability in solution under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of fenhexamid in solution under varying pH conditions. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to support your experimental design and data interpretation.

Fenhexamid Stability Overview

Fenhexamid's stability in aqueous solutions is significantly influenced by pH, particularly under photolytic conditions. While it is generally stable to hydrolysis across a range of pH values, its degradation via photolysis is pH-dependent.

Hydrolytic Stability

Fenhexamid is highly resistant to hydrolysis in acidic, neutral, and alkaline aqueous solutions. Studies have shown that it remains stable for extended periods under these conditions.

Table 1: Hydrolytic Stability of Fenhexamid at 25°C

pHStabilityObservation
5StableNo formation of hydrolysis products was observed over a 30-day period[1][2].
7StableFenhexamid was found to be stable in sterile buffer solutions[2].
9StableNo significant degradation was observed under these experimental conditions[1][2].
Photolytic Stability

In contrast to its hydrolytic stability, the photolytic degradation of fenhexamid is notably affected by the pH of the solution. The rate of degradation increases with higher pH values. The photolysis of fenhexamid follows first-order kinetics[3][4].

Table 2: Photodegradation Rate Constants of Fenhexamid in Aqueous Solution

pHRate Constant (k) (h⁻¹)
5.02.11 x 10⁻²
6.64.47 x 10⁻²
7.36.11 x 10⁻¹
9.01.69

Data sourced from a study on the photodegradation kinetics of fenhexamid[3][4].

Experimental Protocols

This section outlines a general methodology for assessing the stability of fenhexamid in solution under different pH conditions.

Hydrolysis Study Protocol
  • Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 5, 7, and 9.

  • Sample Preparation: Prepare solutions of fenhexamid in each buffer solution at a known concentration.

  • Incubation: Store the solutions in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 30 days).

  • Sampling: Collect aliquots from each solution at regular intervals.

  • Analysis: Analyze the concentration of fenhexamid in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC)[2].

  • Data Evaluation: Determine the concentration of fenhexamid over time to assess degradation.

Photolysis Study Protocol
  • Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH levels (e.g., 5, 7, and 9).

  • Sample Preparation: Prepare solutions of fenhexamid in each buffer solution.

  • Irradiation: Expose the solutions to a light source that simulates sunlight, such as a xenon lamp[2]. Maintain a constant temperature.

  • Control Samples: Prepare control samples that are kept in the dark to distinguish between photolytic and hydrolytic degradation.

  • Sampling: Collect aliquots from both irradiated and control samples at various time points.

  • Analysis: Quantify the concentration of fenhexamid and identify any degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR)[3][4].

  • Data Analysis: Calculate the degradation rate constants and half-lives for each pH condition.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the experimental process.

Q1: My fenhexamid solution shows degradation even when stored in the dark. What could be the cause?

A1: While fenhexamid is generally stable to hydrolysis, degradation in the dark could be due to other factors. Check for microbial contamination in your buffer solutions, as microorganisms can metabolize the compound[5]. Ensure your buffers are sterile and handle them under aseptic conditions. Also, verify the purity of your fenhexamid standard.

Q2: I am observing a faster degradation rate at a specific pH than reported in the literature. What should I check?

A2: Several factors can influence the degradation rate:

  • Light Source Intensity: The intensity and spectrum of your light source can significantly affect the photolysis rate. Ensure your experimental setup is calibrated and consistent.

  • Solution Composition: The presence of other substances in your solution can alter the degradation rate. For instance, humic and fulvic acids can retard degradation by shielding fenhexamid from light, while a phosphate medium can enhance the photolysis rate[3][4].

  • Temperature: Ensure the temperature of your samples is strictly controlled, as temperature can influence reaction kinetics.

Q3: How can I identify the degradation products of fenhexamid in my samples?

A3: Advanced analytical techniques are necessary for the identification of degradation products. High-resolution LC-MS/MS is a powerful tool for separating and identifying metabolites[3][6]. For structural elucidation of unknown products, NMR spectroscopy can be employed[3]. Known photoproducts include dechlorinated and hydroxylated forms of fenhexamid[1].

Q4: What are the main degradation pathways for fenhexamid under photolytic conditions?

A4: The primary photodegradation of fenhexamid involves several reactions. Key transformation intermediates are hydroxyl and keto-derivatives. Other identified pathways include the cleavage of the amide and NH-dichlorophenol bonds and the formation of cyclic benzo[d]oxazole intermediates through intramolecular photocyclization and cleavage of the halogen-carbon bond[6].

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of fenhexamid.

Fenhexamid_Stability_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results & Interpretation prep_buffers Prepare Sterile Buffer Solutions (pH 5, 7, 9) prep_samples Prepare Fenhexamid Solutions prep_buffers->prep_samples hydrolysis Hydrolysis Study (Incubate in Dark) prep_samples->hydrolysis photolysis Photolysis Study (Expose to Light) prep_samples->photolysis controls Control Samples (Dark Incubation) prep_samples->controls sampling Periodic Sampling hydrolysis->sampling photolysis->sampling controls->sampling analysis Chemical Analysis (HPLC, LC-MS/MS) sampling->analysis data_eval Data Evaluation (Concentration vs. Time) analysis->data_eval id_products Identify Degradation Products analysis->id_products kinetics Calculate Degradation Kinetics (Rate Constants, Half-life) data_eval->kinetics

Caption: Experimental workflow for fenhexamid stability testing.

References

Troubleshooting poor peak shape in Fenhexamid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the chromatographic analysis of Fenhexamid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of Fenhexamid, with a focus on resolving poor peak shape.

Poor Peak Shape: Tailing Peaks

Question: My Fenhexamid peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in the chromatography of compounds like Fenhexamid and is often caused by secondary interactions with the stationary phase or other method parameters. Given Fenhexamid's pKa of 7.3, the mobile phase pH is a critical factor.[1]

Potential Causes and Solutions:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly influence the ionization of Fenhexamid. If the pH is close to its pKa, both ionized and non-ionized forms can exist, leading to peak tailing.[1][2]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Fenhexamid. For reversed-phase chromatography, using an acidic mobile phase (e.g., pH 2.5-3.5) with a modifier like formic acid or phosphoric acid will ensure that Fenhexamid is in a single, non-ionized form, minimizing secondary interactions.[3][4]

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns (like C18) can interact with Fenhexamid, causing peak tailing.[1]

    • Solution:

      • Use of Mobile Phase Additives: Add a competitive base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[1]

      • Use an End-Capped Column: Employ a column that is well end-capped to reduce the number of free silanol groups.[5]

      • Lower Mobile Phase pH: Operating at a lower pH protonates the silanol groups, reducing their interaction with the analyte.[3]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[6][7]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Poor Peak Shape: Fronting Peaks

Question: My Fenhexamid peak is fronting. What could be the cause and how do I fix it?

Answer:

Peak fronting, where the first half of the peak is broader than the second half, is often related to sample overload or issues with the sample solvent.[6][7]

Potential Causes and Solutions:

  • Sample Overload: This is one of the most common causes of peak fronting.[7][8]

    • Solution: Decrease the concentration of the sample or reduce the injection volume.[7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[8]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.

  • Column Collapse: A physical collapse of the column bed can lead to peak fronting.[6]

    • Solution: This is an irreversible problem, and the column will need to be replaced. Ensure that the column is operated within the manufacturer's recommended pressure and pH limits to prevent this.

Poor Peak Shape: Split Peaks

Question: I am observing split peaks for Fenhexamid. What are the possible reasons?

Answer:

Split peaks can be caused by a number of factors, from issues at the point of injection to problems within the column itself.[6]

Potential Causes and Solutions:

  • Clogged Inlet Frit: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the column, resulting in a split peak.

    • Solution: Replace the inlet frit or the column. Using an in-line filter can help prevent this issue.

  • Void in the Column: A void or channel in the packing material at the head of the column can cause the sample to travel through two different paths, leading to a split peak.[6]

    • Solution: The column will likely need to be replaced.

  • Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can lead to peak splitting, especially for early eluting peaks.[2][9]

    • Solution: Prepare the sample in the initial mobile phase.

  • Co-elution with an Interfering Compound: What appears to be a split peak might be two different compounds eluting very close to each other.

    • Solution: Adjust the mobile phase composition or gradient to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase pH when analyzing Fenhexamid by reversed-phase HPLC?

A1: Given that the pKa of Fenhexamid is approximately 7.3, it is recommended to work at a pH that is at least 2 units away from this value to ensure it is in a single ionic state.[1] A good starting point for a reversed-phase method on a C18 column would be an acidic mobile phase with a pH between 2.5 and 3.5. This can be achieved by adding a small amount of an acidifier like formic acid, acetic acid, or phosphoric acid to the aqueous portion of the mobile phase.[3][4]

Q2: Can mobile phase additives improve the peak shape of Fenhexamid?

A2: Yes, mobile phase additives can significantly improve peak shape. For basic compounds or compounds that can interact with residual silanols, adding a competitive base like triethylamine (TEA) can reduce peak tailing.[1] Buffers can also be used to maintain a stable pH and improve peak symmetry.[10] The ionic strength of the mobile phase, adjusted with buffer salts, can also impact peak shape.[11]

Q3: How does the choice of organic solvent in the mobile phase affect the analysis of Fenhexamid?

A3: The choice of organic solvent (e.g., acetonitrile or methanol) affects the selectivity and retention time of the analysis. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol. If you are experiencing co-elution or poor resolution, switching the organic solvent is a valuable troubleshooting step.[1]

Q4: What are some common issues in the GC analysis of Fenhexamid that can lead to poor peak shape?

A4: In gas chromatography, poor peak shape for Fenhexamid can arise from:

  • Active sites in the inlet liner or column: This can cause peak tailing. Using an inert liner and a properly deactivated column is crucial.[12]

  • Improper injection technique: A slow injection can lead to broad peaks.

  • Column contamination: Buildup of non-volatile residues can degrade peak shape. Regular trimming of the column inlet can help.[13]

  • Column overload: Injecting too high a concentration of the analyte.[14]

Data Summary

The following tables summarize the impact of various chromatographic parameters on peak shape.

Table 1: Effect of Mobile Phase pH on Peak Tailing (Illustrative Example)

Mobile Phase pHAnalyte StateTailing Factor (As)Peak Shape
2.5Fully Protonated1.1Symmetrical
5.0Partially Ionized1.8Tailing
7.3 (pKa)50% Ionized> 2.5Severe Tailing/Split
9.0Fully Deprotonated1.2Symmetrical

Table 2: Effect of Mobile Phase Additives on Peak Shape for a Basic Analyte (Illustrative Example)

AdditiveConcentrationTailing Factor (As)Mechanism
None-2.1Silanol Interaction
Formic Acid0.1%1.5pH modification
Triethylamine (TEA)0.1%1.2Silanol Masking
Ammonium Formate10 mM1.3pH Buffering & Ionic Strength

Experimental Protocols

Systematic Approach to Troubleshooting Poor Peak Shape for Fenhexamid in HPLC
  • Initial Assessment:

    • Record the current chromatographic conditions: column type, mobile phase composition and pH, flow rate, temperature, injection volume, and sample solvent.

    • Calculate the tailing factor or asymmetry factor of the Fenhexamid peak. A value greater than 1.5 is generally considered poor.

  • Mobile Phase and pH Adjustment:

    • Prepare a fresh batch of mobile phase to rule out degradation or preparation errors.

    • If the current mobile phase pH is between 5 and 9, prepare a new mobile phase with a pH of 3.0 using 0.1% formic acid in the aqueous portion.

    • Equilibrate the column with the new mobile phase for at least 20 column volumes.

    • Inject the Fenhexamid standard and evaluate the peak shape.

  • Investigate Secondary Interactions:

    • If tailing persists at low pH, add a silanol-masking agent. Prepare a mobile phase containing 0.1% formic acid and 0.05% triethylamine.

    • Equilibrate the column and re-inject the standard.

  • Check for Column Overload:

    • Prepare a dilution of the sample (e.g., 1:10) and inject it.

    • If the peak shape improves significantly, the original sample concentration was too high.

  • Assess the Column Health:

    • If the above steps do not resolve the issue, flush the column with a strong solvent (e.g., isopropanol) to remove potential contaminants.

    • If peak shape does not improve, replace the column with a new one of the same type.

Visualizations

Troubleshooting_Workflow start Poor Fenhexamid Peak Shape check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System Issue (e.g., blocked frit, void) check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue check_all_peaks->analyte_specific No replace_column Replace column system_issue->replace_column check_pH Is mobile phase pH 2 units from pKa (7.3)? analyte_specific->check_pH adjust_pH Adjust pH to < 4 or > 9 check_pH->adjust_pH No check_silanol Tailing persists? check_pH->check_silanol Yes adjust_pH->check_silanol add_modifier Add mobile phase modifier (e.g., TEA) check_silanol->add_modifier Yes check_overload Fronting or tailing? check_silanol->check_overload No add_modifier->check_overload reduce_load Reduce injection volume/concentration check_overload->reduce_load Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No reduce_load->check_solvent change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_column Issue persists? check_solvent->check_column No change_solvent->check_column check_column->replace_column Yes good_peak Good Peak Shape check_column->good_peak No replace_column->good_peak

Caption: Troubleshooting workflow for poor peak shape in Fenhexamid chromatography.

References

Technical Support Center: Optimizing MS/MS Parameters for Fenhexamid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the detection of the fungicide Fenhexamid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the optimization of MS/MS parameters for Fenhexamid analysis.

Q1: I am not seeing a strong signal for the Fenhexamid precursor ion ([M+H]⁺ at m/z 302.2). What are the possible causes and solutions?

A1: Low precursor ion intensity can stem from several factors:

  • Suboptimal Ionization Source Parameters: The efficiency of ion formation is highly dependent on source settings.

    • Troubleshooting:

      • Ensure the electrospray ionization (ESI) source is clean. Contamination can significantly suppress the signal.

      • Systematically optimize source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. Start with typical values for similar compounds and adjust incrementally while monitoring the signal intensity of a continuously infused Fenhexamid standard solution.

  • Incorrect Mobile Phase Composition: The pH and composition of the mobile phase can impact ionization efficiency. Fenhexamid is generally analyzed in positive ion mode, and an acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation.

    • Troubleshooting:

      • Verify the mobile phase composition and pH.

      • Experiment with different mobile phase additives, such as ammonium formate, which can sometimes improve signal stability.

  • Sample Concentration: The concentration of the analyte may be too low for detection.

    • Troubleshooting:

      • Inject a higher concentration standard to confirm the method is working.

      • If analyzing a sample, consider concentrating the extract or using a larger injection volume.

  • In-source Fragmentation: Fenhexamid might be fragmenting within the ion source before reaching the mass analyzer.[1][2][3]

    • Troubleshooting:

      • Reduce the source temperature and declustering potential (or fragmentor voltage) to minimize unwanted fragmentation.

Q2: My signal intensity for Fenhexamid is unstable and fluctuates between injections. What could be the cause?

A2: Signal instability can be frustrating. Here are some common culprits:

  • LC System Issues: Problems with the liquid chromatography (LC) system are a frequent cause of fluctuating signals.

    • Troubleshooting:

      • Check for leaks in the LC flow path.

      • Ensure the pump is delivering a stable flow rate.

      • Manually purge the pumps to remove any air bubbles.

      • Verify that the autosampler is injecting consistent volumes.

  • Ion Source Instability: An unstable spray in the ESI source will lead to an unstable signal.

    • Troubleshooting:

      • Visually inspect the ESI needle for any blockage or irregular spray.

      • Clean the ion source components, including the capillary and skimmer.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of Fenhexamid, leading to inconsistent results.[4][5][6]

    • Troubleshooting:

      • Improve sample cleanup to remove interfering matrix components.

      • Adjust the chromatographic method to separate Fenhexamid from the interfering compounds.

      • Use a matrix-matched calibration curve to compensate for consistent matrix effects.

Q3: The ratio of my quantifier and qualifier product ions for Fenhexamid is inconsistent. Why is this happening and how can I fix it?

A3: Maintaining a stable ion ratio is crucial for confident identification. Variations can be caused by:

  • Collision Energy (CE): The collision energy directly influences the fragmentation pattern. If the CE is set on a steep part of the breakdown curve for one of the fragments, small fluctuations in instrument conditions can lead to large changes in the ion ratio.

    • Troubleshooting:

      • Perform a collision energy optimization experiment for each transition. Plot the intensity of each product ion against the collision energy to generate breakdown curves. Select a CE value that is on a plateau for both the quantifier and qualifier ions to ensure a stable ratio.

  • Dwell Time: Insufficient dwell time for each transition can lead to poor ion statistics and, consequently, unstable ion ratios.

    • Troubleshooting:

      • Ensure the dwell time is sufficient to acquire an adequate number of data points across the chromatographic peak (typically 15-20 points).

  • Instrumental Factors: Day-to-day variations in instrument performance or maintenance can affect ion ratios.

    • Troubleshooting:

      • Regularly tune and calibrate the mass spectrometer.

      • Monitor the ion ratios of quality control (QC) samples over time to track instrument performance.

Q4: I am observing unexpected adducts of Fenhexamid (e.g., [M+Na]⁺, [M+K]⁺) in my mass spectrum. How can I minimize these?

A4: Adduct formation is a common phenomenon in ESI-MS and can reduce the intensity of the desired protonated molecule.

  • Sources of Adducts: Sodium and potassium ions are ubiquitous and can originate from glassware, solvents, reagents, or the sample itself.

    • Troubleshooting:

      • Use high-purity solvents and reagents (LC-MS grade).

      • Avoid using glassware that has been washed with strong detergents.

      • The addition of a small amount of a proton source, like formic acid, to the mobile phase can help to outcompete adduct formation by promoting protonation.

      • Introducing a volatile salt like ammonium formate can sometimes help to form a single, consistent adduct ([M+NH₄]⁺), which can be used for quantification.

Quantitative Data Summary

The following table summarizes typical MS/MS parameters for the detection of Fenhexamid in positive ion mode. Note that optimal values may vary depending on the specific instrument and experimental conditions.

ParameterValueReference
Precursor Ion (m/z) 302.1, 302.2, 301.9[7][8][9]
Quantifier Ion (m/z) 97.1, 97.2[7][8][9]
Qualifier Ion 1 (m/z) 55.0, 55.3, 54.9[7][8]
Qualifier Ion 2 (m/z) 143.1[10]
Collision Energy (CE) for 97.1/97.2 (eV) 22 - 29[7][8]
Collision Energy (CE) for 55.0/55.3/54.9 (eV) 38 - 59[7][8]
Declustering Potential (DP) (eV) 21 - 41[7][8]

Experimental Protocol: Optimization of MS/MS Parameters for Fenhexamid

This protocol outlines the steps for optimizing the MS/MS parameters for Fenhexamid detection using a triple quadrupole mass spectrometer.

1. Preparation of Fenhexamid Standard Solution:

  • Prepare a stock solution of Fenhexamid at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
  • From the stock solution, prepare a working standard solution at a concentration of 1 µg/mL in the initial mobile phase composition.

2. Optimization of Precursor Ion and Source Parameters:

  • Infuse the Fenhexamid working standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
  • Acquire full scan mass spectra in positive ion mode over a mass range that includes the expected precursor ion (e.g., m/z 100-400).
  • Confirm the presence of the protonated molecule [M+H]⁺ at approximately m/z 302.2.
  • While infusing the standard, optimize the ion source parameters (e.g., capillary voltage, source temperature, nebulizer gas, and drying gas flow) to maximize the intensity of the precursor ion.

3. Optimization of Product Ions and Collision Energy (CE):

  • Set the mass spectrometer to product ion scan mode, selecting the Fenhexamid precursor ion (m/z 302.2) in the first quadrupole (Q1).
  • Ramp the collision energy in the second quadrupole (Q2, collision cell) over a range (e.g., 5-60 eV) to observe the fragmentation pattern.
  • Identify the most abundant and specific product ions. For Fenhexamid, these are typically m/z 97.1 and 55.0.[7][8]
  • To fine-tune the collision energy for each product ion, perform a collision energy optimization experiment. In Multiple Reaction Monitoring (MRM) mode, monitor the transitions of interest (e.g., 302.2 > 97.1 and 302.2 > 55.0) while systematically varying the collision energy for each transition.
  • Plot the intensity of each product ion as a function of collision energy to generate breakdown curves.
  • Select the collision energy that provides the highest stable signal for each transition.

4. Optimization of Declustering Potential (DP) / Fragmentor Voltage:

  • While monitoring the optimized MRM transitions, vary the declustering potential or fragmentor voltage.
  • Select the voltage that maximizes the signal intensity of the precursor ion without causing significant in-source fragmentation.

5. Final Method Verification:

  • Incorporate the optimized MS/MS parameters into an LC-MS/MS method.
  • Inject the Fenhexamid standard solution and verify the retention time, peak shape, and signal-to-noise ratio.
  • Analyze a series of dilutions to determine the limit of detection (LOD) and limit of quantification (LOQ).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Source Optimization cluster_ms2_opt MS/MS Parameter Optimization cluster_verification Method Verification prep_std Prepare Fenhexamid Standard Solution (1 µg/mL) infuse Infuse Standard into MS prep_std->infuse full_scan Acquire Full Scan Spectra (Confirm m/z 302.2) infuse->full_scan opt_source Optimize Source Parameters (Voltage, Gas, Temperature) full_scan->opt_source prod_ion_scan Product Ion Scan (Identify Fragments) opt_source->prod_ion_scan ce_opt Collision Energy Optimization (Generate Breakdown Curves) prod_ion_scan->ce_opt dp_opt Declustering Potential Optimization ce_opt->dp_opt lc_ms_run LC-MS/MS Analysis with Optimized Parameters dp_opt->lc_ms_run verify Verify RT, Peak Shape, S/N, and Linearity lc_ms_run->verify

Caption: Experimental workflow for optimizing MS/MS parameters for Fenhexamid detection.

Logical_Relationships cluster_source Ion Source cluster_collision_cell Collision Cell cluster_interface Source-Analyzer Interface Source_Params Source Parameters (Voltage, Gas, Temp) Precursor_Ion Precursor Ion Intensity ([M+H]⁺) Source_Params->Precursor_Ion influences Overall_Sensitivity Overall Method Sensitivity & Specificity Precursor_Ion->Overall_Sensitivity Collision_Energy Collision Energy (CE) Product_Ions Product Ion Intensities (Quantifier & Qualifier) Collision_Energy->Product_Ions determines Ion_Ratio Ion Ratio Stability Product_Ions->Ion_Ratio affects Product_Ions->Overall_Sensitivity Ion_Ratio->Overall_Sensitivity DP Declustering Potential (DP) InSource_Frag In-Source Fragmentation DP->InSource_Frag controls InSource_Frag->Precursor_Ion reduces

References

Reducing Fenhexamid degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fenhexamid analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental analysis of fenhexamid, with a specific focus on minimizing its degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause fenhexamid degradation during sample preparation?

A1: The primary factors contributing to fenhexamid degradation during sample preparation are exposure to light (photolysis), high temperatures, and inappropriate pH levels in solvents and solutions. While fenhexamid is stable to hydrolysis over a range of pH values (pH 5, 7, and 9), its photodegradation is significantly influenced by the pH of the aqueous solution.[1][2][3][4]

Q2: What is the optimal pH range for working with fenhexamid solutions?

A2: For extraction, an acidic pH of less than 3 is recommended to ensure the stability of fenhexamid.[5] During analysis, a slightly acidic to neutral pH is generally suitable. For instance, some electroanalytical methods utilize a Britton-Robinson buffer at pH 4.[6][7] It is crucial to avoid highly alkaline conditions, as the rate of hydrolysis for many pesticides increases significantly at pH levels above 8.[8]

Q3: How should I store my samples and standards to prevent fenhexamid degradation?

A3: Samples should be stored in a deep freezer at temperatures of -18°C or lower to ensure long-term stability.[9] Fenhexamid has been shown to be stable in various homogenized samples for up to 12 months under these conditions.[9] Standard solutions should be stored in a cool, dark place, ideally refrigerated at 2-8°C, and protected from light to prevent photolytic degradation.[10][11]

Q4: What are the recommended solvents for extracting fenhexamid from different matrices?

A4: Acetone and acetonitrile are commonly used solvents for the extraction of fenhexamid from various sample matrices, including fruits, vegetables, and animal tissues.[5][12][13] The choice of solvent may be followed by partitioning with dichloromethane.[3][14]

Q5: Are there any specific precautions to take during the solvent evaporation step?

A5: Yes, it is critical to control the temperature during solvent evaporation. The concentration of eluates should be performed at a temperature below 40°C to prevent thermal degradation of fenhexamid.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of fenhexamid Degradation during extraction - Ensure the extraction is performed under acidic conditions (pH < 3).[5]- Minimize the exposure of samples and extracts to direct light.
Degradation during solvent evaporation - Use a rotary evaporator or nitrogen evaporator set to a temperature below 40°C.[5]
Incomplete extraction - Ensure thorough homogenization of the sample.- Use the recommended solvent volumes and extraction times as per established protocols.
Inconsistent results between replicates Variable light exposure - Work in a shaded area or use amber-colored glassware to protect samples from light.
Temperature fluctuations - Maintain consistent temperature control throughout the sample preparation process.
Non-homogenous sample - Ensure the initial sample is thoroughly homogenized before taking aliquots for extraction.
Presence of interfering peaks in chromatogram Inadequate sample cleanup - Utilize a solid-phase extraction (SPE) cleanup step with appropriate cartridges (e.g., octadecylsilanized silica gel, graphitized carbon black) to remove matrix interferences.[5]
Matrix effects in LC-MS/MS - Prepare matrix-matched standards to compensate for signal suppression or enhancement.[12]

Experimental Protocols

Protocol 1: Extraction and Cleanup of Fenhexamid from Fruit Samples for LC-MS/MS Analysis

This protocol is a generalized procedure based on established methods.[5][12]

1. Sample Homogenization:

  • Weigh a representative portion of the fruit sample (e.g., 10 g) and homogenize it using a high-speed blender.

2. Extraction:

  • To the homogenized sample, add 30 mL of 1.5 mol/L phosphoric acid and mix thoroughly.

  • Add 100 mL of acetone and homogenize for 2-3 minutes.

  • Filter the mixture with suction through a Büchner funnel.

  • Wash the residue on the filter paper with an additional 50 mL of acetone and combine the filtrates.

  • Adjust the final volume of the combined filtrate to 200 mL with acetone.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an octadecylsilanized silica gel cartridge (1000 mg) by passing 5 mL of acetonitrile followed by 5 mL of water.

  • Condition a graphitized carbon black cartridge (500 mg) similarly with 5 mL of acetonitrile and 5 mL of water.

  • Take a 4 mL aliquot of the sample extract and add 16 mL of 1 vol% formic acid.

  • Load the diluted extract onto the conditioned octadecylsilanized silica gel cartridge.

  • Wash the cartridge with 10 mL of 1 vol% formic acid-acetonitrile/water (3:7, v/v) and discard the effluent.

  • Connect the graphitized carbon black cartridge below the octadecylsilanized silica gel cartridge.

  • Elute the cartridges in series with 10 mL of 1 vol% formic acid-acetonitrile/water (7:3, v/v) and discard the effluent.

  • Remove the octadecylsilanized silica gel cartridge and elute the fenhexamid from the graphitized carbon black cartridge with 30 mL of 1 vol% formic acid-acetonitrile.

4. Final Solution Preparation:

  • Concentrate the eluate at a temperature below 40°C to dryness.

  • Reconstitute the residue in exactly 2 mL of acetonitrile/water (1:1, v/v). This solution is ready for LC-MS/MS analysis.

Visualizations

Fenhexamid Degradation Pathways

The primary degradation pathway for fenhexamid is photolysis, which can be influenced by pH and the presence of photocatalysts.

Fenhexamid_Degradation Fenhexamid Fenhexamid Photodegradation Photodegradation (Light Exposure) Fenhexamid->Photodegradation hv Hydroxylated_Metabolites Hydroxylated Metabolites Photodegradation->Hydroxylated_Metabolites Dechlorinated_Metabolites Dechlorinated Metabolites Photodegradation->Dechlorinated_Metabolites Cleavage_Products Amide & NH-Dichlorophenol Cleavage Products Photodegradation->Cleavage_Products Mineralization CO2 Photodegradation->Mineralization TiO2 TiO2 (Photocatalyst) TiO2->Photodegradation enhances

Caption: Major degradation pathways of fenhexamid.

Sample Preparation Workflow for Fenhexamid Analysis

A generalized workflow for the preparation of samples for fenhexamid analysis to minimize degradation.

Sample_Prep_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_concentration Concentration & Reconstitution Homogenization 1. Sample Homogenization Acidification 2. Acidification (pH < 3) Homogenization->Acidification Solvent_Extraction 3. Solvent Extraction (e.g., Acetone) Acidification->Solvent_Extraction SPE 4. Solid-Phase Extraction (SPE) Solvent_Extraction->SPE Evaporation 5. Evaporation (< 40°C) SPE->Evaporation Reconstitution 6. Reconstitution Analysis 7. Instrumental Analysis (LC-MS/MS or GC) Reconstitution->Analysis

Caption: Workflow for minimizing fenhexamid degradation.

References

Fenhexamid Fungicide Resistance Management: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving fenhexamid.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding fenhexamid's mode of action, resistance mechanisms, and management.

Q1: What is the primary mode of action for fenhexamid?

A1: Fenhexamid is a locally systemic fungicide belonging to the hydroxyanilide class (FRAC Group 17).[1] Its primary mode of action is the inhibition of the 3-keto reductase enzyme (encoded by the erg27 gene), which is a critical component of the C4-demethylation step in the ergosterol biosynthesis pathway in fungi.[2][3][4][5] By blocking this enzyme, fenhexamid disrupts the production of ergosterol, a vital component of fungal cell membranes, leading to impaired fungal growth, spore germination, and mycelial development.[1][5]

Q2: What are the known mechanisms of resistance to fenhexamid in fungi, particularly in Botrytis cinerea?

A2: The primary mechanism of resistance to fenhexamid is due to modifications in the target site, the 3-keto reductase enzyme.[3] This is most commonly caused by point mutations in the erg27 gene.[6] High-level resistance is strongly associated with mutations at the F412 codon, resulting in amino acid substitutions such as F412S, F412I, F412V, or F412C.[2][6][7][8] Other mutations at different positions, such as T63I, have also been identified.[2][7] Additionally, some instances of multi-drug resistance, potentially involving ATP-binding cassette (ABC) transporters, have been observed.[9]

Q3: My fenhexamid-sensitive control strain is showing unexpected tolerance. What could be the cause?

A3: Several factors could contribute to this issue:

  • Media Composition: Ensure you are using the appropriate medium. For Botrytis cinerea, Sisler medium is often recommended for fenhexamid sensitivity assays.[10][11]

  • Reagent Quality: The fenhexamid stock solution may have degraded. Prepare a fresh stock solution from a reliable source.

  • Contamination: The control strain culture may be contaminated with a resistant isolate. Perform a single-spore isolation to re-purify the strain.[2]

  • Activation of Stress Pathways: Fungi can activate general stress response signaling pathways, such as the high-osmolarity glycerol (HOG) pathway, which can increase tolerance to various chemical stressors, including some fungicides.[12][13]

Q4: How can I quickly differentiate between fenhexamid-sensitive and resistant isolates in my collection?

A4: A rapid method is to use a discriminatory dose assay on agar plates.[2] For Botrytis cinerea, concentrations of 1 mg/L and 50 mg/L of fenhexamid in the growth medium can effectively distinguish between sensitive and highly resistant phenotypes based on conidial germination or mycelial growth.[2] For more precise differentiation and to identify the specific resistance mutation, molecular methods like allele-specific PCR or sequencing of the erg27 gene are necessary.[2][6]

Q5: What are the best practices for managing the development of fenhexamid resistance in experimental settings and in the field?

A5: Effective resistance management strategies are crucial. Key practices include:

  • Alternating Modes of Action: Avoid consecutive applications of fungicides from the same FRAC group. Rotate fenhexamid (FRAC 17) with fungicides that have different target sites.

  • Using Mixtures: Tank-mixing fenhexamid with a multi-site fungicide, such as captan, can delay the selection for resistant strains.[14][15]

  • Limiting Applications: Reduce the total number of fenhexamid applications per season to minimize selection pressure.[16]

  • Optimal Dosing: Using the lowest effective dose can sometimes slow resistance selection compared to consistently high doses.[14]

  • Monitoring: Regularly monitor fungal populations for shifts in sensitivity to fenhexamid.

Section 2: Troubleshooting Experimental Assays

This section provides guidance on specific issues that may arise during in vitro sensitivity testing.

Q1: I am observing high variability in my EC50 value calculations for the same isolate. What are the potential sources of this variability?

A1: High variability in EC50 values can stem from several experimental factors:

  • Inoculum Inconsistency: Ensure the spore concentration of your inoculum is consistent across all replicates. For filamentous fungi, inoculum preparation can be a significant source of variation.[17]

  • Uneven Fungicide Distribution: Make sure the fenhexamid is thoroughly mixed into the agar medium before pouring the plates.

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors. Always use calibrated pipettes and proper technique.[18]

  • Incubation Conditions: Inconsistent temperature or light conditions during incubation can affect fungal growth rates.

  • Calculation Method: Use a consistent and appropriate statistical method, such as Probit analysis, to calculate EC50 values from your inhibition data.[10][11]

Q2: My PCR assay to detect erg27 mutations is failing (no amplification or non-specific bands). What should I check?

A2: Troubleshooting PCR assays involves a systematic check of reagents and parameters:

  • DNA Quality: Ensure the extracted fungal DNA is of high purity and concentration. Contaminants from the extraction process can inhibit PCR.

  • Primer Design: Verify that the primers are specific to the erg27 gene of your target species and that their melting temperatures are appropriate for your PCR cycling conditions.

  • Annealing Temperature: Optimize the annealing temperature. An incorrect temperature can lead to no amplification (if too high) or non-specific products (if too low).

  • Reagent Integrity: Check the quality of your Taq polymerase, dNTPs, and buffers.

  • PCR Protocol: Review the cycling parameters (denaturation, annealing, and extension times and temperatures) to ensure they are suitable for your target and primers.[2]

Q3: The results from my mycelial growth assay are unclear, with irregular colony shapes. Why is this happening?

A3: Irregular colony growth can be caused by:

  • Inoculation Technique: The placement of the mycelial plug in the center of the plate should be done carefully to ensure uniform radial growth.

  • Agar Plate Quality: Ensure the agar surface is dry before inoculation and that the agar depth is consistent across all plates.

  • Volatile Compounds: If plates are sealed too tightly, the accumulation of volatile metabolites could affect growth.

  • Contamination: Bacterial or other fungal contamination can interfere with the growth of the target isolate.

Section 3: Quantitative Data Summary

The following tables summarize key quantitative data related to fenhexamid resistance.

Table 1: EC50 Values for Fenhexamid in Botrytis cinerea

Isolate PhenotypeEC50 Range (mg/L or ppm)Reference(s)
Sensitive0.02 - 0.19[10][19][20]
Low/Weak Resistance1.0 - 15.0[10][11][19]
Moderate Resistance10.0 - 50.0[11][19]
High Resistance> 50 up to > 570[11][19]

Table 2: Common Mutations in the erg27 Gene Conferring Fenhexamid Resistance in Botrytis cinerea

Mutation (Amino Acid Change)Resistance Level ConferredPrevalenceReference(s)
F412SHighMost common and widespread[2][6][7][8]
F412I / F412V / F412CHighLess common than F412S[2][6][7][8]
T63IHigh to ModerateReported in field isolates[2][6][7]
L195F / L400FLow to ModerateAssociated with weaker resistance[6][10][11]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Determination of EC50 by Mycelial Growth Inhibition Assay

  • Media Preparation: Prepare Sisler medium (0.2% KH₂PO₄, 0.15% K₂HPO₄, 0.1% (NH₄)₂SO₄, 0.05% MgSO₄·7H₂O, 1% glucose, 0.2% yeast extract, and 1.25% agar).[11] Autoclave and cool to 50-55°C.

  • Fungicide Stock Preparation: Prepare a stock solution of fenhexamid (analytical grade) in a suitable solvent like methanol.

  • Serial Dilution: Create a series of fenhexamid concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50, 100 mg/L) by adding the appropriate volume of stock solution to the molten agar.[11] Pour the amended media into petri dishes.

  • Inoculation: From a 3-5 day old culture of the fungal isolate, take a 5 mm mycelial plug from the edge of the colony and place it, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates in the dark at 25°C for 3-5 days.[11]

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the average diameter.

  • Calculation: Determine the percentage of mycelial growth inhibition for each concentration relative to the control (0 mg/L) using the formula: % Inhibition = 100 * (1 - (Diameter_treatment / Diameter_control)).[10][11]

  • EC50 Determination: Use statistical software to perform a Probit analysis of the log10-transformed fungicide concentrations versus the percentage of inhibition to calculate the EC50 value.[10][11]

Protocol 2: Molecular Detection of F412 Mutations in erg27 via PCR and Sequencing

  • DNA Extraction: Grow the fungal isolate in a liquid medium or on agar plates. Collect mycelia and extract genomic DNA using a suitable fungal DNA extraction kit or protocol.[6]

  • PCR Amplification: Amplify the region of the erg27 gene containing codon 412 using specific primers. A typical PCR protocol would be: initial denaturation at 95°C for 3 minutes; followed by 35 cycles of 94°C for 30 seconds, 63°C for 30 seconds, and 72°C for 40 seconds; with a final extension at 72°C for 5 minutes.[2]

  • PCR Product Purification: Verify the amplification by running the PCR product on an agarose gel. Purify the PCR product using a commercial kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the resulting DNA sequence with a known wild-type erg27 sequence to identify any single nucleotide polymorphisms (SNPs) at codon 412. Translate the nucleotide sequence to confirm the amino acid substitution (e.g., TTC for Phenylalanine changing to TCC for Serine).[6]

Section 5: Diagrams and Workflows

This section provides visual representations of key pathways and processes.

Fenhexamid_Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Precursors Precursors Intermediate_1 Intermediate_1 Precursors->Intermediate_1 ...multiple steps... 3-keto_intermediate 3-keto_intermediate Intermediate_1->3-keto_intermediate C4-demethylation (Step 2) Sterol_product Sterol_product 3-keto_intermediate->Sterol_product 3-keto reduction (Step 3) Ergosterol Ergosterol Sterol_product->Ergosterol ...further steps... Functional\nCell Membrane Functional Cell Membrane Ergosterol->Functional\nCell Membrane Fenhexamid Fenhexamid Erg27 3-keto reductase (Erg27 protein) Fenhexamid->Erg27  Inhibits Erg27->Inhibition

Caption: Fenhexamid's mode of action via inhibition of the Erg27 enzyme.

Fenhexamid_Resistance_Mechanisms cluster_WT Wild-Type (Sensitive) cluster_R Resistant Mutant Fenhexamid Fenhexamid Binding_WT Binding Site Accessible Fenhexamid->Binding_WT Binds & Inhibits Binding_R Binding Site Altered Fenhexamid->Binding_R Binding Reduced Erg27_WT Wild-Type Erg27 (F412) Erg27_WT->Binding_WT Inhibition_WT Ergosterol Synthesis Blocked Binding_WT->Inhibition_WT Erg27_R Mutated Erg27 (e.g., F412S) Erg27_R->Binding_R No_Inhibition_R Ergosterol Synthesis Continues Binding_R->No_Inhibition_R

Caption: Target-site modification as the primary fenhexamid resistance mechanism.

Experimental_Workflow cluster_pheno Phenotypic Analysis cluster_geno Genotypic Analysis cluster_corr Correlation Isolate 1. Fungal Isolate Collection Culture 2. Pure Culture (Single Spore) Isolate->Culture Assay 3. Sensitivity Assay (Mycelial Growth) Culture->Assay DNA 5. DNA Extraction Culture->DNA EC50 4. Calculate EC50 Value Assay->EC50 Result_P Sensitive or Resistant? EC50->Result_P Result_P->DNA If Resistant PCR 6. PCR of erg27 Gene DNA->PCR Seq 7. Sequencing PCR->Seq Analysis 8. Sequence Analysis Seq->Analysis Result_G Mutation Present? Analysis->Result_G Correlation Correlate Phenotype with Genotype Result_G->Correlation

Caption: Workflow for characterizing fenhexamid resistance.

References

Impact of soil composition on Fenhexamid degradation rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of soil composition on the degradation rate of the fungicide Fenhexamid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation rate of Fenhexamid in soil?

The degradation of Fenhexamid in soil is a complex process influenced by several key factors. The most critical factor is microbial activity ; in the absence of microorganisms, Fenhexamid is stable.[1][2][3] Other significant factors include soil pH , organic matter content , clay content and type , and the presence of aerobic versus anaerobic conditions .[1][4][5]

Q2: How quickly does Fenhexamid typically degrade in soil?

The degradation rate, often expressed as a half-life (DT50), varies significantly based on soil conditions:

  • In soils with robust microbial activity, Fenhexamid shows low persistence with a DT50 of approximately 1 day.[1][2][3]

  • In water-sediment systems, which can have different microbial dynamics, the overall system half-life can range from 78 to 155 days.[4]

  • Abiotic degradation through hydrolysis is very slow; Fenhexamid is stable in sterile buffer solutions over 30 days.[2][6] After 101 days in a sterile solution, only minimal degradation was observed (12% at pH 7 and 23% at pH 9).[1][3]

Q3: What is the main degradation pathway for Fenhexamid in soil?

The primary degradation pathway is biotic , driven by soil microorganisms.[1][7] Studies have shown that bacteria are capable of metabolizing Fenhexamid. For instance, the bacterium Bacillus megaterium has been identified to degrade Fenhexamid through the hydroxylation of its cyclohexane ring.[1][3] Repeated applications of Fenhexamid can lead to an adaptation of the soil's microbial population, resulting in an increased degradation potential and faster disappearance of the molecule in subsequent applications.[8][9]

Q4: How does soil pH affect Fenhexamid's stability?

Soil pH plays a significant role. Fenhexamid is considerably more stable in acidic environments.[1][3] In sterile buffer solutions, it shows slight degradation at neutral and alkaline pH, while remaining very stable at an acidic pH of 4.[1][3][4] However, it is crucial to remember that in a non-sterile soil environment, pH also affects the microbial communities responsible for the primary biotic degradation.[10][11]

Q5: Does organic matter and clay content influence the degradation?

Yes, both organic matter and clay minerals affect Fenhexamid's fate. Fenhexamid shows a high affinity for adsorption to soil components, especially humic acid (a key part of organic matter).[1][3] This adsorption can make the molecule less bioavailable for microbial degradation.[12] The type of clay also matters, with Fenhexamid showing different adsorption affinities to various minerals like smectite, ferrihydrite, vermiculite, and kaolinite.[1][3]

Troubleshooting Guide

Q: My Fenhexamid is not degrading or is degrading very slowly in my experiment. What are the possible causes?

A: Slow or negligible degradation is often linked to the inhibition of microbial activity. Consider these possibilities:

  • Sterile or Low-Activity Soil: You may be using soil with a very low microbial population, or your experimental conditions (e.g., autoclaving, use of certain co-solvents) may have inadvertently sterilized the sample. Fenhexamid is stable in the absence of microorganisms.[1][3]

  • Acidic Soil Conditions: The degradation rate is significantly slower in acidic soils. Check the pH of your soil matrix.[1][4]

  • Anaerobic Conditions: Aerobic (oxygen-rich) environments are more favorable for Fenhexamid degradation.[4] Ensure your incubation setup allows for adequate air exchange.

  • High Adsorption: If your soil has extremely high organic matter or specific clay content, the Fenhexamid may be strongly adsorbed and not bioavailable to microbes.[1][12]

Q: I'm observing highly variable degradation rates between my experimental replicates. Why might this be happening?

A: Variability often points to a lack of homogeneity in your experimental setup.

  • Soil Heterogeneity: Soil is a naturally heterogeneous medium. Pockets of higher or lower microbial activity, organic matter, or different pH can exist even within a single collected batch. Ensure your soil is thoroughly mixed and sieved before dispensing into replicates.

  • Inconsistent Moisture: Soil moisture can impact microbial activity. Ensure that the water holding capacity (WHC) is consistent across all replicates. However, studies have shown that degradation rates were similar at 25% and 50% WHC.[1][3]

  • Temperature Fluctuations: Ensure your incubator maintains a stable temperature, as this is critical for consistent microbial metabolism.

Q: My extraction recovery of Fenhexamid from soil samples is low. What should I check?

A: Low recovery is typically an analytical issue related to the molecule's properties.

  • Strong Adsorption: Fenhexamid has a high affinity for humic acid (73%) and certain clays.[1][3] Your extraction solvent or procedure may not be robust enough to desorb the molecule from the soil matrix. Consider using a stronger solvent system or a different extraction technique like pressurized liquid extraction.[13]

  • Extraction & Cleanup Method: Review your sample preparation steps. Common extraction solvents include acetone and acetonitrile.[14][15] A cleanup step using a silica gel column or solid-phase extraction (SPE) is often necessary to remove interfering matrix components before analysis.[14][15]

Q: The degradation rate in my experiment is much faster than expected from literature values. What could be the reason?

A: Accelerated degradation is almost always due to enhanced microbial activity.

  • Pre-exposed Soil: The soil may have been previously exposed to Fenhexamid or structurally similar compounds, leading to an adapted microbial community capable of rapid degradation.[8][9]

  • Organic Amendments: The addition of organic matter can stimulate overall soil microbial activity, which may accelerate the degradation of pesticides.[5][16]

Data Presentation: Quantitative Summaries

Table 1: Effect of Environmental Conditions on Fenhexamid Degradation

ConditionMatrixParameterValueReference
High Microbial ActivitySoilDT50 (Half-life)~1 day[1][3]
Sterile (Abiotic)Buffer Solution (pH 7)% Degraded after 101 days12%[1][3][4]
Sterile (Abiotic)Buffer Solution (pH 9)% Degraded after 101 days23%[1][3][4]
Sterile (Abiotic)Buffer Solution (pH 4)% Degraded after 101 days4%[1][3][4]
AerobicWater-Sediment SystemSystem Half-life78.4 - 155 days[4]
AnaerobicWater-Sediment SystemSystem Half-lifeSlower than aerobic[4]

Table 2: Adsorption Affinity of Fenhexamid to Various Soil Components

Soil ComponentAdsorption Affinity (%)Reference
Humic Acid73%[1][3]
Smectite (Clay)31%[1][3]
Ferrihydrite20%[1][3]
Vermiculite (Clay)11%[1][3]
Kaolinite (Clay)7%[1][3]

Experimental Protocols

Protocol 1: Aerobic Soil Degradation Study (Based on OECD 307 Principles)

  • Soil Preparation:

    • Collect fresh soil from a site with no recent history of Fenhexamid application.

    • Remove large debris and sieve the soil (e.g., through a 2 mm mesh) to ensure homogeneity.

    • Characterize the soil for key properties: pH, organic matter content, texture (sand/silt/clay percentages), and microbial biomass.

  • Fenhexamid Application:

    • Prepare a stock solution of Fenhexamid in a suitable solvent. For metabolic studies, radiolabelled Fenhexamid (e.g., ¹⁴C-labelled) is often used.[6]

    • Treat a known mass of soil with the Fenhexamid solution to achieve the desired final concentration. Allow the solvent to evaporate completely in a fume hood.

  • Incubation:

    • Adjust the soil moisture to a specific percentage of its maximum water holding capacity (e.g., 40-50%).

    • Divide the treated soil into replicate microcosms (e.g., glass flasks). Include control microcosms with untreated soil and sterile microcosms (using autoclaved soil) to distinguish between biotic and abiotic degradation.

    • Incubate the flasks in the dark at a constant temperature (e.g., 20°C).[17] Ensure aerobic conditions by either loosely capping the flasks or using a system that allows for air exchange.

  • Sampling and Analysis:

    • Sacrifice replicate flasks for analysis at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days).

    • Extract Fenhexamid and its potential metabolites from the soil samples at each time point.

    • Analyze the extracts to determine the concentration of the parent compound.

Protocol 2: General Sample Extraction and Analysis for Fenhexamid

  • Extraction:

    • Weigh a subsample of soil (e.g., 10-20 g) into a centrifuge tube.

    • Add an extraction solvent such as acetone or acetonitrile.[14][15]

    • Shake, vortex, or sonicate the sample for a specified period to ensure efficient extraction.

    • Centrifuge the sample and collect the supernatant (the liquid extract). Repeat the extraction on the soil pellet for exhaustive recovery.

  • Cleanup:

    • Combine the extracts and concentrate them using a rotary evaporator.

    • Perform a cleanup step to remove interfering co-extractives. This can be done using liquid-liquid partitioning or solid-phase extraction (SPE) with a silica-based or other appropriate sorbent.[14][15]

  • Instrumental Analysis:

    • Analyze the final, cleaned extract using an appropriate instrument.

    • HPLC-UV/MS: High-Performance Liquid Chromatography with a UV or Mass Spectrometry detector is a common and robust method for quantification.[14][18]

    • GC-NPD/ECD: Gas Chromatography with a Nitrogen-Phosphorus Detector or Electron Capture Detector can also be used.[14][15]

    • Quantify the Fenhexamid concentration by comparing the sample peak area to that of a calibration curve prepared from certified reference standards.

Visualizations

Fenhexamid_Degradation_Factors cluster_soil Soil Composition cluster_env Environmental Conditions Degradation Fenhexamid Degradation Rate Microbial Microbial Activity Microbial->Degradation Greatly Increases OM Organic Matter OM->Degradation Influences (Adsorption vs. Activity) pH Soil pH pH->Degradation Influences (Faster at neutral/alkaline) Clay Clay Content & Type Clay->Degradation Influences (Adsorption) Aerobic Aerobic Conditions Aerobic->Degradation Increases Moisture Soil Moisture Moisture->Degradation Influences Microbial Activity

Caption: Key factors influencing the soil degradation rate of Fenhexamid.

Experimental_Workflow node1 1. Soil Collection & Characterization (pH, OM, Texture) node2 2. Fenhexamid Application (Spiking of Soil) node1->node2 node3 3. Incubation (Controlled Temp, Moisture, Aerobic) node2->node3 node4 4. Time-Course Sampling (e.g., Day 0, 1, 3, 7, 14...) node3->node4 node5 5. Sample Extraction & Cleanup (Acetone, SPE) node4->node5 node6 6. Instrumental Analysis (HPLC-MS/MS or GC) node5->node6 node7 7. Data Analysis (Degradation Kinetics, DT50 Calculation) node6->node7

Caption: Standard experimental workflow for a Fenhexamid soil degradation study.

References

Photodegradation of Fenhexamid and its influencing factors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the photodegradation of the fungicide fenhexamid. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of key data.

Frequently Asked Questions (FAQs)

Q1: What is fenhexamid and what is its primary mechanism of action? A1: Fenhexamid is a locally systemic, protectant hydroxyanilide fungicide.[1][2] It is primarily used to control Botrytis cinerea (gray mold) and Monilinia species on crops like grapes, berries, tomatoes, and stone fruits.[1][2] Its mode of action involves inhibiting the 3-keto reductase enzyme, which is crucial for sterol biosynthesis in fungi, thereby preventing spore germination and mycelial growth.[1]

Q2: What are the main chemical pathways involved in the photodegradation of fenhexamid? A2: The photodegradation of fenhexamid in aqueous solutions proceeds through several key pathways. The primary transformation intermediates are hydroxyl and/or keto-derivatives, which result from the non-selective attack of hydroxyl radicals in photocatalytic systems.[3] Other significant pathways include the cleavage of the amide and the NH-dichlorophenol bonds, as well as an intramolecular photocyclization process that can form cyclic benzo[d]oxazole intermediates.[3] The major final degradation products are typically dechlorinated and hydroxylated forms of the parent molecule and eventually CO2.[1]

Q3: What are the kinetics of fenhexamid photodegradation? A3: The photolysis of fenhexamid in aqueous systems typically follows first-order kinetics.[4][5] The rate of degradation is highly dependent on environmental conditions such as pH.[4][5]

Q4: How do common environmental factors affect the rate of degradation? A4: Several factors significantly influence the photodegradation rate:

  • pH: The degradation rate is strongly influenced by the solution's pH, with significantly faster degradation observed in neutral to alkaline conditions compared to acidic conditions.[4][5][6]

  • Dissolved Organic Matter (DOM): Substances like humic and fulvic acids can retard the degradation rate.[4] This is primarily due to a light-shielding effect, where the DOM absorbs photons that would otherwise be available to degrade fenhexamid.[4][5]

  • Photosensitizers: The presence of common photosensitizers like acetone and hydrogen peroxide has been shown to have no significant effect on the direct photolysis rate of fenhexamid.[4][5] However, in advanced oxidation processes (AOPs), such as the UVC/H2O2 system, the generation of hydroxyl radicals significantly enhances the degradation kinetics.[7]

  • Water Matrix: The type of water (e.g., ultrapure, river, wastewater) can affect the degradation yield, with waters containing high organic matter content generally showing slower degradation rates.[8]

Q5: What role do Reactive Oxygen Species (ROS) play in the process? A5: In indirect photolysis or photocatalytic systems (e.g., using TiO₂), Reactive Oxygen Species (ROS) are the primary drivers of degradation.[9] Under UV irradiation, a photocatalyst like TiO₂ generates highly reactive and non-selective species such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻).[9][10] These radicals attack the fenhexamid molecule, leading to hydroxylation and cleavage of chemical bonds, which are key steps in its degradation.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during photodegradation experiments involving fenhexamid.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent degradation rates between replicate experiments. 1. Fluctuation in Light Source: The intensity or spectral output of the lamp is not stable. 2. Temperature Variation: Inconsistent temperature affects reaction kinetics. 3. pH Drift: The pH of the unbuffered solution changes during the experiment. 4. Matrix Variability: Using real-world water samples (river, wastewater) with inherent variability.1. Allow the lamp to warm up to a stable output before starting the experiment. Regularly check lamp intensity with a radiometer. 2. Use a temperature-controlled reactor or a cooling jacket to maintain a constant temperature.[11] 3. Use a suitable buffer system (e.g., phosphate buffer) to maintain a constant pH, especially as degradation can produce acidic byproducts.[4] 4. For mechanistic studies, use ultrapure or a standardized synthetic water to eliminate matrix effects.[8]
Low or no degradation observed. 1. Incorrect Wavelength: The lamp's emission spectrum does not sufficiently overlap with fenhexamid's absorption spectrum. 2. Presence of Inhibitors: High concentrations of dissolved organic matter (humic acids) or other substances are shielding the fenhexamid from light.[4][5] 3. Low Light Intensity: The photon flux is insufficient to induce significant degradation within the experimental timeframe.1. Use a lamp with a suitable emission wavelength, such as a medium-pressure mercury lamp or a xenon arc lamp that simulates sunlight. UVC (254 nm) is highly effective for rapid degradation.[7][8] 2. If using environmental water, measure the total organic carbon (TOC). Consider pre-treating the water or using a model system with known concentrations of humic acid to quantify the inhibitory effect.[8] 3. Increase the lamp power or move the reactor closer to the light source. Verify the light intensity reaching the sample.
Difficulty identifying degradation byproducts. 1. Low Concentration of Products: The concentration of intermediates is below the detection limit of the analytical instrument. 2. Poor Chromatographic Resolution: Multiple byproducts, including positional isomers, are co-eluting.[3] 3. Incorrect Analytical Method: The chosen analytical technique lacks the sensitivity or specificity required.1. Concentrate the irradiated samples using Solid-Phase Extraction (SPE) before analysis.[3][9] 2. Optimize the liquid chromatography (LC) gradient and column chemistry. Employ high-resolution mass spectrometry (e.g., LC-TOF/MS or Orbitrap MS) which can distinguish between compounds with very similar mass-to-charge ratios.[3][4] 3. Use tandem mass spectrometry (MS/MS) to aid in structural elucidation of the transformation products.[8][9]
Precipitation or cloudiness in the solution during the experiment. 1. Low Solubility of Byproducts: Some degradation products may be less soluble in water than the parent fenhexamid. 2. Photopolymerization: Under high-intensity UV light, some aromatic intermediates can polymerize.1. Prepare fresh solutions before each experiment and consider adding a small, controlled amount of a co-solvent like acetonitrile if it does not interfere with the reaction.[12] 2. Filter the solution before analysis, but note that this may remove some degradation products. Try reducing the initial concentration of fenhexamid.[12]

Data Presentation

Table 1: Summary of Factors Influencing Fenhexamid Photodegradation

FactorObservationReference(s)
pH Degradation rate is significantly enhanced in neutral and alkaline conditions (pH 7-9) compared to acidic conditions (pH 5).[4][5]
Humic & Fulvic Acids Retard the degradation rate due to light shielding effects.[4][5]
Acetone & H₂O₂ No significant change in the rate of direct photolysis.[4][5]
Phosphate Medium The photolysis rate was significantly enhanced as a function of concentration.[4][5]
Water Matrix Degradation is more difficult in real water matrices (river, sea water) with high organic content compared to ultrapure water.[8]
Radiation Type UVC radiation (254 nm) provides a higher removal efficiency than UVA radiation (365 nm).[5][7][8]

Table 2: Photodegradation Kinetics of Fenhexamid at Different pH Values (Data from a study in aqueous systems)

pHRate Constant (k) (h⁻¹)
5.02.11 x 10⁻²
6.64.47 x 10⁻²
7.36.11 x 10⁻¹
9.01.69
Source:[4][5]

Table 3: Major Identified Photodegradation Products of Fenhexamid

Product ClassDescriptionReference(s)
Hydroxyl/Keto Derivatives Formed by the addition of hydroxyl groups or oxidation of the cyclohexane ring. Multiple positional isomers are common.[3]
Amide Bond Cleavage Products Result from the breaking of the amide linkage, separating the dichlorohydroxyphenyl and methylcyclohexane moieties.[3]
NH-Dichlorophenol Bond Cleavage Products Result from the cleavage of the bond between the nitrogen and the phenyl ring.[3]
Cyclic Benzo[d]oxazole Intermediates Formed through an intramolecular photocyclization process.[3]
Dechlorinated Products Result from the removal of one or both chlorine atoms from the phenyl ring.[1]

Experimental Protocols

Protocol 1: General Procedure for Direct Photolysis Study

  • Solution Preparation: Prepare a stock solution of fenhexamid in a suitable solvent (e.g., acetonitrile). Spike this into ultrapure water (or buffered solution of desired pH) to achieve the target concentration (e.g., 10 mg L⁻¹). Ensure the final concentration of the organic solvent is minimal (<0.1%) to avoid sensitization effects.

  • Reactor Setup: Transfer the solution to a quartz photoreactor vessel, as quartz is transparent to UV light. Place the reactor in a temperature-controlled chamber. Use a suitable light source, such as a medium-pressure mercury lamp or a xenon arc lamp, positioned at a fixed distance.[11][13]

  • Irradiation: Before starting the irradiation, take a "time zero" sample. Turn on the light source and start a magnetic stirrer to ensure the solution remains homogeneous.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 min), withdraw aliquots of the solution. Immediately transfer the samples to amber vials and store them in the dark at 4°C to quench any further photoreaction before analysis.

  • Analysis: Analyze the samples for the remaining concentration of fenhexamid using a validated analytical method, such as HPLC-UV or LC-MS/MS.[14] Plot the natural logarithm of the concentration versus time to determine the first-order rate constant.

Protocol 2: TiO₂-Mediated Photocatalysis

  • Catalyst Suspension: Add the desired amount of TiO₂ photocatalyst (e.g., 1 g L⁻¹) to the fenhexamid solution prepared as in Protocol 1.

  • Adsorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow for adsorption/desorption equilibrium to be reached between the fenhexamid and the TiO₂ surface. Take a sample at the end of this period, which will serve as the "time zero" for the photocatalytic reaction.

  • Irradiation: Turn on the light source (typically one that emits in the UVA range, like a 365 nm lamp, to activate TiO₂) and begin irradiation while continuously stirring.[8]

  • Sampling: At specified time intervals, withdraw aliquots from the suspension.

  • Catalyst Removal: Immediately filter the collected samples through a 0.22 µm syringe filter (e.g., PTFE) to remove the TiO₂ particles and stop the photocatalytic reaction.

  • Analysis: Analyze the filtrate for the concentration of fenhexamid as described in Protocol 1.

Protocol 3: Sample Preparation for Byproduct Identification by LC-MS/MS

  • Concentration: Take a larger volume of the irradiated sample (e.g., 100-500 mL). Pass it through a pre-conditioned Solid-Phase Extraction (SPE) cartridge (e.g., an octadecylsilanized silica gel cartridge) to retain fenhexamid and its degradation products.[3][15]

  • Elution: Elute the trapped analytes from the SPE cartridge using a small volume of an appropriate organic solvent (e.g., acetonitrile or methanol with 1% formic acid).[15]

  • Solvent Evaporation: Gently evaporate the eluate to near dryness under a stream of nitrogen at a temperature below 40°C.[15]

  • Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase starting condition (e.g., acetonitrile/water 1:1 v/v) for LC-MS/MS analysis.[15]

  • Analysis: Inject the reconstituted solution into an LC-MS/MS system. Use high-resolution mass spectrometry and data-dependent MS/MS scans to obtain accurate mass and fragmentation data for the tentative identification of transformation products.[3][4]

Mandatory Visualizations

G Diagram 1: General Experimental Workflow for Photodegradation Study A Solution Preparation (Fenhexamid in Aqueous Matrix) B Dark Adsorption Control (for Photocatalysis) A->B Optional C Irradiation (UV/Solar Simulator) A->C B->C D Periodic Sampling C->D E Sample Quenching / Preparation (e.g., Filtration, SPE) D->E F Analytical Measurement (HPLC, LC-MS/MS) E->F G Data Analysis (Kinetics, Byproduct ID) F->G

Caption: A typical workflow for conducting fenhexamid photodegradation experiments.

G Diagram 2: Simplified Fenhexamid Photodegradation Pathways cluster_reactants cluster_products Fenhexamid Fenhexamid P1 Hydroxylated & Keto-Derivatives Fenhexamid->P1 Hydroxylation P2 Bond Cleavage Products Fenhexamid->P2 Amide/NH-Ar Cleavage P3 Cyclized Intermediates Fenhexamid->P3 Intramolecular Photocyclization

Caption: Major chemical transformation pathways for fenhexamid under irradiation.

G Diagram 3: Troubleshooting Logic for 'Low or No Degradation' rect_node rect_node Start Low/No Degradation Observed? Q1 Is the light source working correctly? Start->Q1 Q2 Is the reactor vessel UV-transparent (quartz)? Q1->Q2 Yes A1 Check lamp power, warranty hours, and spectral output. Q1->A1 No Q3 Does the solution contain known inhibitors (e.g., DOM)? Q2->Q3 Yes A2 Switch to a quartz or other UV-transparent material. Q2->A2 No Q4 Is the analytical method validated and sensitive? Q3->Q4 No A3 Use purified water or quantify/account for the inhibitory effect. Q3->A3 Yes A4 Verify method with a known standard. Check for signal suppression. Q4->A4 No End Problem likely resolved. Q4->End Yes

Caption: A decision tree to diagnose common causes of failed degradation experiments.

References

Validation & Comparative

A Comparative Guide to HPLC and GC Methods for Fenhexamid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of the fungicide Fenhexamid is crucial for residue analysis, environmental monitoring, and ensuring food safety. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides a detailed, objective comparison of these two methods for Fenhexamid analysis, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.

Performance Characteristics: A Side-by-Side Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of quantitative data collated from various studies, presenting a comparison between HPLC and GC methods for the determination of Fenhexamid.

Performance ParameterHPLCGC
Linearity (R²) ≥ 0.9990.9994 - 0.9998[1]
Limit of Detection (LOD) 0.008 mg/kg0.01 mg/L[1]
Limit of Quantitation (LOQ) 0.02 - 0.05 mg/kg[2]0.01 - 0.10 mg/kg[3]
Recovery (%) 63 - 120%[2]81 - 102%[3]
Precision (RSD %) < 15%< 12%[3]
Common Detectors UV, MS/MS[2][4]ECD, NPD, MS, MS/MS[1][3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline typical experimental protocols for the analysis of Fenhexamid using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a robust technique for the analysis of Fenhexamid in various matrices, particularly when coupled with tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation procedure widely used for pesticide residue analysis in food matrices.[5][6]

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile. Extraction salts, such as magnesium sulfate and sodium chloride, are added.

  • Centrifugation: The tube is shaken vigorously and then centrifuged.

  • Cleanup: An aliquot of the supernatant (acetonitrile phase) is transferred to a clean tube containing a dispersive solid-phase extraction (dSPE) sorbent to remove interfering matrix components.

  • Final Extract: The mixture is centrifuged, and an aliquot of the cleaned extract is taken for LC-MS/MS analysis.

Chromatographic Conditions

  • Instrument: HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water (often with a formic acid or ammonium formate additive) and an organic solvent like acetonitrile or methanol.

  • Detection: Tandem mass spectrometry (MS/MS) is highly selective and sensitive for Fenhexamid detection and quantification.[2]

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like Fenhexamid, offering high resolution and sensitivity, especially when coupled with mass spectrometry.

Sample Preparation

Sample preparation for GC analysis often involves liquid-liquid extraction or the QuEChERS method as described for HPLC.[1][5][6]

  • Extraction: Samples can be extracted with solvents like acetone or acetonitrile.[1][2]

  • Partitioning: The extract is then partitioned with a non-polar solvent such as dichloromethane or a mixture of cyclohexane and ethyl acetate.[2][3]

  • Cleanup: The extract may be cleaned up using solid-phase extraction (SPE) with cartridges like silica gel to remove matrix interferences.[1]

  • Final Extract: The cleaned extract is concentrated and reconstituted in a suitable solvent for GC analysis.

Chromatographic Conditions

  • Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS) or other sensitive detectors like an electron capture detector (ECD) or nitrogen-phosphorus detector (NPD).[1][3]

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

  • Carrier Gas: Helium or nitrogen is commonly used as the carrier gas.

  • Injection: A splitless or pulsed splitless injection is often employed to enhance sensitivity.

  • Detection: Mass spectrometry (MS or MS/MS) provides high selectivity and confirmation of the analyte's identity.[5][6] ECD and NPD are also sensitive detectors for Fenhexamid.[1][3]

Method Selection and Cross-Validation Workflow

The choice between HPLC and GC for Fenhexamid analysis depends on several factors, including the matrix, required sensitivity, and available instrumentation. HPLC-MS/MS is often preferred for its applicability to a broader range of polar and non-polar compounds without the need for derivatization. GC-MS, on the other hand, can offer excellent sensitivity and is a well-established technique for pesticide residue analysis.[7][8][9]

A cross-validation of these two methods is essential to ensure consistency and reliability of results. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Conclusion HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_Dev->HPLC_Val GC_Dev GC Method Development GC_Val GC Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) GC_Dev->GC_Val Sample_Analysis Analysis of Identical Samples by Both Methods HPLC_Val->Sample_Analysis GC_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Conclusion Assessment of Method Equivalency & Selection of Appropriate Method Data_Comparison->Conclusion

A flowchart illustrating the cross-validation workflow for HPLC and GC methods.

References

A Comparative Analysis of Fenhexamid Efficacy for Botrytis Control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of fenhexamid's performance against other commonly used botryticides for the management of gray mold, caused by Botrytis cinerea. The information is intended for researchers, scientists, and professionals in drug development, offering objective data, experimental context, and insights into resistance management.

Fenhexamid is a protective fungicide from the hydroxyanilide chemical group, distinguished by its unique mode of action.[1] It specifically targets the 3-keto reductase enzyme (encoded by the Erg27 gene) involved in sterol biosynthesis, a different step than other sterol biosynthesis inhibitors (SBIs) like azoles or morpholines.[2][3] This specificity makes it a valuable tool, but also puts it at risk for resistance development.[4] Its primary action is preventing the growth of fungal spore germ tubes and mycelia.[3]

Comparative In Vitro Efficacy

The cornerstone of fungicide comparison often begins with in vitro assays to determine the median effective concentration (EC₅₀)—the concentration required to inhibit 50% of fungal growth. Lower EC₅₀ values indicate higher potency. Data from various studies demonstrate fenhexamid's high efficacy against sensitive Botrytis cinerea isolates.

Table 1: Comparative In Vitro Efficacy (EC₅₀ Values) against Botrytis cinerea

Fungicide ClassActive IngredientFRAC CodeTypical EC₅₀ Range for Sensitive Isolates (µg/mL or ppm)Notes
Hydroxyanilide Fenhexamid 17 0.008 - 0.13 [5]EC₅₀ values can range up to 4.21 ppm in populations with low resistance.[6][7]
SDHIBoscalid70.05 - 4.22[8]Widespread resistance has been reported.[8]
SDHICarboxin70.2 - 4.54[6][7]High levels of resistance have been observed in some studies.[6][7]
Anilinopyrimidine (AP)Cyprodinil9Not specified; often used in combination products.Resistance is common in many regions.[9]
Phenylpyrrole (PP)Fludioxonil12Typically < 0.1[10]Generally remains highly effective with lower resistance frequency.[9]
DicarboximideIprodione2Not specified; resistance is well-documented.[9]Resistance can develop rapidly.
Quinone Outside Inhibitor (QoI)Pyraclostrobin11Not specified; resistance is widespread.The G143A mutation confers high-level resistance.[8]
DMI (Azole)Prochloraz3~0.17 - 0.36[6][7]A sterol biosynthesis inhibitor with a different target than fenhexamid.
DMI (Azole)Tebuconazole30.03 - 1.0[10]

Note: µg/mL is equivalent to parts per million (ppm). EC₅₀ values can vary significantly based on the specific isolates and methodologies used.

Field Performance and Fungicide Resistance

While in vitro data reveals a fungicide's intrinsic potency, field performance is the ultimate measure of its utility. Fenhexamid has demonstrated good to high efficacy in field trials for controlling gray mold.[11] However, its site-specific mode of action makes it prone to resistance. Field surveys in various agricultural systems have revealed a significant and often increasing frequency of fenhexamid-resistant B. cinerea isolates.

A study in the Mid-Atlantic United States found that 48% of B. cinerea isolates from small fruit fields were resistant to fenhexamid.[9] Research in Michigan vineyards showed a dramatic increase in the frequency of fenhexamid-resistant isolates from 3.4% in 2014 to 38.4% in 2018.[12] This development of resistance has been shown to cause a loss of disease control at field application rates.[4]

Table 2: Frequency of Fungicide Resistance in Botrytis cinerea Field Populations (Selected Studies)

Active IngredientFRAC CodeResistance Frequency (Mid-Atlantic, 2014-2019)[9]Resistance Frequency (Michigan, 2018)[12]
Pyraclostrobin1192%99.2%
Cyprodinil986%69.6%
Thiophanate-methyl171%84.8%
Fenhexamid 17 48% 38.4%
Iprodione247%54.4%
Boscalid726%95.2%
Fludioxonil1211%<1%

These data underscore the critical need for resistance management strategies, such as rotating fungicides with different modes of action, to preserve the efficacy of fenhexamid and other at-risk botryticides.

Experimental Protocols

The following is a generalized methodology for determining the in vitro efficacy (EC₅₀) of fungicides against Botrytis cinerea based on mycelial growth inhibition, synthesized from standard research practices.

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of B. cinerea by 50% relative to a non-treated control.

Materials:

  • Pure cultures of B. cinerea isolates.

  • Appropriate sterile culture medium (e.g., Potato Dextrose Agar (PDA), Sisler medium for fenhexamid).[7]

  • Technical grade fungicide (e.g., fenhexamid, boscalid).

  • Solvent for fungicide (e.g., acetone, dimethyl sulfoxide (DMSO)).

  • Sterile petri dishes (9 cm diameter).

  • Sterile cork borer (e.g., 5 mm diameter).

  • Incubator set to 20-22°C.

  • Calipers or ruler for measurement.

  • Statistical software for Probit analysis.[6][7][13]

Methodology:

  • Fungicide Stock Solution Preparation: Prepare a high-concentration stock solution of the fungicide in a suitable solvent.

  • Media Amendment: Autoclave the culture medium and allow it to cool to approximately 50-55°C. Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). A solvent-only control should also be prepared. Pour the amended media into sterile petri dishes.

  • Inoculation: Take a 5-mm mycelial plug from the growing edge of an actively growing B. cinerea culture using a sterile cork borer. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.[14]

  • Incubation: Seal the plates and incubate them in the dark at 20-22°C for 3 to 7 days, or until the mycelial growth in the control plates has reached near the edge of the plate.[14]

  • Data Collection: Measure two perpendicular diameters of the fungal colony on each plate. Subtract the diameter of the initial plug to determine the net growth.

  • Data Analysis: For each concentration, calculate the percentage of mycelial growth inhibition relative to the control. Use this data to perform a Probit analysis, which will calculate the EC₅₀ value.[6][7]

Modes of Action and Resistance Management

Understanding the different modes of action, as classified by the Fungicide Resistance Action Committee (FRAC), is fundamental to designing effective and sustainable disease control programs. Fenhexamid's position in FRAC Group 17 highlights its unique target site.

FRAC_Groups cluster_main Common Botryticides by Mode of Action (FRAC Group) cluster_fungicides FRAC17 FRAC 17 Sterol Biosynthesis (3-ketoreductase) Fenhexamid Fenhexamid FRAC17->Fenhexamid FRAC7 FRAC 7 SDHI: Respiration Boscalid Boscalid FRAC7->Boscalid FRAC9 FRAC 9 Anilinopyrimidines: Methionine Synthase Cyprodinil Cyprodinil FRAC9->Cyprodinil FRAC12 FRAC 12 Phenylpyrroles: Signal Transduction Fludioxonil Fludioxonil FRAC12->Fludioxonil FRAC2 FRAC 2 Dicarboximides: Signal Transduction Iprodione Iprodione FRAC2->Iprodione FRAC11 FRAC 11 QoI: Respiration Pyraclostrobin Pyraclostrobin FRAC11->Pyraclostrobin

Caption: Classification of common botryticides by FRAC mode of action group.

This diagram illustrates that fenhexamid does not share a mode of action with other common botryticides like SDHIs (Boscalid), anilinopyrimidines (Cyprodinil), or phenylpyrroles (Fludioxonil). This lack of cross-resistance is a key advantage, making fenhexamid an excellent rotational partner in a spray program designed to mitigate the development of resistance to any single chemical class.[1]

References

Fenhexamid vs. Boscalid: A Comparative Guide for Gray Mold Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicides fenhexamid and boscalid for the control of gray mold, caused by the necrotrophic fungus Botrytis cinerea. This pathogen is a significant threat to a wide range of crops, leading to substantial economic losses. The information presented herein is supported by experimental data to aid in research and development of effective disease management strategies.

Introduction to Gray Mold and Fungicide Classes

Gray mold, incited by Botrytis cinerea, is a devastating disease affecting over 1,400 plant species, including fruits, vegetables, and ornamental plants.[1] Its control heavily relies on the application of fungicides. Fenhexamid and boscalid represent two different chemical classes with distinct modes of action against B. cinerea.

  • Fenhexamid: A hydroxyanilide fungicide, it is a sterol biosynthesis inhibitor (SBI) that specifically targets the 3-ketoreductase enzyme (Erg27) in the ergosterol biosynthesis pathway.[2][3] This inhibition disrupts the fungal cell membrane structure and function.

  • Boscalid: A carboxamide fungicide, it is a succinate dehydrogenase inhibitor (SDHI). Boscalid acts on complex II of the mitochondrial respiratory chain, blocking energy production in the fungal cells.[4]

Mechanism of Action

The distinct mechanisms of action of fenhexamid and boscalid are crucial for understanding their efficacy and the development of resistance.

Fenhexamid: Inhibition of Ergosterol Biosynthesis

Fenhexamid disrupts the C4-demethylation step in the ergosterol biosynthesis pathway by inhibiting the 3-ketoreductase enzyme (Erg27). Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane integrity and function, ultimately inhibiting fungal growth.

Fenhexamid_Pathway cluster_ergosterol Ergosterol Biosynthesis Pathway Precursor Precursor Intermediate_1 Intermediate_1 Precursor->Intermediate_1 Multiple Steps Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 C4-demethylation (3-ketoreductase - Erg27) Ergosterol Ergosterol Intermediate_2->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component Fenhexamid Fenhexamid Fenhexamid->Intermediate_2 Inhibition

Fenhexamid's mechanism of action.
Boscalid: Inhibition of Mitochondrial Respiration

Boscalid targets the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain. By binding to the SdhB subunit of the SDH enzyme, boscalid inhibits the oxidation of succinate to fumarate, which is a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration. This blockage of the electron transport chain disrupts ATP production, leading to fungal cell death.

Boscalid_Pathway cluster_respiration Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Complex II Complex II TCA Cycle TCA Cycle Fumarate->TCA Cycle Complex III Complex III Complex II->Complex III Electron Transfer Complex IV Complex IV Complex III->Complex IV Electron Transfer ATP Production ATP Production Complex IV->ATP Production Boscalid Boscalid Boscalid->Fumarate Inhibition

Boscalid's mechanism of action.

Comparative Efficacy and Resistance

The performance of fenhexamid and boscalid can be influenced by the prevalence of resistant B. cinerea isolates in a given population.

Efficacy Data
Fungicide Resistance

Resistance to both fenhexamid and boscalid has been widely reported in B. cinerea populations. The frequency of resistant isolates varies significantly depending on the crop, geographical location, and fungicide application history.

Table 1: Frequency of Resistance to Fenhexamid and Boscalid in Botrytis cinerea from Various Studies

CropLocationYear(s) of IsolationNo. of IsolatesFenhexamid Resistance (%)Boscalid Resistance (%)Reference
StrawberryCarolinas, USA201121416.8-[2]
StrawberryCalifornia & Washington, USA2012-20133552966 (CA), 49 (WA)[7]
BlueberryMichigan, USA2019131148[8]
BlueberryMichigan, USA202040062[8]
GrapeMichigan, USA20141153.491.3[1]
GrapeMichigan, USA201812538.495.2[1]
Small FruitsMid-Atlantic, USA2014-20192494826[9]
Table GrapeCalifornia, USANot Specified21213.785.0[10]

Table 2: EC50 Values for Fenhexamid and Boscalid in Sensitive and Resistant B. cinerea Isolates

FungicideIsolate TypeEC50 Range (µg/mL)Reference
FenhexamidSensitive< 0.1[10]
FenhexamidResistant≥ 0.1[10]
BoscalidSensitive--
BoscalidResistant> 50[7]
Genetic Basis of Resistance

Resistance to both fungicides is primarily due to point mutations in their respective target genes.

  • Fenhexamid Resistance: Mutations in the erg27 gene, which encodes the 3-ketoreductase, are associated with fenhexamid resistance. The most frequently reported mutation is F412S, but other mutations such as T63I, F412C, and F412I have also been identified.[2]

  • Boscalid Resistance: Point mutations in the gene encoding the SdhB subunit of the succinate dehydrogenase enzyme are responsible for boscalid resistance. The most common mutations occur at codon H272, leading to substitutions with arginine (H272R) or tyrosine (H272Y).[10] Other mutations like P225F and N230I have also been reported.

Experimental Protocols

Fungicide Sensitivity Assay (Mycelial Growth)

This method is commonly used to determine the sensitivity of B. cinerea isolates to fungicides.

Mycelial_Growth_Assay cluster_workflow Mycelial Growth Assay Workflow Isolate_Culture Culture B. cinerea on PDA Plug_Transfer Transfer mycelial plugs to fungicide-amended and non-amended media Isolate_Culture->Plug_Transfer Incubation Incubate at 20-25°C for 3-5 days Plug_Transfer->Incubation Measurement Measure colony diameter Incubation->Measurement Calculation Calculate percent inhibition and determine EC50 values Measurement->Calculation

Workflow for a mycelial growth assay.

Protocol:

  • Media Preparation: Prepare potato dextrose agar (PDA) or other suitable media amended with a range of fungicide concentrations. A non-amended medium serves as a control.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the margin of an actively growing B. cinerea culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at 20-25°C in the dark for 3 to 5 days.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. The effective concentration that inhibits 50% of mycelial growth (EC50) can be determined by regression analysis.

Detached Fruit Assay

This assay evaluates the efficacy of fungicides in controlling gray mold on fruit.

Protocol:

  • Fruit Preparation: Surface-disinfect healthy, unwounded fruit (e.g., strawberries) with a dilute ethanol or sodium hypochlorite solution, rinse with sterile water, and allow to air dry.

  • Fungicide Application: Spray the fruit with the fungicide at the desired concentration until runoff and allow them to dry. Control fruit are sprayed with water.

  • Inoculation: Place a small volume of a conidial suspension or a mycelial plug of B. cinerea onto the surface of each fruit.

  • Incubation: Place the fruit in a high-humidity chamber at room temperature for several days.

  • Evaluation: Assess disease development by measuring lesion diameter or disease incidence (percentage of infected fruit).

Resistance Management

The high risk of resistance development to both fenhexamid and boscalid necessitates the implementation of robust resistance management strategies.

  • Alternation and Mixtures: Alternate fungicides with different modes of action (FRAC groups) or use pre-mixes or tank-mixes of fungicides with different modes of action.

  • Limiting Applications: Limit the number of applications of at-risk fungicides per season.

  • Integrated Pest Management (IPM): Combine chemical control with cultural practices such as sanitation, canopy management to improve air circulation, and the use of less susceptible cultivars.

  • Monitoring: Regularly monitor B. cinerea populations for shifts in fungicide sensitivity to guide fungicide selection.

Conclusion

Both fenhexamid and boscalid can be effective tools for the management of gray mold. However, their efficacy is increasingly challenged by the development of fungicide resistance. A thorough understanding of their mechanisms of action, the prevalence of resistant strains in a given area, and the implementation of sound resistance management practices are critical for their sustainable use in gray mold control programs. Researchers and drug development professionals should focus on developing novel fungicides with new modes of action and on strategies to prolong the effectiveness of existing chemistries.

References

Comparative Metabolism of Fenhexamid Across Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Fenhexamid's Metabolic Fate in Agriculturally Important Plants, Supported by Experimental Data.

This guide provides a comprehensive comparison of the metabolism of the fungicide Fenhexamid in various plant species. It is intended for researchers, scientists, and professionals in drug development and crop protection to understand the biotransformation of this compound in different plant systems. This document summarizes quantitative data, details experimental protocols for residue analysis, and visualizes the metabolic pathways.

I. Overview of Fenhexamid Metabolism in Plants

Fenhexamid, a hydroxyanilide fungicide, is primarily used to control gray mold (Botrytis cinerea) on a variety of crops. Its metabolic fate in plants is a critical factor in determining its efficacy, persistence, and the nature of residues. Studies have shown that while Fenhexamid is relatively stable on plant surfaces, it undergoes limited metabolic transformation within the plant tissues. The primary metabolic pathways involve hydroxylation of the cyclohexyl ring, followed by conjugation with glucose (glycosylation).[1][2]

II. Comparative Quantitative Analysis of Fenhexamid and its Metabolites

The distribution of Fenhexamid and its metabolites varies among different plant species. The parent compound, Fenhexamid, consistently constitutes the major portion of the total residue.[2] The following table summarizes the distribution of Fenhexamid and its key metabolites in grapes, apples, and tomatoes, as detailed in metabolism studies.

Compound Grapes (% of Total Recovered Radioactivity) Apples (% of Total Recovered Radioactivity) Tomatoes (% of Total Recovered Radioactivity)
Fenhexamid (Parent) 89.293.491.7
Metabolite M01 (Glucoside of Fenhexamid) 1.50.50.8
Metabolite M06 (4-hydroxy-fenhexamid) 0.30.20.3
Other Metabolites < 1.0< 1.0< 1.0
Unextracted Residues 5.83.54.1

Data compiled from the Food and Agriculture Organization (FAO) evaluation report.[3]

III. Metabolic Pathway of Fenhexamid in Plants

The metabolic transformation of Fenhexamid in plants follows a conserved pathway. The initial and most significant step is the hydroxylation of the cyclohexyl ring, primarily at the 4-position, to form 4-hydroxy-fenhexamid (M06). This is followed by the conjugation of the hydroxyl group of the parent compound or its hydroxylated metabolite with glucose to form glucosides (e.g., M01). These conjugation reactions increase the water solubility of the compounds, facilitating their sequestration within the plant cell. In some species, further conjugation with malonic acid has also been observed.[1]

Fenhexamid_Metabolism Fenhexamid Fenhexamid M06 4-hydroxy-fenhexamid (M06) Fenhexamid->M06 Hydroxylation M01 Fenhexamid glucoside (M01) Fenhexamid->M01 Glycosylation Malonyl_Conjugate Malonylglucoside Conjugate M01->Malonyl_Conjugate Malonylation

Figure 1. Generalized metabolic pathway of Fenhexamid in plants.

IV. Experimental Protocols for Fenhexamid Residue Analysis

Accurate quantification of Fenhexamid and its metabolites is crucial for residue monitoring and regulatory compliance. Various analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common.

A. Sample Preparation and Extraction

A generic and widely used extraction and clean-up procedure for Fenhexamid residues in plant matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: A representative sample of the plant material (e.g., 10-15 g) is homogenized.

  • Extraction: The homogenized sample is extracted with acetonitrile. For acidic compounds or to improve stability, 1% acetic acid may be added to the acetonitrile.

  • Salting Out: A mixture of anhydrous magnesium sulfate and sodium acetate (or other appropriate salts) is added to partition the acetonitrile from the aqueous phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: The supernatant is transferred to a tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interfering matrix components such as pigments, sugars, and organic acids.

  • Final Extract: The cleaned extract is then concentrated and reconstituted in a suitable solvent for chromatographic analysis.

B. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 125 mm x 4 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic or gradient mixture of water (often with a buffer like sodium dihydrogen phosphate) and acetonitrile. A typical isocratic mobile phase is a 50:50 (v/v) mixture of water (with 1 g/L NaH₂PO₄) and acetonitrile.[4]

  • Flow Rate: 1-2 mL/min.[4]

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 10-250 µL, depending on the expected concentration.[4]

  • Quantification: Based on a calibration curve prepared from certified reference standards.

C. Gas Chromatography with Electron Capture Detector (GC-ECD)
  • Instrumentation: A gas chromatograph fitted with an Electron Capture Detector (ECD).

  • Column: A capillary column suitable for pesticide analysis (e.g., DB-5).

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperatures: Typically around 250-300°C.

  • Oven Temperature Program: A programmed temperature ramp to achieve optimal separation of the analyte from matrix components.

  • Derivatization: For improved volatility and sensitivity, Fenhexamid may be derivatized, for example, by methylation of the hydroxyl group.

  • Quantification: Comparison of peak areas with those of external standards.

The following diagram illustrates a typical workflow for the analysis of Fenhexamid residues in plant samples.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Homogenization Homogenization of Plant Material Extraction Acetonitrile Extraction (QuEChERS) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup HPLC HPLC-UV / LC-MS/MS Cleanup->HPLC Liquid Chromatography GC GC-ECD / GC-MS Cleanup->GC Gas Chromatography Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis GC->Data_Analysis

Figure 2. Experimental workflow for Fenhexamid residue analysis.

V. Conclusion

The metabolism of Fenhexamid in the studied plant species is limited, with the parent compound remaining the dominant residue. The primary metabolic transformations are hydroxylation and subsequent glycosylation. The provided experimental protocols offer robust and reliable methods for the quantification of Fenhexamid residues in various plant matrices. This comparative guide serves as a valuable resource for researchers investigating the environmental fate and safety of this widely used fungicide.

References

A Comparative Guide to Analytical Methods for Fenhexamid Residue Analysis: Classic Chromatography vs. a Novel Voltammetric Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and pesticide development, the accurate quantification of fungicide residues is paramount for ensuring food safety and environmental compliance. This guide provides a detailed comparison of established chromatographic methods for Fenhexamid residue analysis with a recently developed, highly sensitive voltammetric technique.

Fenhexamid is a widely used fungicide to control Botrytis cinerea on various fruits and vegetables.[1][2][3] Consequently, robust and validated analytical methods are crucial for monitoring its residue levels. Traditionally, liquid chromatography with tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC) have been the methods of choice.[4][5][6] While reliable, these techniques can be expensive, time-consuming, and require significant solvent usage.[5] This guide introduces and evaluates a novel electrochemical method using a disposable pencil graphite electrode (PGE) as a cost-effective and sensitive alternative.[5]

Performance Data Comparison

The following tables summarize the key performance metrics of the new voltammetric method compared to established chromatographic techniques for Fenhexamid residue analysis.

Performance Metric Voltammetric Method (PGE) LC-MS/MS GC-ECD
Limit of Detection (LOD) 0.32 - 0.34 nmol L⁻¹0.0033 mg/kg0.01 mg/kg
Limit of Quantification (LOQ) Not explicitly stated, but linearity is established from 0.001 µmol L⁻¹0.01 mg/kg[4][7][8]0.1 mg/kg[9]
Linearity (Range) 0.001–5.0 µmol L⁻¹ (two linear ranges)[5]Typically 0.01 to 10 mg/lNot explicitly stated
Recovery (%) 94.0 - 106.0% (in spiked water and soil samples)89.0 - 107.3%[6]94.2 - 99.4%[9]
Relative Standard Deviation (RSD %) 1.5 - 4.5% (intra- and inter-day precision)[5]≤5.0%[6]8.6 - 12%

Experimental Protocols

Novel Voltammetric Method using Pencil Graphite Electrode (PGE)

This method offers a rapid and highly sensitive determination of Fenhexamid based on its electro-oxidation and electroreduction behavior.[5]

1. Electrode Preparation:

  • A pencil graphite electrode (PGE) is used as the working electrode. No complex modification is required, making it a cost-effective and disposable option.[5]

2. Electrochemical Measurement:

  • Technique: Differential Pulse Voltammetry (DPV).[5]

  • Supporting Electrolyte: Britton-Robinson buffer (BRB) solution.[5]

  • Procedure:

    • The PGE is immersed in the BRB solution containing the sample extract.

    • A differential pulse voltammogram is recorded, revealing an oxidation peak around +0.65 V and a reduction peak around +0.45 V for Fenhexamid.[5]

    • The peak currents are proportional to the concentration of Fenhexamid.

3. Sample Preparation (for water and soil samples):

  • Water Samples: Spiked with a Fenhexamid stock solution and filtered through a 0.22-µm membrane.[5]

  • Soil Samples:

    • The soil sample is spiked with a Fenhexamid stock solution.

    • 20 mL of pure methanol is added to 2.0 g of the ground soil sample.[5]

Established Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely accepted and validated method for the determination of Fenhexamid residues in various matrices.[4]

1. Sample Extraction (QuEChERS method):

  • The sample (e.g., fruits, vegetables) is homogenized.

  • An extraction solvent (e.g., acetonitrile) is added, and the sample is shaken vigorously.

  • Partitioning salts are added to induce phase separation.

  • The upper acetonitrile layer is collected for cleanup.

2. Sample Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

  • The extract is mixed with a combination of sorbents (e.g., PSA, C18) to remove interfering matrix components.

  • The mixture is centrifuged, and the supernatant is collected.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: An aliquot of the cleaned-up extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program is used to separate Fenhexamid from other compounds.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Fenhexamid is ionized (typically using electrospray ionization - ESI) and fragmented. Specific precursor and product ion transitions are monitored for quantification and confirmation.[7]

Visualizing the Workflow: A Novel Voltammetric Approach

Fenhexamid_Voltammetry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Voltammetric Analysis cluster_data Data Processing Sample Water or Soil Sample Spike Spike with Fenhexamid Standard Sample->Spike Filter_Extract Filter (Water) or Extract with Methanol (Soil) Spike->Filter_Extract Measurement Immerse PGE in Sample + BRB and run Differential Pulse Voltammetry (DPV) Filter_Extract->Measurement Prepared Sample PGE Prepare Pencil Graphite Electrode (PGE) PGE->Measurement Electrolyte Prepare Britton-Robinson Buffer (BRB) Electrolyte->Measurement Detection Detect Oxidation/Reduction Peaks Measurement->Detection Quantification Quantify Fenhexamid Concentration Detection->Quantification

Caption: Workflow of the novel voltammetric method for Fenhexamid analysis.

Conclusion

While LC-MS/MS and GC-based methods remain the gold standard for regulatory purposes due to their high selectivity and well-established protocols, the novel voltammetric method using a pencil graphite electrode presents a compelling alternative for rapid screening and high-throughput analysis. Its key advantages include lower cost, simpler instrumentation, reduced solvent consumption, and excellent sensitivity. For research and quality control laboratories, this electrochemical approach could serve as a valuable tool for the efficient monitoring of Fenhexamid residues.

References

A Guide to Inter-Laboratory Comparison of Fenhexamid Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of inter-laboratory comparisons for the analysis of Fenhexamid residues in food matrices. It is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the quantitative analysis of this fungicide. The document outlines common analytical methods, presents data from a proficiency test, and offers a standardized workflow for conducting such comparisons.

Introduction to Fenhexamid and Residue Analysis

Fenhexamid is a protectant fungicide used to control grey mold and brown rot on a variety of fruits and vegetables.[1] Its mode of action involves the inhibition of spore germ tube development and hyphal growth.[1] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for Fenhexamid in different food commodities. Accurate and reliable analytical methods are crucial for monitoring compliance with these MRLs and ensuring consumer safety.

Inter-laboratory comparisons, or proficiency tests (PTs), are essential for evaluating and improving the performance of laboratories conducting these analyses. These tests help to identify potential analytical errors, harmonize methodologies, and ensure the comparability of results across different laboratories.

Data Presentation: Insights from a Proficiency Test

An effective way to assess the state of Fenhexamid residue analysis is to examine the results of a proficiency test. The International Measurement Evaluation Programme 37 (IMEP-37) organized a proficiency test for the determination of 20 pesticides, including Fenhexamid, in a grape sample.[2][3][4] A total of 81 laboratories from European Union member states and other countries participated.[2][3][4]

The performance of the participating laboratories was evaluated using z-scores, which measure the deviation of a laboratory's result from the assigned reference value. A z-score between -2 and 2 is generally considered satisfactory.[5]

Table 1: Summary of Fenhexamid Proficiency Test Results (IMEP-37) [2][3][4]

ParameterValue
AnalyteFenhexamid
MatrixGrapes
Assigned Value (Xref)0.440 mg/kg
Standard Uncertainty of Assigned Value (Uref)0.022 mg/kg
Standard Deviation for Proficiency Assessment (σp)0.110 mg/kg (25% of Assigned Value)
Number of Participating Laboratories81
Percentage of Satisfactory Z-scores (|z| ≤ 2)91%
Percentage of Questionable Z-scores (2 < |z| < 3)4%
Percentage of Unsatisfactory Z-scores (|z| ≥ 3)5%

The results of the IMEP-37 proficiency test indicate that a high percentage of participating laboratories were able to accurately quantify Fenhexamid residues in grapes. However, the presence of questionable and unsatisfactory results highlights the importance of continuous quality control and participation in such inter-laboratory comparisons.

Experimental Protocols

The following sections detail a widely accepted methodology for the analysis of Fenhexamid residues in food matrices, based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined approach for extracting pesticide residues from a variety of food matrices.

Materials:

  • Homogenized sample (e.g., grapes)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate

  • Disodium citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • Centrifuge tubes (50 mL and 15 mL)

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 15 mL centrifuge tube containing PSA sorbent (e.g., 50 mg) and anhydrous MgSO₄ (e.g., 150 mg).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

    • The resulting supernatant is the final extract for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of pesticide residues.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Table 2: Example LC-MS/MS Parameters for Fenhexamid Analysis

ParameterSetting
LC Conditions
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid
GradientA suitable gradient from high aqueous to high organic content
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)302.1
Product Ions (m/z)97.1, 133.1 (example transitions, may vary by instrument)
Collision EnergyOptimized for the specific instrument and transitions

Mandatory Visualization

The following diagrams illustrate the workflow of an inter-laboratory comparison and the experimental procedure for Fenhexamid residue analysis.

InterLab_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Evaluation & Reporting A Selection of Analyte & Matrix (Fenhexamid in Grapes) B Preparation & Homogenization of Test Material A->B C Homogeneity & Stability Testing B->C D Establishment of Assigned Value (Xref) C->D E Distribution of Samples to Participants D->E F Analysis by Participating Laboratories E->F G Submission of Results F->G H Statistical Analysis (Calculation of Z-scores) G->H I Issuance of Proficiency Test Report H->I J Corrective Actions by Underperforming Labs I->J

Workflow for an Inter-laboratory Comparison of Fenhexamid Residue Analysis.

Fenhexamid_Analysis_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh 10g Homogenized Sample P2 Add Acetonitrile & Salts P1->P2 P3 Shake & Centrifuge P2->P3 P4 Transfer Supernatant P3->P4 P5 d-SPE Cleanup with PSA P4->P5 P6 Vortex & Centrifuge P5->P6 P7 Final Extract P6->P7 A1 Inject into LC-MS/MS P7->A1 A2 Separation on C18 Column A1->A2 A3 Detection by MS/MS (MRM Mode) A2->A3 D1 Peak Integration A3->D1 D2 Quantification using Calibration Curve D1->D2 D3 Report Result (mg/kg) D2->D3

Experimental Workflow for Fenhexamid Residue Analysis.

References

A Comparative Analysis of Fenhexamid and Biofungicides for Gray Mold Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, poses a significant threat to a wide range of crops, leading to substantial economic losses globally. Management of this disease has traditionally relied on synthetic fungicides. However, the emergence of fungicide resistance and increasing demand for sustainable agricultural practices have spurred interest in alternative control strategies, including the use of biofungicides. This guide provides a detailed comparison of the synthetic fungicide fenhexamid and prominent biofungicides, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use.

Executive Summary

Fenhexamid is a locally systemic fungicide that provides effective control of Botrytis cinerea by inhibiting a key enzyme in the fungal sterol biosynthesis pathway.[1] Biofungicides, such as those containing Pythium oligandrum and Bacillus subtilis, offer alternative modes of action, including mycoparasitism and the production of antifungal compounds, respectively.[2][3] Experimental data demonstrates that while fenhexamid often exhibits high efficacy, certain biofungicides can provide comparable levels of disease control under specific conditions. The integration of both chemical and biological controls presents a promising strategy for sustainable and effective gray mold management.

Efficacy Comparison: Fenhexamid vs. Biofungicides

The following tables summarize quantitative data from various studies comparing the efficacy of fenhexamid with that of biofungicides containing Pythium oligandrum and Bacillus subtilis for the control of Botrytis cinerea.

Table 1: Efficacy Against Botrytis cinerea in Raspberry

TreatmentActive Ingredient/OrganismEfficacy (% Disease Reduction)Reference
FenhexamidFenhexamid87.0 - 89.6Tanović et al.
BiofungicidePythium oligandrum12.6 - 46.6Tanović et al.
BiofungicideBacillus subtilisNot specified in this studyTanović et al.

Table 2: Efficacy Against Botrytis cinerea in Grape

TreatmentActive Ingredient/OrganismEfficacy (Control Effect - unitless)Reference
Fludioxonil (as a standard)Fludioxonil93.16An et al., 2022
BiofungicidePythium oligandrum73.27An et al., 2022
FenhexamidFenhexamidVariable, often lower than other syntheticsBenchchem
BiofungicideBacillus subtilis54% reduction in severityCalvo-Garrido et al., 2019[4]

Table 3: Efficacy Against Botrytis cinerea in Strawberry

TreatmentActive Ingredient/OrganismEfficacy (% Growth Inhibition/Disease Reduction)Reference
FenhexamidFenhexamidControlled sensitive isolates but not resistant onesGrabke et al., 2014[5][6]
BiofungicideBacillus subtilis LC1474.16% growth inhibition (in vitro)Asraoui et al., 2023[7]
BiofungicideBacillus amyloliquefaciens LC1365.55% growth inhibition (in vitro)Asraoui et al., 2023[7]

Mechanisms of Action

Fenhexamid: Inhibition of Ergosterol Biosynthesis

Fenhexamid belongs to the hydroxyanilide class of fungicides and specifically targets the ergosterol biosynthesis pathway in fungi.[1] It inhibits the 3-keto reductase enzyme (encoded by the erg27 gene), which is crucial for the C4-demethylation step in the formation of ergosterol.[8] Ergosterol is a vital component of fungal cell membranes, responsible for maintaining their structural integrity and fluidity. By disrupting ergosterol production, fenhexamid impairs fungal growth and ultimately leads to cell death.[1]

Fenhexamid_Pathway cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_fenhexamid Fenhexamid Action Precursors Precursors Intermediate_1 Intermediate_1 Precursors->Intermediate_1 Multiple Steps Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 C4-Demethylation (multi-enzyme complex) 3_keto_reductase 3-Keto Reductase (ERG27) Ergosterol Ergosterol Intermediate_2->Ergosterol Further Steps Fenhexamid Fenhexamid Fenhexamid->3_keto_reductase Inhibits Disrupted_Pathway Disrupted Ergosterol Synthesis 3_keto_reductase->Disrupted_Pathway Leads to Fungal_Cell_Death Fungal Cell Death Disrupted_Pathway->Fungal_Cell_Death Results in

Caption: Fenhexamid's mode of action targeting the ergosterol biosynthesis pathway.

Biofungicides: Diverse Mechanisms of Control

Biofungicides employ a variety of mechanisms to suppress fungal pathogens, often providing a multi-pronged approach to disease management.

Pythium oligandrum: Mycoparasitism

Pythium oligandrum is a mycoparasite, meaning it directly parasitizes other fungi. Its hyphae coil around and penetrate the hyphae of Botrytis cinerea.[3] Following penetration, P. oligandrum releases enzymes that degrade the host's cellular components, which it then absorbs for its own nutrition, ultimately killing the pathogenic fungus.[9]

Mycoparasitism_Pathway cluster_interaction Mycoparasitic Interaction P_oligandrum Pythium oligandrum (Mycoparasite) Contact Contact and Recognition P_oligandrum->Contact B_cinerea Botrytis cinerea (Pathogen) B_cinerea->Contact Coiling Coiling of P. oligandrum hyphae around B. cinerea Contact->Coiling Penetration Enzymatic Penetration of B. cinerea hyphae Coiling->Penetration Degradation Degradation of Host Cellular Contents Penetration->Degradation Nutrient_Uptake Nutrient Uptake by P. oligandrum Degradation->Nutrient_Uptake B_cinerea_Death Death of Botrytis cinerea Nutrient_Uptake->B_cinerea_Death

Caption: The mycoparasitic mechanism of Pythium oligandrum against Botrytis cinerea.

Bacillus subtilis: Antibiosis and Competition

Strains of Bacillus subtilis produce a wide array of secondary metabolites with antifungal properties, a mechanism known as antibiosis.[10] These compounds, including lipopeptides like iturins, fengycins, and surfactins, can disrupt the cell membranes of B. cinerea and inhibit its growth.[11] Additionally, B. subtilis can outcompete pathogens for space and nutrients on the plant surface and produce volatile organic compounds (VOCs) that inhibit fungal spore germination and mycelial growth.[2]

Antibiosis_Pathway cluster_mechanisms Mechanisms of Action B_subtilis Bacillus subtilis Antibiosis Production of Antifungal Metabolites (e.g., Lipopeptides) B_subtilis->Antibiosis Competition Competition for Nutrients and Space B_subtilis->Competition VOCs Production of Volatile Organic Compounds (VOCs) B_subtilis->VOCs B_cinerea_Inhibition Inhibition of Botrytis cinerea Growth and Spore Germination Antibiosis->B_cinerea_Inhibition Competition->B_cinerea_Inhibition VOCs->B_cinerea_Inhibition

Caption: The multifaceted mechanisms of Bacillus subtilis in controlling Botrytis cinerea.

Experimental Protocols

In Vitro Fungicide Efficacy Testing

A generalized protocol for assessing the in vitro efficacy of fungicides against Botrytis cinerea is as follows:

  • Isolate Preparation: A pure culture of Botrytis cinerea is isolated from an infected plant part (e.g., leaf, stem, or fruit) and maintained on a suitable nutrient medium such as Potato Dextrose Agar (PDA).[8]

  • Fungicide Stock Solutions: Stock solutions of the test fungicides are prepared in sterile distilled water or an appropriate solvent.

  • Amended Media Preparation: The fungicide stock solutions are incorporated into molten PDA at various concentrations.[8] Control plates contain PDA without any fungicide.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the margin of an actively growing B. cinerea culture is placed in the center of each fungicide-amended and control plate.[12]

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.[12]

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals (e.g., after 3, 5, and 7 days).[13]

  • Efficacy Calculation: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average diameter of the fungal colony on the control plates and T is the average diameter of the fungal colony on the treated plates.

In_Vitro_Workflow Start Start Isolate_Prep Prepare Pure Culture of Botrytis cinerea Start->Isolate_Prep Media_Prep Prepare Fungicide-Amended and Control Media Plates Isolate_Prep->Media_Prep Fungicide_Prep Prepare Fungicide Stock Solutions Fungicide_Prep->Media_Prep Inoculation Inoculate Plates with B. cinerea Mycelial Plugs Media_Prep->Inoculation Incubation Incubate at Controlled Temperature and Darkness Inoculation->Incubation Data_Collection Measure Radial Colony Growth Incubation->Data_Collection Calculation Calculate Percentage of Mycelial Growth Inhibition Data_Collection->Calculation End End Calculation->End

Caption: A generalized workflow for in vitro fungicide efficacy testing.

In Vivo Fungicide Efficacy Testing (Detached Fruit Assay)

A common method for evaluating fungicide efficacy in a more realistic setting is the detached fruit assay:

  • Fruit Selection and Preparation: Healthy, undamaged fruit (e.g., strawberries, grapes) are selected, surface-sterilized, and allowed to air dry.

  • Inoculation: A suspension of B. cinerea spores (e.g., 10^5 spores/mL) is prepared. Fruit can be wounded (e.g., with a sterile needle) and inoculated with a droplet of the spore suspension.[14]

  • Fungicide Application: The fungicide treatments are applied to the fruit either before (preventive) or after (curative) inoculation. This is typically done by spraying until runoff.

  • Incubation: The treated and inoculated fruit are placed in a humid chamber at a controlled temperature (e.g., 20-25°C) to facilitate disease development.

  • Disease Assessment: The incidence (percentage of infected fruit) and severity (e.g., lesion diameter) of gray mold are assessed at regular intervals.

  • Efficacy Calculation: The control efficacy is calculated by comparing the disease levels in the treated fruit to those in the untreated control.

In_Vivo_Workflow Start Start Fruit_Prep Select and Surface-Sterilize Healthy Fruit Start->Fruit_Prep Treatment_Application Apply Fungicide Treatments (Preventive or Curative) Fruit_Prep->Treatment_Application Inoculum_Prep Prepare Botrytis cinerea Spore Suspension Inoculation Inoculate Fruit with Spore Suspension Inoculum_Prep->Inoculation Treatment_Application->Inoculation Incubation Incubate in Humid Chamber at Controlled Temperature Inoculation->Incubation Disease_Assessment Assess Disease Incidence and Severity Incubation->Disease_Assessment Efficacy_Calculation Calculate Control Efficacy Disease_Assessment->Efficacy_Calculation End End Efficacy_Calculation->End

Caption: A generalized workflow for in vivo fungicide efficacy testing using a detached fruit assay.

Conclusion

Both fenhexamid and biofungicides offer effective options for the management of gray mold. Fenhexamid provides reliable control through a well-understood mode of action, but the risk of fungicide resistance necessitates careful management strategies. Biofungicides present a more diverse and sustainable approach, with multiple mechanisms of action that can contribute to a more robust and durable disease management strategy. While the efficacy of some biofungicides can be more variable and dependent on environmental conditions, research continues to improve their formulation and application for more consistent performance. For researchers and professionals in drug development, the exploration of novel bio-based compounds and the optimization of integrated pest management strategies that combine both chemical and biological controls will be key to the future of sustainable and effective gray mold management.

References

A Comparative Analysis of the Toxicological Profiles of Fenhexamid and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of the fungicide Fenhexamid and its primary metabolites. The information is compiled from various toxicological studies and regulatory assessments to support research and development in the field of agrochemicals and environmental science. While extensive data is available for the parent compound, Fenhexamid, publicly accessible quantitative toxicity data for its metabolites remains limited.

Summary of Toxicological Data

Fenhexamid generally exhibits low acute toxicity. The primary metabolic pathways involve hydroxylation and glucuronidation. The main metabolites identified in toxicological studies are 4-hydroxy-fenhexamid and the glucuronide conjugate of Fenhexamid.

Table 1: Acute Toxicity of Fenhexamid

Route of ExposureToxicity CategoryEndpoint (Rat, unless otherwise specified)Reference
OralIVLD50 > 5,000 mg/kg[1][2]
DermalIVLD50 > 5,000 mg/kg[2]
InhalationIVLC50 > 5.06 mg/L[2]
Eye IrritationIVNot an irritant (Rabbit)[1]
Skin IrritationIVNot an irritant (Rabbit)[1]
Skin Sensitization-Not a sensitizer (Guinea Pig)[1]

Table 2: Toxicity of Fenhexamid Metabolites

MetaboliteOrganismEndpointResultReference
Unspecified PhotoproductOncorhynchus mykiss (Rainbow Trout)Acute ToxicityNo lethal effect at 100 mg/L[3]

Note: There is a significant lack of publicly available quantitative toxicity data (e.g., LD50, EC50) for the primary metabolites of Fenhexamid (4-hydroxy-fenhexamid and its glucuronide conjugates). Regulatory assessments by agencies such as the U.S. EPA have concluded that Fenhexamid does not appear to produce metabolites that are more toxic than the parent compound.[2][4]

Experimental Protocols

The following outlines a general experimental workflow for assessing and comparing the toxicity of a parent compound like Fenhexamid and its metabolites, based on established OECD guidelines for the testing of chemicals.[1]

Test Substance Preparation and Characterization
  • Parent Compound and Metabolites: Obtain analytical standards of Fenhexamid and its primary metabolites (e.g., 4-hydroxy-fenhexamid, Fenhexamid-glucuronide).

  • Characterization: Confirm the identity and purity of all test substances using appropriate analytical methods (e.g., HPLC, LC-MS/MS, NMR).

  • Formulation: Prepare stock solutions and serial dilutions in a suitable vehicle (e.g., distilled water, saline, corn oil) depending on the route of administration and the physicochemical properties of the compounds.

Acute Toxicity Testing (based on OECD Test Guidelines 420, 402, 403)
  • Oral Toxicity (LD50):

    • Test System: Typically, female rats are used.

    • Procedure: Administer the test substance by gavage at various dose levels to different groups of animals. A control group receives the vehicle only.

    • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Endpoint: Calculate the median lethal dose (LD50) with confidence intervals.

  • Dermal Toxicity (LD50):

    • Test System: Rats, rabbits, or guinea pigs.

    • Procedure: Apply the test substance to a shaved area of the skin.

    • Observation: Observe for signs of local and systemic toxicity and mortality over 14 days.

    • Endpoint: Determine the dermal LD50.

  • Inhalation Toxicity (LC50):

    • Test System: Rats.

    • Procedure: Expose animals to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a specified duration (typically 4 hours).

    • Observation: Monitor for signs of toxicity and mortality during and after exposure.

    • Endpoint: Calculate the median lethal concentration (LC50).

In Vitro Cytotoxicity Assays
  • Cell Lines: Utilize relevant cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity, MCF-7 for endocrine disruption potential).

  • Procedure: Expose cells to a range of concentrations of Fenhexamid and its metabolites.

  • Endpoints:

    • Cell Viability: Measure using assays such as MTT, MTS, or neutral red uptake.

    • Apoptosis/Necrosis: Assess using techniques like flow cytometry with Annexin V/Propidium Iodide staining.

    • Genotoxicity: Evaluate DNA damage using the Comet assay or Micronucleus test.

Ecotoxicity Testing (based on OECD Test Guidelines 202, 203, 201)
  • Aquatic Invertebrates (e.g., Daphnia magna):

    • Procedure: Expose organisms to various concentrations of the test substances in water.

    • Endpoint: Determine the concentration that causes immobilization in 50% of the population (EC50) after 48 hours.

  • Fish (e.g., Rainbow Trout, Zebrafish):

    • Procedure: Expose fish to a range of concentrations in a semi-static or flow-through system.

    • Endpoint: Determine the concentration that is lethal to 50% of the fish (LC50) over a 96-hour period.

  • Algae (e.g., Raphidocelis subcapitata):

    • Procedure: Expose algal cultures to the test substances.

    • Endpoint: Measure the inhibition of growth over a 72-hour period to determine the EC50.

Visualizations

The following diagrams illustrate the metabolic pathway of Fenhexamid and a generalized workflow for comparative toxicity testing.

Metabolic Pathway of Fenhexamid Fenhexamid Fenhexamid Hydroxylation Hydroxylation (Phase I Metabolism) Fenhexamid->Hydroxylation CYP450 enzymes Glucuronidation_parent Glucuronidation (Phase II Metabolism) Fenhexamid->Glucuronidation_parent UGT enzymes Metabolite_OH 4-hydroxy-fenhexamid (M06) Hydroxylation->Metabolite_OH Metabolite_glucuronide_parent Fenhexamid-glucuronide (M17) Glucuronidation_parent->Metabolite_glucuronide_parent Glucuronidation_metabolite Glucuronidation (Phase II Metabolism) Metabolite_OH->Glucuronidation_metabolite UGT enzymes Excretion Excretion Metabolite_glucuronide_parent->Excretion Metabolite_glucuronide_OH 4-hydroxy-fenhexamid-glucuronide (M18) Glucuronidation_metabolite->Metabolite_glucuronide_OH Metabolite_glucuronide_OH->Excretion Experimental Workflow for Comparative Toxicity Assessment cluster_0 Preparation cluster_1 In Vivo Testing cluster_2 In Vitro Testing cluster_3 Ecotoxicity Testing cluster_4 Data Analysis & Comparison Test_Substances Obtain & Characterize Fenhexamid & Metabolites Dose_Formulation Dose Formulation Test_Substances->Dose_Formulation Acute_Oral Acute Oral Toxicity (LD50) Dose_Formulation->Acute_Oral Acute_Dermal Acute Dermal Toxicity (LD50) Dose_Formulation->Acute_Dermal Acute_Inhalation Acute Inhalation Toxicity (LC50) Dose_Formulation->Acute_Inhalation Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) Dose_Formulation->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Comet Assay) Dose_Formulation->Genotoxicity Daphnia Daphnia sp. Acute Immobilisation Test (EC50) Dose_Formulation->Daphnia Fish Fish Acute Toxicity Test (LC50) Dose_Formulation->Fish Algae Algal Growth Inhibition Test (EC50) Dose_Formulation->Algae Data_Analysis Statistical Analysis (e.g., Probit, ANOVA) Acute_Oral->Data_Analysis Acute_Dermal->Data_Analysis Acute_Inhalation->Data_Analysis Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Daphnia->Data_Analysis Fish->Data_Analysis Algae->Data_Analysis Comparison Comparative Toxicity Profile Data_Analysis->Comparison Proposed Signaling Pathway of Fenhexamid in Breast Cancer Cells Fenhexamid Fenhexamid ER Estrogen Receptor (ER) Fenhexamid->ER PI3K PI3K ER->PI3K activates Akt Akt PI3K->Akt activates Cell_Migration_Proteins Cell Migration-Related Proteins (e.g., E-cadherin, Occludin) Akt->Cell_Migration_Proteins regulates expression VEGF VEGF Akt->VEGF increases expression SOX2 SOX2 Akt->SOX2 increases expression Migration_Angiogenesis Increased Cell Migration & Angiogenesis Cell_Migration_Proteins->Migration_Angiogenesis VEGF->Migration_Angiogenesis SOX2->Migration_Angiogenesis

References

Assessing the Endocrine-Disrupting Potential of Fenhexamid and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the endocrine-disrupting potential of the fungicide Fenhexamid and its analogs. The information is compiled from various in vitro studies and presented to facilitate an objective evaluation of their performance. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to support further research and development in this area.

Comparative Endocrine-Disrupting Activity

CompoundAssay TypeEndpointResult
FenhexamidAndrogen Receptor (AR) Reporter AssayAntiandrogenic ActivityIdentified as an antiandrogen
FenhexamidEstrogen Receptor α (ERα) Yeast Reporter AssayEstrogenic ActivityEC50 of 9.0µM
FenhexamidmiR-21 Expression in Breast Cancer CellsDownstream Antiestrogenic ActivityStimulated miR-21 expression

Key Signaling Pathways in Endocrine Disruption

The following diagrams illustrate the primary signaling pathways susceptible to disruption by endocrine-active compounds like Fenhexamid.

Estrogen_Signaling_Pathway cluster_cell Target Cell ER Estrogen Receptor (ER) ERE Estrogen Response Element ER->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Estrogen Estrogen Estrogen->ER Binds Fenhexamid Fenhexamid/Analog Fenhexamid->ER Binds/Interferes Cellular_Response Cellular Response Gene_Transcription->Cellular_Response

Estrogen Receptor Signaling Pathway

Androgen_Signaling_Pathway cluster_cell Target Cell AR Androgen Receptor (AR) ARE Androgen Response Element AR->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Androgen Androgen Androgen->AR Binds Fenhexamid Fenhexamid/Analog Fenhexamid->AR Antagonizes Cellular_Response Cellular Response Gene_Transcription->Cellular_Response Receptor_Binding_Assay_Workflow A Prepare Receptor Cytosol B Incubate Cytosol with Radiolabeled Ligand and Test Compound (Fenhexamid/Analog) A->B C Separate Receptor-Bound and Unbound Ligand B->C D Quantify Radioactivity C->D E Determine IC50 D->E H295R_Assay_Workflow A Culture H295R Cells B Expose Cells to Test Compound (Fenhexamid/Analog) for 48h A->B C Harvest Culture Medium B->C E Assess Cell Viability B->E D Measure Hormone Levels (e.g., Testosterone, Estradiol) via ELISA or LC-MS/MS C->D F Analyze Data and Determine Effect Concentration D->F E->F Aromatase_Assay_Workflow A Prepare Aromatase Source (e.g., Human Recombinant Microsomes) B Incubate Aromatase with Substrate (e.g., Androstenedione) and Test Compound (Fenhexamid/Analog) A->B C Measure Product Formation (e.g., Estrone or a Fluorescent Metabolite) B->C D Calculate Percent Inhibition C->D E Determine IC50 D->E

Fenhexamid's Footprint: A Comparative Guide to its Impact on Non-Target Soil Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the fungicide fenhexamid's impact on non-target soil microorganisms. Data-driven comparisons with other fungicides are presented to aid in environmental impact assessments and the development of more sustainable agricultural practices.

While quantitative data on the direct impact of fenhexamid on key soil microbial health indicators such as microbial biomass and diversity indices are limited in publicly available research, this guide synthesizes existing qualitative knowledge and juxtaposes it with quantitative data for other commonly used fungicides. This comparative approach offers valuable insights into the potential ecological footprint of fenhexamid in the soil environment.

Executive Summary

Fenhexamid, a hydroxyanilide fungicide, is recognized for its rapid dissipation in soil, a characteristic that may contribute to a perceived lower direct impact on microbial communities compared to more persistent fungicides.[1][2] Studies suggest that fenhexamid can induce shifts in the genetic structure of soil bacterial communities, potentially favoring microbes capable of its degradation.[3][4] However, a notable gap exists in the literature regarding its quantitative effects on microbial biomass, diversity, and key soil enzyme activities. In contrast, fungicides such as strobilurins (e.g., azoxystrobin), triazoles (e.g., tebuconazole), and others have been shown to cause significant, measurable changes in these crucial soil health parameters.

Comparative Analysis of Fungicide Impacts

To provide a clear comparison, the following tables summarize the reported effects of various fungicides on soil microbial biomass, diversity, and enzyme activities. Due to the scarcity of quantitative data for fenhexamid, its observed effects are described qualitatively.

Table 1: Impact of Fungicides on Soil Microbial Biomass and Diversity

Fungicide ClassFungicideMicrobial Biomass (e.g., µg C/g soil)Microbial Diversity (e.g., Shannon/Simpson Index)Reference(s)
Hydroxyanilide Fenhexamid No quantitative data available. Rapid dissipation may limit long-term biomass effects.Qualitative changes in bacterial community structure observed. May favor specific degrading bacteria.[1][3][4]
StrobilurinAzoxystrobin, Kresoxim-methylDecrease in microbial biomass reported.Can decrease bacterial and fungal diversity (Shannon index).[5]
TriazoleTebuconazole, Difenoconazole, EpoxiconazoleCan decrease microbial biomass.Can decrease bacterial and fungal diversity (Shannon index).[5]
ChloronitrileChlorothalonilVariable effects reported; can reduce microbial biomass.May have a greater influence on the microbiome than penetrant fungicides.[5]
BenzimidazoleCarbendazimCan cause a decrease in microbial biomass.Can lead to a decrease in bacterial diversity.[6]
DicarboximideIprodioneCan alter the structure of the soil bacterial community.No specific diversity index data found.[6]
BiologicalSoilGard (Trichoderma virens)Initially less disruptive than chemical fungicides, but delayed negative consequences observed.Delayed negative impact on bacterial diversity.[6]
PhenylamideRidomil (Metalaxyl)Can lead to an increase in certain bacterial populations (e.g., Pseudomonas).Immediate negative effect on soil bacterial diversity.[6]

Table 2: Impact of Fungicides on Soil Enzyme Activities

Fungicide ClassFungicideDehydrogenase ActivityUrease ActivityPhosphatase ActivityReference(s)
Hydroxyanilide Fenhexamid No quantitative data available.No quantitative data available.No quantitative data available.
StrobilurinAzoxystrobinCan be inhibited.Can be inhibited.Can be inhibited.[5]
TriazoleTebuconazoleCan be inhibited.Inhibition reported.Inhibition reported.[7]
ChloronitrileChlorothalonilSignificant reduction reported in some soil types.Inhibition reported.Inhibition reported.[7]
BenzimidazoleCarbendazimInhibition reported.Inhibition reported.Inhibition reported.[8]
DicarboximideIprodioneInhibition reported.Inhibition reported.Inhibition reported.[8]
PhenylamideRidomil (Metalaxyl)Can be inhibited.Can be inhibited.Can be inhibited.[8]

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparative analysis of fungicide impacts on soil microorganisms.

Assessment of Soil Microbial Biomass (Chloroform Fumigation-Extraction Method)

This method is a widely used standard for estimating the total microbial biomass in soil.

  • Principle: Soil samples are fumigated with chloroform (CHCl₃) to lyse microbial cells, releasing their cellular components. The amount of carbon extracted from the fumigated soil is compared to that from a non-fumigated control. The difference in extractable carbon is proportional to the microbial biomass.

  • Protocol:

    • Sample Preparation: Fresh soil samples are sieved (e.g., through a 2 mm mesh) to ensure homogeneity.

    • Fumigation: A subsample of soil is placed in a vacuum desiccator with a beaker containing ethanol-free chloroform and a few boiling chips. A vacuum is applied to cause the chloroform to boil, and the desiccator is then sealed and incubated in the dark at a constant temperature (e.g., 25°C) for 24 hours.

    • Extraction: After fumigation, the chloroform is removed by repeated evacuation. Both the fumigated and a non-fumigated (control) soil sample are extracted with a potassium sulfate (K₂SO₄) solution (e.g., 0.5 M) by shaking for a specified time (e.g., 30 minutes).

    • Analysis: The extracts are filtered, and the organic carbon content in the filtrates is determined using a total organic carbon (TOC) analyzer.

    • Calculation: Microbial biomass C is calculated using the formula: Biomass C = (C_fumigated - C_unfumigated) / kEC where kEC is a conversion factor (typically around 0.45).

Experimental_Workflow_Microbial_Biomass cluster_fumigation Fumigation cluster_control Control cluster_extraction Extraction cluster_analysis Analysis fumigate Soil Sample + Chloroform (24h incubation) extract_fum Extract with K2SO4 fumigate->extract_fum control Soil Sample (No Chloroform) extract_con Extract with K2SO4 control->extract_con toc_analysis TOC Analyzer extract_fum->toc_analysis extract_con->toc_analysis calculate Calculate Biomass C toc_analysis->calculate

Workflow for Microbial Biomass Estimation
Assessment of Soil Enzyme Activity (Spectrophotometric Assays)

Soil enzyme assays are used to measure the activity of specific enzymes, which are sensitive indicators of soil health and microbial function.

  • Principle: Soil is incubated with a specific substrate for the enzyme of interest. The product of the enzymatic reaction is then quantified, typically using a spectrophotometer.

  • Generic Protocol:

    • Sample Preparation: Fresh, sieved soil is used.

    • Incubation: A known weight of soil is mixed with a buffer solution and the specific substrate. The mixture is incubated under controlled conditions (temperature and time).

    • Reaction Stoppage: The enzymatic reaction is stopped by adding a chemical (e.g., an acid or a salt solution).

    • Extraction and Measurement: The product of the reaction is extracted and its concentration is measured using a spectrophotometer at a specific wavelength.

  • Specific Enzyme Assays:

    • Dehydrogenase: Measures the overall oxidative activity of soil microorganisms. Substrate: 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced to triphenylformazan (TPF). TPF is extracted with methanol and measured at 485 nm.

    • Urease: Involved in the nitrogen cycle. Substrate: Urea. The amount of ammonia released is determined.

    • Phosphatase: Involved in the phosphorus cycle. Substrate: p-nitrophenyl phosphate. The amount of p-nitrophenol released is measured at 400 nm.

Experimental_Workflow_Enzyme_Activity soil_sample Soil Sample incubation Incubate with Substrate & Buffer soil_sample->incubation stop_reaction Stop Reaction incubation->stop_reaction extraction Extract Product stop_reaction->extraction spectrophotometer Spectrophotometer Measurement extraction->spectrophotometer calculate Calculate Enzyme Activity spectrophotometer->calculate

General Workflow for Soil Enzyme Activity Assay

Signaling Pathways and Logical Relationships

While specific signaling pathways in soil microorganisms affected by fenhexamid are not well-documented, a logical relationship can be inferred from its mode of action and observed effects. Fenhexamid is known to inhibit the 3-keto reductase enzyme in fungi, which is involved in sterol biosynthesis.[1] The introduction of fenhexamid into the soil environment can lead to a selective pressure on the microbial community.

Signaling_Pathway_Inference fenhexamid Fenhexamid Application soil_microbes Soil Microbial Community fenhexamid->soil_microbes sensitive_microbes Sensitive Microbes (e.g., some fungi) soil_microbes->sensitive_microbes Inhibition tolerant_microbes Tolerant/Degrading Microbes (e.g., some bacteria) soil_microbes->tolerant_microbes Selection community_shift Shift in Microbial Community Structure sensitive_microbes->community_shift degradation_pathway Upregulation of Degradation Pathways (e.g., pcaH gene) tolerant_microbes->degradation_pathway Stimulation tolerant_microbes->community_shift

Inferred Impact of Fenhexamid on Soil Microbes

This diagram illustrates that the application of fenhexamid can lead to a decrease in sensitive microbial populations while selecting for tolerant or degrading microorganisms. This selective pressure can result in an overall shift in the microbial community structure and the upregulation of specific degradation pathways, as observed with the increase in pcaH gene copies in the presence of fenhexamid.[3][4]

Conclusion

The available evidence suggests that fenhexamid's impact on non-target soil microorganisms may be less pronounced than that of more persistent fungicides, largely due to its rapid degradation in the soil environment.[1][2] However, the current body of research lacks the quantitative data necessary for a comprehensive risk assessment of its effects on microbial biomass, diversity, and enzymatic functions. The qualitative data indicates a potential for shifts in microbial community structure, favoring organisms capable of degrading the fungicide.

For a more complete understanding of fenhexamid's ecological footprint, future research should focus on generating quantitative, comparative data on its effects on a wider range of soil microbial parameters. Such studies are crucial for developing informed and sustainable agricultural practices that minimize the non-target impacts of fungicides on vital soil ecosystems.

References

Safety Operating Guide

Fenhexamid-1-pentanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Fenhexamid, a fungicide classified as hazardous to the aquatic environment. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.

Core Safety and Hazard Information

Fenhexamid is characterized by its long-term toxic effects on aquatic life.[1][2][3] Therefore, preventing its release into the environment is of paramount importance.[1][2][3] The primary route of disposal is through a licensed hazardous waste management company.[4][5] It is crucial to handle Fenhexamid in accordance with its Safety Data Sheet (SDS) and all applicable local, regional, and national regulations.[1][2][4][5]

Hazard ClassificationDescriptionCitation
Aquatic Hazard Toxic to aquatic life with long lasting effects.[1][2][3]
Disposal Classification Hazardous Waste[2]
Environmental Precaution Avoid release to the environment.[1][2][3][5]

Operational Protocol for Fenhexamid Waste Management

The following step-by-step procedure outlines the in-laboratory management of Fenhexamid waste prior to its collection by a certified disposal service. Direct chemical treatment or neutralization of Fenhexamid waste in the laboratory is not recommended due to its stability and the lack of established protocols.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for Fenhexamid and Fenhexamid-contaminated materials (e.g., gloves, weighing papers, pipette tips).
  • The container must be made of a material compatible with Fenhexamid.
  • Do not mix Fenhexamid waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

2. Container Labeling:

  • Label the waste container with "Hazardous Waste," the full chemical name "Fenhexamid," and the appropriate hazard pictogram (environmentally hazardous).
  • Include the accumulation start date and the name of the principal investigator or laboratory responsible.

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Ensure the storage area is away from drains and sources of ignition.[4]
  • Store in a cool, dry place.[6]

4. Spill Management:

  • In the event of a spill, immediately contain the material.
  • For solid Fenhexamid, carefully sweep or scoop the material to avoid dust generation and place it in the designated hazardous waste container.[5]
  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.
  • Collect any spillage and ensure it is disposed of as hazardous waste.[1][3][4]
  • Clean the spill area thoroughly, and dispose of all cleaning materials as Fenhexamid-contaminated waste.

5. Disposal Request:

  • Once the waste container is full or has reached the maximum accumulation time allowed by your institution, arrange for its collection by a licensed hazardous waste disposal company.
  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

6. Contaminated Packaging:

  • The original product container, once empty, must also be treated as hazardous waste.[2]
  • Triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
  • Puncture or otherwise render the container unusable for other purposes before disposal.[4]

Logical Workflow for Fenhexamid Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Fenhexamid waste in a laboratory setting.

Fenhexamid_Disposal_Workflow cluster_prep Waste Generation & Preparation cluster_disposal Disposal Pathway start Fenhexamid Waste Generated (Solid, Liquid, or Contaminated Material) segregate Segregate into a Designated, Compatible Container start->segregate label_container Label Container: 'Hazardous Waste - Fenhexamid' + Hazard Pictogram segregate->label_container store Store in Secure Hazardous Waste Area label_container->store spill Spill Occurs? store->spill request_pickup Container Full or Max Time Reached? store->request_pickup contain_spill Contain and Clean Spill (Collect all materials as hazardous waste) spill->contain_spill Yes spill->request_pickup No contain_spill->store request_pickup->store No schedule_pickup Schedule Pickup with Licensed Waste Disposal Service request_pickup->schedule_pickup Yes end Waste Safely Removed for Proper Disposal schedule_pickup->end

Caption: Workflow for the safe handling and disposal of Fenhexamid waste.

References

Personal protective equipment for handling Fenhexamid-1-pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, ensuring safe handling and disposal of chemicals like Fenhexamid is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE)

When handling Fenhexamid, a comprehensive approach to personal protection is critical to prevent exposure through dermal, ocular, or inhalation routes. The following table summarizes the required PPE. More than 97% of pesticide exposure occurs through the skin, making dermal protection a primary focus[1].

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesUse unlined, chemical-resistant gloves made of materials such as barrier laminate, butyl rubber, nitrile rubber, or Viton.[2] Elbow-length PVC or nitrile gloves are often sufficient.[3] Do not use leather, cotton, or canvas gloves.[4]
Eye Protection Safety goggles or face shieldTightly sealed goggles are recommended.[5] For high-exposure situations, a face shield worn over goggles is advised.[1] Standard prescription glasses are not a substitute for safety eyewear.[1]
Body Protection Coveralls and apronWear long-sleeved shirts and long pants at a minimum.[1] For handling concentrates or during mixing and loading, washable cotton coveralls buttoned at the neck and wrist, and a chemical-resistant apron are recommended.[3][4]
Foot Protection Chemical-resistant bootsWear unlined, waterproof boots that cover the ankles. Pant legs should be worn outside the boots to prevent chemicals from entering.[1]
Respiratory Protection RespiratorThe need for a respirator depends on the specific task, formulation (e.g., dusts, sprays), and ventilation. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[3][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Verify that safety showers and eye wash stations are accessible and operational.[7]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Handling and Mixing :

    • Avoid direct contact with the skin, eyes, and clothing.[7]

    • When mixing, do so carefully to avoid splashing or creating dust.

    • Use non-sparking tools to prevent ignition sources.[6]

  • Post-Handling :

    • Wash hands and face thoroughly after handling the substance.[7]

    • Decontaminate all equipment used during the process.

    • Remove and clean reusable PPE after each use. Disposable PPE should be discarded as hazardous waste.[3]

Disposal Plan: Waste Management

Proper disposal of Fenhexamid and its containers is critical to prevent environmental contamination, as it is toxic to aquatic life with long-lasting effects.[7][8][9]

  • Chemical Waste :

    • Collect all waste containing Fenhexamid in a suitable, closed, and clearly labeled container.[6]

    • Do not release into the environment or drains.[6][7]

    • Dispose of the chemical waste through a licensed waste disposal company, following all local, regional, and national regulations.[7]

  • Container Disposal :

    • Before disposing of the container, ensure it is completely empty.

    • Contaminated packaging should be disposed of in the same manner as the chemical waste, in accordance with regulations.[7]

First Aid Measures

In the event of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
Skin Contact Immediately remove contaminated clothing.[6] Rinse the affected skin area with plenty of soap and water.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6]
Ingestion Rinse mouth with water. Do not induce vomiting.[6] Call a physician or poison control center immediately.[6]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow for safely handling and disposing of Fenhexamid in a laboratory setting.

Fenhexamid_Handling_Workflow Fenhexamid Handling and Disposal Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal A Review SDS and Protocols B Inspect and Don PPE A->B C Verify Emergency Equipment (Eyewash, Shower) B->C D Work in Ventilated Area (Fume Hood) C->D Proceed to Handling E Handle Chemical (Weighing, Mixing) D->E F Decontaminate Equipment E->F Complete Handling G Doff and Clean/Dispose PPE F->G H Wash Hands Thoroughly G->H I Collect Waste in Labeled Container H->I Initiate Disposal J Store Waste Securely I->J K Arrange for Licensed Waste Disposal J->K

Caption: A flowchart outlining the key steps for safe handling and disposal of Fenhexamid.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.